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  • Product: N-cyclopropyl-1-methylpiperidin-4-amine
  • CAS: 387358-48-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-cyclopropyl-1-methylpiperidin-4-amine

Audience: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive analysis of the core physicochemical properties of N-cyclopropyl-1-methylpiperidin-4-amine (CAS No: 3873...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive analysis of the core physicochemical properties of N-cyclopropyl-1-methylpiperidin-4-amine (CAS No: 387358-48-7), a heterocyclic amine of significant interest in medicinal chemistry. As a Senior Application Scientist, my objective is not merely to list data but to provide a field-proven perspective on why these properties are critical and how they are reliably determined. We will delve into the structural attributes, ionization behavior (pKa), lipophilicity (logP), and solubility of this compound, framing the discussion within the context of modern drug discovery. Each section includes an explanation of the property's significance, its predicted or known values, and a self-validating experimental protocol for its determination.

Introduction and Molecular Overview

N-cyclopropyl-1-methylpiperidin-4-amine is a disubstituted piperidine derivative. Its structure incorporates two key pharmacophores: a tertiary amine within the piperidine ring and a secondary, cyclopropyl-substituted amine at the 4-position. The cyclopropyl moiety is a well-regarded "bioisostere" for larger groups, often used in medicinal chemistry to improve metabolic stability and potency while maintaining a low molecular weight.[1] The piperidine scaffold is a privileged structure found in numerous approved drugs. Understanding the fundamental physicochemical properties of this molecule is paramount for any researcher aiming to incorporate it into a larger molecular design, as these characteristics will profoundly influence the ultimate pharmacokinetic and pharmacodynamic profile of the final compound.[2][3]

Chemical Structure:

Core Physicochemical Data Summary

For at-a-glance reference, the core computed and known properties of N-cyclopropyl-1-methylpiperidin-4-amine are summarized below. It is crucial to recognize that computed values, while valuable for initial assessment, must be confirmed by empirical methods for definitive characterization.

PropertyValueSourceSignificance
CAS Number 387358-48-7[4][5]Unique chemical identifier.
Molecular Formula C₉H₁₈N₂[4][6]Defines the elemental composition.
Molecular Weight 154.25 g/mol [4][5][6]Impacts diffusion and permeability.
Appearance Liquid[4]Basic physical state observation.
Calculated logP 1.16[6]Measure of lipophilicity; predicts membrane permeability.
Calculated PSA 15.27 Ų[6]Polar Surface Area; correlates with passive diffusion across membranes.
Predicted pKa ~8.5 - 10.5PredictedGoverns ionization state at physiological pH, impacting solubility and target binding.

Ionization Constant (pKa): The Master Variable

The pKa dictates the degree of ionization of a molecule at a given pH.[7] For N-cyclopropyl-1-methylpiperidin-4-amine, two basic nitrogen atoms can be protonated. The tertiary amine within the piperidine ring is expected to be the more basic center, with an estimated pKa in the range of 9.5-10.5, similar to other N-alkyl piperidines. The secondary, exocyclic amine will be less basic. This ionization behavior is critical, as it governs aqueous solubility, membrane permeability, and the potential for ionic interactions with biological targets.[2][8] In drug discovery, tuning the basicity of an amine is a common strategy to optimize a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][8]

Expert Insight: Causality in pKa and Drug Behavior

A compound's charge state is arguably the most influential factor on its biological journey. A high pKa ensures the molecule is predominantly protonated and charged in the acidic environment of the stomach and the physiological pH of the blood (~7.4). While this charged state dramatically increases aqueous solubility, it simultaneously hinders passive diffusion across lipid membranes like the intestinal wall and the blood-brain barrier (BBB).[9][10] Therefore, a delicate balance is required, and precise pKa knowledge is non-negotiable for predictive modeling.

Protocol: Potentiometric Titration for pKa Determination

This is a robust, gold-standard method for pKa determination. The system is self-validating as the resulting titration curve provides a clear inflection point corresponding to the pKa.

Methodology:

  • Preparation: Accurately weigh ~5-10 mg of N-cyclopropyl-1-methylpiperidin-4-amine and dissolve in a known volume (e.g., 50 mL) of 0.15 M KCl solution to maintain constant ionic strength. A co-solvent like methanol may be required if solubility is low.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode and an automated titrator (e.g., Mettler Toledo T5).

  • Acidification: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2) to ensure full protonation of all basic centers.

  • Basification Titration: Titrate the acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes (aliquots) and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point (the midpoint of the steepest part of the curve). For a molecule with two basic centers, two inflection points will be observed.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in 0.15M KCl C Acidify with 0.1M HCl to pH ~2 A->C B Calibrate pH Meter B->C D Titrate with 0.1M NaOH C->D E Record pH vs. Volume D->E F Plot pH vs. Titrant Volume E->F G Identify Inflection Point(s) F->G H pKa = pH at 50% Neutralization G->H

Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP): Gauging Membrane Affinity

The partition coefficient (logP) quantifies a molecule's lipophilicity by measuring its distribution ratio between an immiscible organic phase (typically n-octanol) and an aqueous phase.[11] It is a critical predictor of a drug's ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration.[9][12] For CNS-targeted drugs, a logP value in the range of 1.5 to 2.7 is often considered optimal.[9] The calculated logP of 1.16 for our compound suggests moderate lipophilicity, indicating it may have the potential for good membrane permeability without being overly retained in fatty tissues.[6]

Protocol: Shake-Flask Method for logP Determination

The Shake-Flask method is the traditional and most reliable technique for logP measurement, providing a direct, empirical value of the partition coefficient.

Methodology:

  • Phase Preparation: Prepare n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and pre-saturate each solvent with the other by mixing them vigorously for 24 hours, followed by separation.

  • Compound Addition: Prepare a stock solution of the compound in the aqueous buffer. Add a known volume of this stock to a mixture of the pre-saturated n-octanol and buffer. The starting concentration should be chosen to be within the linear range of the analytical method.

  • Equilibration: Vigorously shake or stir the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 1-24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as: logP = log₁₀([Compound]octanol / [Compound]aqueous)

logP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A Pre-saturate Octanol and Aqueous Buffer (pH 7.4) C Mix Compound with Saturated Phases A->C B Prepare Compound Stock B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Compound in Each Phase (e.g., HPLC-UV) E->F G Calculate Ratio: [C]oct / [C]aq F->G H logP = log10(Ratio) G->H

Shake-Flask method for experimental logP determination.

Aqueous Solubility: The Gateway to Absorption

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. It is a fundamental prerequisite for drug absorption and bioavailability.[13][14][15] Poor solubility is a primary reason for the failure of promising drug candidates.[13][16] For N-cyclopropyl-1-methylpiperidin-4-amine, its basic nature suggests that its solubility will be highly pH-dependent, increasing significantly at lower pH values where it becomes protonated and forms a more soluble salt.

Expert Insight: Kinetic vs. Thermodynamic Solubility

In early discovery, high-throughput kinetic solubility assays are often used for rapid screening.[17][18][19] These methods involve dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[17][18][20] This can sometimes yield supersaturated, artificially high values. For lead optimization and pre-formulation, the thermodynamic solubility is the true, gold-standard measure.[16][17] It represents the equilibrium concentration of a compound in a saturated solution and is critical for formulation development.[17]

Protocol: Thermodynamic Equilibrium Solubility Assay

This method determines the true equilibrium solubility of the compound and is essential for making informed decisions in later-stage drug development.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure a saturated solution is formed.

  • Equilibration: Seal the vials and agitate them on a shaker or roller system at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[20]

  • Filtration/Separation: After equilibration, filter the suspension (using a low-binding filter, e.g., 0.45 µm PVDF) or centrifuge at high speed to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Data Reporting: Report the solubility in µg/mL or µM at each specific pH.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis A Add Excess Solid Compound to Buffers of Varying pH B Agitate for 24-72 hours at Constant Temperature A->B C Filter or Centrifuge to Remove Solid B->C D Quantify Supernatant Concentration (LC-MS) C->D E Report Solubility (µg/mL) vs. pH D->E

Thermodynamic solubility assay workflow.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine presents a physicochemical profile of a moderately lipophilic, basic compound. Its key characteristics are dominated by its two basic nitrogen centers, which predict a high degree of ionization at physiological pH, leading to good aqueous solubility but potentially limited passive membrane permeability. The calculated logP of 1.16 and PSA of 15.27 Ų are favorable for drug-like properties, but these must be balanced against the high basicity. For any drug development professional, the next logical step is the empirical validation of these properties using the robust, self-validating protocols detailed in this guide. This foundational data is indispensable for building predictive ADME models, guiding synthetic optimization, and ultimately, ensuring the successful development of novel therapeutic agents incorporating this valuable chemical scaffold.

References

  • Thermodynamic Solubility Assay. Evotec. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • Solubility Assessment Service. Creative Biolabs. [Link]

  • ADME Solubility Assay. BioDuro. [Link]

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]

  • N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Chemsrc. [Link]

  • 4-Amino-1-methylpiperidine. PubChem, National Center for Biotechnology Information. [Link]

  • LogP values computed by different methods, in CNS and non-CNS drugs. ResearchGate. [Link]

  • Simple Method for the Estimation of pKa of Amines. Srpsko hemijsko drustvo. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information. [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. National Center for Biotechnology Information. [Link]

  • What is pKa and how is it used in drug development? IONOSIL. [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. National Center for Biotechnology Information. [Link]

  • Simple Method for the Estimation of pKa of Amines. ResearchGate. [Link]

  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Defense Technical Information Center. [Link]

  • log P and log s of CNS active drugs. Academia.edu. [Link]

  • 1-Methylpiperidine-4-amine. PharmaCompass. [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. [Link]

  • How does drug solubility affect drug delivery? Patsnap Synapse. [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. National Center for Biotechnology Information. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. [Link]

  • The Importance of Solubility for New Drug Molecules. Technology Networks. [Link]

  • Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine.
  • logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube. [Link]

  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs. [Link]

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. [Link]

Sources

Exploratory

An In-Depth Technical Guide to N-cyclopropyl-1-methylpiperidin-4-amine: A Key Building Block in Modern Drug Discovery

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles is paramount. Among the vast arsenal of chemical building blocks available to medicinal chemists, N-cyclopropyl-1-methylpiperidin-4-amine has emerged as a scaffold of significant interest. Its unique combination of a rigid cyclopropyl group and a substituted piperidine ring bestows favorable physicochemical and pharmacokinetic properties upon parent molecules, rendering it a valuable asset in the development of therapeutic agents. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing critical information on the chemical identity, synthesis, and applications of this versatile amine, with a particular focus on its role in the design of potent kinase inhibitors.

Core Compound Identification

  • Chemical Name: N-cyclopropyl-1-methylpiperidin-4-amine

  • CAS Number: 387358-48-7[1]

  • Synonyms: 4-(Cyclopropylamino)-1-methylpiperidine, Cyclopropyl-(1-methylpiperidin-4-yl)amine[1]

Molecular Structure and Physicochemical Properties

The molecular structure of N-cyclopropyl-1-methylpiperidin-4-amine features a piperidine ring with a methyl group at the 1-position and a cyclopropylamino substituent at the 4-position. This unique arrangement of cyclic and acyclic components contributes to its distinct chemical character.

Caption: 2D representation of N-cyclopropyl-1-methylpiperidin-4-amine.

A comprehensive summary of its physicochemical properties is provided in the table below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C9H18N2
Molecular Weight 154.26 g/mol
Appearance Liquid
Boiling Point 80°C at 1.5 mmHg
LogP (predicted) 1.16
pKa (predicted) 10.5 (strongest basic)Alfa Chemistry (General Reference for cyclic amines)
Solubility Information not widely available

Synthesis Methodology: A Practical Guide to Reductive Amination

The most prevalent and efficient method for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine is through a one-pot reductive amination reaction. This approach involves the reaction of a piperidone precursor with cyclopropylamine in the presence of a reducing agent.

Synthesis_Workflow start Starting Materials: - 1-Methyl-4-piperidone - Cyclopropylamine reaction Reductive Amination start->reaction reductant Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) reductant->reaction solvent Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Mixture purification Purification: Flash Column Chromatography workup->purification Crude Product product N-cyclopropyl-1-methylpiperidin-4-amine purification->product Purified Product

Caption: General workflow for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the synthesis of 4-aminopiperidine derivatives.[2]

Materials:

  • 1-Methyl-4-piperidone

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a solution of 1-methyl-4-piperidone (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (1.2 equivalents).

  • Imine/Enamine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine or enamine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Control the addition to manage any effervescence.

  • Reaction: Continue stirring the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-cyclopropyl-1-methylpiperidin-4-amine can be purified by flash column chromatography on silica gel if necessary.

Applications in Drug Discovery: A Focus on p38 MAP Kinase Inhibition

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold is a prominent feature in a number of biologically active molecules, most notably in the development of inhibitors for p38 mitogen-activated protein (MAP) kinase. The p38 MAP kinase signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines.[3] Consequently, inhibitors of p38 MAPK are actively being pursued as therapeutic agents for a range of inflammatory diseases.

The p38 MAP Kinase Signaling Pathway

The p38 MAPK cascade is a key signaling pathway involved in inflammation and cellular stress responses. A simplified representation of this pathway is illustrated below.

p38_MAPK_Pathway stimuli Inflammatory Stimuli / Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mapkkk mapkk MKK3 / MKK6 mapkkk->mapkk phosphorylates p38 p38 MAPK mapkk->p38 phosphorylates substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates phosphorylates response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor Inhibitors containing N-cyclopropyl-1-methyl- piperidin-4-amine scaffold inhibitor->p38 inhibits

Caption: Simplified p38 MAPK signaling pathway and the point of intervention for inhibitors.

Structure-Activity Relationship (SAR) Insights

The incorporation of the N-cyclopropyl-1-methylpiperidin-4-amine moiety into p38 MAPK inhibitors has been shown to be advantageous. The cyclopropyl group can occupy a hydrophobic pocket in the kinase active site, contributing to enhanced binding affinity. Furthermore, the basic nitrogen of the piperidine ring can form crucial hydrogen bond interactions.

Several studies have explored the structure-activity relationships of p38 MAPK inhibitors incorporating N-cyclopropyl groups. For instance, a series of N-cyclopropylbenzamide-benzophenone hybrids were synthesized and evaluated as p38 MAPK inhibitors, with some compounds exhibiting potent inhibitory activity.

Compound Derivativep38α MAPK IC50 (µM)Reference
N-cyclopropylbenzamide-benzophenone hybrid (10g)0.027

This data highlights the potential of the N-cyclopropylamide fragment in achieving high potency against p38α MAPK. The N-cyclopropyl-1-methylpiperidin-4-amine scaffold provides a valuable platform for further optimization of such inhibitors.

Conclusion: A Versatile Building Block with a Bright Future

N-cyclopropyl-1-methylpiperidin-4-amine stands out as a key building block in modern medicinal chemistry. Its straightforward synthesis, coupled with the favorable physicochemical properties it imparts to larger molecules, makes it an attractive scaffold for the development of novel therapeutics. The demonstrated success of this moiety in the design of potent p38 MAP kinase inhibitors underscores its potential in addressing a range of inflammatory and other diseases. As the quest for more effective and safer drugs continues, the strategic application of N-cyclopropyl-1-methylpiperidin-4-amine is poised to play an increasingly significant role in shaping the future of drug discovery.

References

  • Chemsrc. N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7.[Link]

  • MDPI. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.[Link]

  • Designing an Orally Available Nontoxic p38 Inhibitor With a Fragment-Based Strategy. SpringerLink.[Link]

  • Heo, J., Shin, H., Lee, S., & Kim, N. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3694–3698.[Link]

  • PubChem. N-cyclopropyl-1-methylpiperidin-4-amine.[Link]

Sources

Foundational

An In-Depth Technical Guide to N-cyclopropyl-1-methylpiperidin-4-amine: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of N-cyclopropyl-1-methylpiperidin-4-amine, a versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-cyclopropyl-1-methylpiperidin-4-amine, a versatile building block in medicinal chemistry. We will delve into its commercial availability, key suppliers, synthetic methodologies, and its significant role in the development of novel therapeutics, particularly kinase inhibitors. This document is intended to serve as a practical resource for researchers and drug development professionals engaged in the design and synthesis of new chemical entities.

Chemical Identity and Properties

N-cyclopropyl-1-methylpiperidin-4-amine is a secondary amine featuring a piperidine ring N-substituted with a methyl group and a cyclopropylamino moiety at the 4-position. This unique combination of a rigid cyclopropyl group and a basic piperidine scaffold makes it an attractive component in drug design.

Key Identifiers and Properties:

PropertyValueSource
IUPAC Name N-cyclopropyl-1-methylpiperidin-4-amineN/A
CAS Number 387358-48-7[1][2]
Molecular Formula C₉H₁₈N₂[1][2]
Molecular Weight 154.26 g/mol [2]
Appearance Reported as a liquid[1]
Purity Typically ≥95-97%[1][2][3]
Storage Conditions 2-8 °C is recommended for long-term storage.[2]

Note: Physical properties such as boiling point and density are not consistently reported across suppliers. It is recommended to refer to the supplier's specific documentation.

Commercial Availability and Key Suppliers

N-cyclopropyl-1-methylpiperidin-4-amine is commercially available from a number of chemical suppliers specializing in research and development compounds. Researchers can procure this building block in various quantities, from milligrams to kilograms, to support projects from initial screening to scale-up synthesis.

Table of Prominent Suppliers:

SupplierProduct NamePurityAvailable Quantities
Vibrant Pharma Inc. 4-(Cyclopropylamino)-1-methylpiperidine; N-Cyclopropyl-1-methylpiperidin-4-amine97%1g, 5g, 25g, Bulk
CymitQuimica N-cyclopropyl-1-methylpiperidin-4-amine97%500mg, 1g, 5g
Benchchem N-Cyclopropylpiperidin-4-amine (Note: This is the N-H analog)Not specifiedInquire
Chemsrc N-cyclopropyl-1-methylpiperidin-4-amine95%Inquire

It is crucial for researchers to request a Certificate of Analysis (CoA) from the supplier to verify the purity and identity of the compound before use. While a specific CoA for this compound was not publicly available at the time of this writing, a CoA will provide detailed information on the analytical methods used for quality control and the measured purity.

Synthesis and Characterization

The primary synthetic route to N-cyclopropyl-1-methylpiperidin-4-amine is through reductive amination . This well-established and versatile reaction provides a straightforward method for its preparation.

General Synthetic Protocol: Reductive Amination

The synthesis involves the reaction of 1-methyl-4-piperidone with cyclopropylamine in the presence of a reducing agent.

Workflow of Reductive Amination:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 1-methyl-4-piperidone 1-methyl-4-piperidone Reaction Reaction Mixture 1-methyl-4-piperidone->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Reducing_Agent Reducing Agent (e.g., Sodium triacetoxyborohydride) Reducing_Agent->Reaction Addition Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction Dissolution Workup_Purification Aqueous Workup & Chromatographic Purification Reaction->Workup_Purification Quenching Final_Product N-cyclopropyl-1-methylpiperidin-4-amine Workup_Purification->Final_Product Isolation

Caption: General workflow for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine via reductive amination.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-methyl-4-piperidone (1 equivalent) and cyclopropylamine (1-1.2 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Formation of Imine/Enamine: Stir the mixture at room temperature to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. The choice of a mild reducing agent is key to selectively reduce the iminium ion without affecting the ketone starting material.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction by adding an aqueous solution of sodium bicarbonate or a mild acid, depending on the reducing agent used. Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the pure N-cyclopropyl-1-methylpiperidin-4-amine.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 2.2-2.4 ppm), the piperidine ring protons (multiplets in the 1.5-3.0 ppm region), and the cyclopropyl protons (multiplets in the 0.3-0.8 ppm region), including a distinct methine proton on the cyclopropyl ring attached to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the N-methyl carbon (around 46 ppm), the carbons of the piperidine ring (in the 30-55 ppm range), and the carbons of the cyclopropyl ring (in the 3-15 ppm range).

  • Mass Spectrometry (MS): The mass spectrum (electron ionization) would show a molecular ion peak (M⁺) at m/z = 154. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or fragmentation of the piperidine ring. The electrospray ionization (ESI) mass spectrum would show a protonated molecular ion [M+H]⁺ at m/z = 155.

  • Infrared (IR) Spectroscopy: As a secondary amine, a characteristic N-H stretching absorption is expected in the region of 3300-3500 cm⁻¹ (a single, sharp band of weak to medium intensity).[4] C-N stretching vibrations for the aliphatic amine would be observed in the 1250–1020 cm⁻¹ range.[4]

Applications in Drug Discovery and Development

The true value of N-cyclopropyl-1-methylpiperidin-4-amine lies in its utility as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The piperidine moiety is a common scaffold in central nervous system (CNS) active drugs, while the cyclopropyl group can impart favorable properties such as increased metabolic stability and improved binding affinity.

Role in Kinase Inhibitor Synthesis

A significant application of this compound is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The N-cyclopropyl-1-methylpiperidin-4-amine moiety is often incorporated into kinase inhibitors to occupy the solvent-exposed region of the ATP-binding pocket. The basic nitrogen of the piperidine can form key hydrogen bonds or salt bridges with acidic residues in the kinase, while the cyclopropyl group can engage in hydrophobic interactions.

Logical Flow of Application in Kinase Inhibitor Design:

G cluster_start Starting Material cluster_reaction Chemical Modification cluster_scaffold Core Scaffold cluster_product Final Product Building_Block N-cyclopropyl-1-methylpiperidin-4-amine Coupling Coupling Reaction (e.g., Nucleophilic Aromatic Substitution, Amide Bond Formation) Building_Block->Coupling Kinase_Inhibitor Potent and Selective Kinase Inhibitor Coupling->Kinase_Inhibitor Core_Scaffold Heterocyclic Core (e.g., Quinazoline, Pyrimidine) Core_Scaffold->Coupling

Caption: Integration of N-cyclopropyl-1-methylpiperidin-4-amine into a kinase inhibitor scaffold.

Example: p38α MAP Kinase Inhibitors

One notable example is the use of related N-cyclopropylamino moieties in the development of inhibitors for p38α mitogen-activated protein (MAP) kinase . This kinase is a key regulator of inflammatory responses, making it an attractive target for the treatment of inflammatory diseases.

In the discovery of the clinical candidate AZD6703, a potent p38α MAP kinase inhibitor, medicinal chemists utilized an N-cyclopropylbenzamide fragment.[5][6] While not the exact molecule, this highlights the importance of the N-cyclopropylamino pharmacophore in achieving high potency and selectivity for this class of enzymes. The cyclopropyl group can favorably occupy a hydrophobic pocket within the kinase's active site.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • In case of Contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with soap and plenty of water.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen and seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. As it is an amine, it may be sensitive to air and moisture over time.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis via reductive amination and its versatile chemical handles make it an attractive starting material for the creation of diverse compound libraries. Its demonstrated utility in the design of potent and selective kinase inhibitors, among other potential therapeutic targets, underscores its importance in modern drug development. Researchers utilizing this compound should always prioritize obtaining a supplier-specific Certificate of Analysis and adhere to strict safety protocols during its handling and use.

References

  • Bradford, J., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-83. [Link]

  • Chemsrc. N-cyclopropyl-1-methylpiperidin-4-amine. [Link]

  • UCLA Chemistry. IR: amines. [Link]

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Exploratory

N-cyclopropyl-1-methylpiperidin-4-amine: A Strategic Intermediate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: This technical guide provides a comprehensive overview of N-cyclopropyl-1-methylpiperidin-4-amine, a bifunctional chem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-cyclopropyl-1-methylpiperidin-4-amine, a bifunctional chemical intermediate of significant value in medicinal chemistry and drug development. We will explore its core structural attributes, outlining the strategic advantages conferred by the N-methylpiperidine scaffold and the integral cyclopropyl moiety. This document details a robust synthetic protocol via reductive amination, outlines key chemical transformations for which it serves as a precursor, and discusses its application in the synthesis of complex, biologically active molecules. The guide is intended for researchers and scientists, providing both theoretical grounding and practical, field-proven insights into the effective utilization of this versatile building block.

Introduction: The Strategic Value of the Scaffold

In the landscape of modern drug design, the selection of appropriate chemical building blocks is a critical determinant of a program's success. N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7) has emerged as a particularly valuable intermediate due to the synergistic combination of its structural components.[1]

The Piperidine Moiety: A Privileged Scaffold

The piperidine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to serve as a versatile scaffold that can be readily functionalized.[2] Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets. The nitrogen atom within the ring typically imparts aqueous solubility and provides a handle for modulating the compound's pKa, a key parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The Cyclopropyl Group: More Than a Simple Alkyl Substituent

The incorporation of a cyclopropyl group is a deliberate strategic choice in medicinal chemistry, offering distinct advantages over simple alkyl groups like ethyl or isopropyl.[3]

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are stronger and less accessible than those in linear alkanes. This inherent property makes the moiety more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[3] Replacing a metabolically vulnerable group with a cyclopropyl ring can significantly extend a compound's half-life.

  • Conformational Rigidity and Potency: The rigid, planar nature of the cyclopropyl ring acts as a conformational constraint, reducing the entropic penalty upon binding to a target protein.[3] This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and, consequently, potency.

  • Modulation of Physicochemical Properties: The cyclopropyl group can fine-tune properties such as lipophilicity and basicity (pKa) of the adjacent amine. It often serves as a bioisosteric replacement for other groups, helping to optimize a molecule's overall drug-like properties.[3]

The combination of these features in N-cyclopropyl-1-methylpiperidin-4-amine provides a ready-to-use building block that embeds these desirable properties into a lead molecule from an early stage.

Physicochemical and Spectroscopic Profile

Accurate characterization of a chemical intermediate is fundamental to its effective use. The key properties of N-cyclopropyl-1-methylpiperidin-4-amine are summarized below.

Core Properties
PropertyValueSource(s)
CAS Number 387358-48-7[1][4][5]
Molecular Formula C₉H₁₈N₂[1][4][6]
Molecular Weight 154.26 g/mol [4]
Appearance Liquid[1]
Purity Typically ≥97%[1][4]
Storage Conditions 2-8 °C[4]
Chemical Structure

Caption: Structure of N-cyclopropyl-1-methylpiperidin-4-amine.

Spectroscopic Characterization

Structural confirmation relies on standard analytical techniques.[2]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (singlet), the piperidine ring protons (a series of multiplets), and the cyclopropyl ring protons (multiplets at higher field), including a characteristic signal for the methine proton adjacent to the nitrogen.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of nine unique carbon atoms corresponding to the N-methyl, the five piperidine carbons, and the three cyclopropyl carbons.

  • LC-MS: Liquid chromatography-mass spectrometry is used to confirm the molecular weight (m/z for [M+H]⁺ ≈ 155.15) and assess purity.[6]

Synthesis and Purification Workflow

The most direct and industrially scalable synthesis of N-cyclopropyl-1-methylpiperidin-4-amine is through reductive amination. This method is widely employed in pharmaceutical chemistry for its reliability and high yield.[2]

Experimental Protocol: Reductive Amination

This protocol describes the synthesis starting from commercially available 1-methyl-4-piperidone and cyclopropylamine.

Materials:

  • 1-methyl-4-piperidone

  • Cyclopropylamine[2]

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask charged with dichloromethane (DCM), add 1-methyl-4-piperidone (1.0 eq).

  • Imine Formation: Add cyclopropylamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine/enamine. The causality here is that the acidic environment protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reduction: Cool the reaction mixture in an ice bath to 0 °C. Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise, ensuring the internal temperature does not rise significantly. NaBH(OAc)₃ is the reagent of choice because it is a mild and selective reducing agent, capable of reducing the intermediate iminium ion much faster than the starting ketone, thus preventing side reactions.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude oil can be further purified by flash column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a clear liquid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 1-Methyl-4-piperidone Imine_Formation Imine Formation (DCM, Acetic Acid) Reactant1->Imine_Formation Step 1 Reactant2 Cyclopropylamine Reactant2->Imine_Formation Step 1 Reduction Reduction (NaBH(OAc)₃) Imine_Formation->Reduction Step 2 Workup Aqueous Workup & Extraction Reduction->Workup Step 3 Purification Purification (Chromatography/Distillation) Workup->Purification Step 4 Final_Product N-cyclopropyl-1- methylpiperidin-4-amine Purification->Final_Product Reaction_Tree cluster_derivatives Derivative Classes Intermediate N-cyclopropyl-1- methylpiperidin-4-amine Amide Amides Intermediate->Amide R-COCl, Base Sulfonamide Sulfonamides Intermediate->Sulfonamide R-SO₂Cl, Base TertiaryAmine Tertiary Amines Intermediate->TertiaryAmine R-CHO, NaBH(OAc)₃ Urea Ureas Intermediate->Urea R-NCO

Caption: Common derivatizations of the core intermediate.

Applications in Drug Discovery Programs

While specific drug syntheses are often proprietary, the utility of this scaffold can be seen in various patents and publications targeting a range of diseases. The N-cyclopropyl amine motif is a key feature in molecules designed as inhibitors for enzymes like Lysine-specific demethylase 1 (LSD1) and various protein kinases. [7][8]For example, the discovery of AZD6703, a clinical p38α MAP kinase inhibitor, highlights the successful application of an N-cyclopropyl amide moiety in achieving desirable drug properties. [9]The structural framework of N-cyclopropyl-1-methylpiperidin-4-amine is directly applicable to the synthesis of analogs for such programs, aiming to treat inflammatory diseases and cancers. [7][9]

Safety, Handling, and Storage

As with any chemical reagent, proper handling is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, a general safety profile can be inferred from related structures like cyclopropylamine and other piperidine derivatives. [10][11]

Safety Aspect Recommendation Rationale
Personal Protective Equipment (PPE) Safety glasses, nitrile gloves, lab coat. To prevent skin and eye irritation.
Handling Use in a well-ventilated fume hood. To avoid inhalation of vapors. Ground equipment to prevent static discharge. [10]
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides. Amines are basic and can react exothermically with acids. [10]
Storage Store in a tightly sealed container at 2-8 °C. [4] To ensure chemical stability and prevent degradation.

| Fire Safety | Keep away from ignition sources. [10]| Related compounds like cyclopropylamine are flammable. [10]|

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a high-value chemical intermediate that offers a powerful combination of desirable drug-like features. Its synthesis is straightforward, and its bifunctional nature—a stable, beneficial scaffold with a reactive handle—allows for rapid and efficient exploration of chemical space in drug discovery programs. The strategic incorporation of the cyclopropyl group provides a proven method for enhancing metabolic stability and potency. For researchers and drug development professionals, this compound represents a key building block for the rational design and synthesis of next-generation therapeutics.

References

  • N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Chemsrc. [Link]

  • US8853408B2 - Cyclopropylamines as LSD1 inhibitors.
  • US10059714B2 - Protein kinase B inhibitors.
  • US3758690A - N-cyclopropyl-1-amino indanes.
  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. PubMed. [Link]

  • N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2). PubChemLite. [Link]

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Foundational

The Strategic Incorporation of N-cyclopropyl-1-methylpiperidin-4-amine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unlocking New Pharmacological Space In the intricate landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. The judicious choice of a mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Pharmacological Space

In the intricate landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of success. The judicious choice of a molecular scaffold can profoundly influence a compound's potency, selectivity, metabolic stability, and overall pharmacokinetic profile. N-cyclopropyl-1-methylpiperidin-4-amine has emerged as a building block of significant interest, offering a unique constellation of properties that address several challenges in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS).

This technical guide provides an in-depth exploration of N-cyclopropyl-1-methylpiperidin-4-amine as a strategic tool for drug development professionals. We will dissect the individual contributions of its constituent parts—the N-cyclopropyl group and the 1-methylpiperidine core—and elucidate the synergistic advantages of their combination. This document will further provide robust, field-tested synthetic protocols and a representative case study to illustrate its practical application in a drug discovery program.

The Anatomy of a Privileged Scaffold: Deconstructing N-cyclopropyl-1-methylpiperidin-4-amine

The utility of this building block can be best understood by examining its two key structural features: the piperidine ring and the N-cyclopropyl substituent.

The Piperidine Ring: A Cornerstone of CNS Drug Design

The piperidine motif is a highly privileged scaffold in medicinal chemistry, present in a vast array of clinically approved drugs.[1][2] Its prevalence stems from a combination of favorable properties:

  • Improved Physicochemical Properties: The saturated heterocyclic nature of the piperidine ring often imparts a desirable balance of hydrophilicity and lipophilicity, which can be fine-tuned through substitution. This modulation is crucial for optimizing solubility and permeability.[1]

  • Metabolic Stability: The piperidine ring is generally robust to metabolic degradation, enhancing the in vivo half-life of drug candidates.[1] The N-methyl group in the 1-position further enhances this stability and can play a role in receptor interactions.

  • CNS Penetration: The tertiary amine of the 1-methylpiperidine moiety typically has a pKa in the physiological range, allowing for a dynamic equilibrium between the charged and uncharged species. The uncharged form is capable of crossing the blood-brain barrier (BBB), making this scaffold particularly suitable for CNS-targeted therapies.[2][3]

  • Versatile Synthetic Handle: The 4-amino group provides a readily functionalizable point for coupling to a wide variety of molecular cores, enabling the exploration of diverse chemical space.

The Cyclopropyl Group: A "Magic" Moiety for Enhancing Drug-Like Properties

The cyclopropyl group has gained widespread appreciation in medicinal chemistry for its ability to confer a range of beneficial properties to a molecule.[4][5] Its unique electronic and steric attributes are leveraged to overcome common drug discovery hurdles:[5][6]

  • Metabolic Blockade: The high C-H bond dissociation energy of the cyclopropane ring makes it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes. This can be strategically employed to block metabolic hotspots in a lead compound, thereby increasing its half-life and oral bioavailability.[5]

  • Enhanced Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a bioactive conformation, leading to more favorable and entropically driven binding to its target receptor. This conformational constraint can significantly enhance potency and selectivity.[4]

  • Modulation of Physicochemical Properties: The cyclopropyl group can act as a lipophilic yet compact substituent, allowing for the fine-tuning of a compound's logP. It can also influence the pKa of adjacent functional groups.[5]

Synergistic Advantages of the N-cyclopropyl-1-methylpiperidine Moiety

The combination of these two motifs in N-cyclopropyl-1-methylpiperidin-4-amine results in a building block with a highly desirable and synergistic profile. The N-cyclopropyl group can shield the amine from certain metabolic pathways while also providing a valuable steric and electronic contribution to receptor binding. The 1-methylpiperidine core ensures favorable physicochemical properties for CNS penetration and overall drug-likeness. This makes the building block particularly well-suited for the development of next-generation CNS therapies, where a delicate balance of potency, selectivity, metabolic stability, and brain permeability is paramount.

Synthesis and Physicochemical Properties

A reliable and scalable synthesis is essential for the utility of any building block. N-cyclopropyl-1-methylpiperidin-4-amine is readily prepared via a standard and robust reductive amination protocol.

Physicochemical Data
PropertyValueSource/Method
CAS Number 387358-48-7[7][8]
Molecular Formula C₉H₁₈N₂[7][8]
Molecular Weight 154.26 g/mol [7]
Appearance Liquid[8]
Purity ≥95%
Storage 2-8 °C[7]
Experimental Protocol: Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine

This protocol describes the synthesis via reductive amination of 1-methylpiperidin-4-one with cyclopropylamine.

Reaction Scheme:

Caption: Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine via reductive amination.

Materials and Equipment:

  • 1-methylpiperidin-4-one

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Argon or nitrogen supply

  • Standard glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylpiperidin-4-one (1.0 equivalent) and anhydrous dichloromethane (to make a ~0.2 M solution).

  • Addition of Amine: Add cyclopropylamine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure N-cyclopropyl-1-methylpiperidin-4-amine.

Self-Validation: The success of this protocol is validated by routine analytical techniques. ¹H and ¹³C NMR spectroscopy should confirm the presence of the cyclopropyl and 1-methylpiperidine protons and carbons in the correct ratios. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. Purity can be assessed by HPLC or GC analysis.

Application in Drug Discovery: A CNS-Targeted Case Study

To illustrate the strategic application of N-cyclopropyl-1-methylpiperidin-4-amine, we will consider a hypothetical drug discovery program aimed at developing a novel antagonist for a CNS G-protein coupled receptor (GPCR) implicated in a neurodegenerative disorder.

The Challenge: The program has identified a lead compound with good in vitro potency but poor metabolic stability and limited brain penetration. The lead compound features a terminal aniline moiety that is a known metabolic liability.

The Strategy: Our hypothesis is that replacing the metabolically labile aniline with the N-cyclopropyl-1-methylpiperidin-4-amine building block will address these liabilities while maintaining or even enhancing potency.

Rationale for Selecting N-cyclopropyl-1-methylpiperidin-4-amine:

  • Metabolic Stability: The N-cyclopropyl group will block potential N-dealkylation and oxidation pathways that were problematic with the original aniline. The piperidine ring itself is a metabolically robust scaffold.

  • CNS Penetration: The 1-methylpiperidine moiety is a well-established scaffold for achieving BBB penetration. Its basicity will be tuned by the overall molecular structure to achieve the optimal balance for passive diffusion.

  • Potency and Selectivity: The rigid N-cyclopropyl group can provide a new vector for interaction with a hydrophobic pocket in the receptor binding site, potentially increasing potency. The conformational rigidity can also enhance selectivity against related GPCRs.

  • Synthetic Tractability: The secondary amine of the building block provides a straightforward attachment point for coupling to the core of our lead compound via nucleophilic aromatic substitution or Buchwald-Hartwig amination.

Experimental Protocol: Incorporation of the Building Block

This protocol describes the coupling of N-cyclopropyl-1-methylpiperidin-4-amine to a representative chlorinated heterocyclic core via a Buchwald-Hartwig amination reaction.

Reaction Scheme:

Caption: Buchwald-Hartwig amination for coupling the building block to a core scaffold.

Materials and Equipment:

  • N-cyclopropyl-1-methylpiperidin-4-amine

  • Chlorinated heterocyclic core (Core-Cl)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Schlenk tube or microwave vial

  • Standard work-up and purification equipment

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or microwave vial under an inert atmosphere, combine the chlorinated heterocyclic core (1.0 equivalent), N-cyclopropyl-1-methylpiperidin-4-amine (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and sodium tert-butoxide (1.5 equivalents).

  • Addition of Solvent: Add anhydrous toluene to the vial.

  • Reaction: Seal the vial and heat the reaction mixture to 100 °C for 4-12 hours, or until completion is confirmed by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.

Structure-Activity Relationship (SAR) and Future Perspectives

The incorporation of N-cyclopropyl-1-methylpiperidin-4-amine provides a rich platform for SAR exploration. Key modifications could include:

  • Stereochemistry: If the core scaffold is chiral, exploring the diastereomeric relationship with the piperidine attachment point can be crucial for optimizing potency.

  • Piperidine Substitution: While the 1-methyl group is beneficial for CNS penetration, exploring other small alkyl groups could fine-tune basicity and lipophilicity.

  • Cyclopropyl Analogs: In cases where even the cyclopropyl group undergoes unexpected metabolism, substitution on the cyclopropyl ring itself (e.g., with methyl or fluorine) can be explored to further enhance stability.

The logical progression of SAR based on the introduction of this building block is depicted below.

SAR_Logic Start Lead Compound (Poor PK, Metabolic Liability) Strategy Strategic Hypothesis: Replace labile group with Building Block Start->Strategy BuildingBlock N-cyclopropyl-1-methylpiperidin-4-amine Strategy->BuildingBlock Synthesis Coupling via Buchwald-Hartwig Amination BuildingBlock->Synthesis NewCandidate New Candidate Compound Synthesis->NewCandidate Evaluation In Vitro & In Vivo Evaluation (ADME, Potency, CNS Penetration) NewCandidate->Evaluation Evaluation->Strategy Iterative Refinement Outcome Optimized Candidate (Improved PK/PD Profile) Evaluation->Outcome Successful Optimization

Caption: Logical workflow for the strategic use of the building block in lead optimization.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a powerful and versatile building block for modern medicinal chemistry. Its unique combination of a metabolically robust N-cyclopropyl group and a CNS-penetrant 1-methylpiperidine core provides a pre-packaged solution to common challenges in drug discovery. By understanding the underlying principles of its design and employing robust synthetic methodologies, drug development professionals can strategically leverage this building block to accelerate the discovery of novel therapeutics with improved pharmacological profiles.

References

  • Chemsrc. N-cyclopropyl-1-methylpiperidin-4-amine. [Link]

  • ResearchGate. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubMed. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Semantic Scholar. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • PubMed. The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. [Link]

  • Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]

  • ResearchGate. A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. [Link]

  • PubMed Central. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

  • ResearchGate. In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. [Link]

  • PubMed Central. Medicinal Chemical Properties of Successful Central Nervous System Drugs. [Link]

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Exploratory

Whitepaper: A Strategic Guide to Unveiling the Biological Targets of N-cyclopropyl-1-methylpiperidin-4-amine Derivatives

Abstract The N-cyclopropyl-1-methylpiperidin-4-amine scaffold represents a novel chemical entity with significant potential for therapeutic development. However, its specific biological targets remain largely uncharacter...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold represents a novel chemical entity with significant potential for therapeutic development. However, its specific biological targets remain largely uncharacterized. This technical guide provides a comprehensive, strategy-driven framework for researchers and drug development professionals to identify and validate the molecular targets of derivatives stemming from this core structure. We move beyond theoretical discussions to provide actionable, field-proven methodologies, grounded in the principles of chemical biology and proteomics. This document outlines a logical progression from in silico hypothesis generation based on pharmacophoric elements to unbiased experimental target discovery using advanced chemical proteomics, and finally, to rigorous target validation through tailored cell-based assays. Detailed protocols and logical workflows are provided to equip scientific teams with the necessary tools to elucidate the mechanism of action for this promising class of compounds.

Introduction: The Challenge and Opportunity

The discovery of a novel bioactive small molecule is the beginning of a complex journey toward understanding its therapeutic potential. The core structure, N-cyclopropyl-1-methylpiperidin-4-amine[1][2], presents such a starting point. Its unique combination of a rigid cyclopropyl group, a basic piperidine ring, and an N-methyl substitution suggests a high potential for specific interactions with biological macromolecules. However, without a clear understanding of its molecular targets, its development is stalled.

The critical bottleneck in early-stage drug discovery is the transition from a phenotypic "hit" (a compound that elicits a desired biological response) to a validated molecular target.[3][4] This process, known as target deconvolution or identification, is essential for optimizing lead compounds, predicting potential side effects, and ultimately, ensuring the success of a therapeutic program.[3][5]

This guide is structured to serve as a strategic manual for the systematic identification of targets for derivatives of N-cyclopropyl-1-methylpiperidin-4-amine. We will leverage established knowledge of its core pharmacophoric components to build a data-driven hypothesis and then detail the experimental workflows required to test and validate these hypotheses in an unbiased manner.

Hypothesis Generation: A Pharmacophore-Driven Approach

The structure of N-cyclopropyl-1-methylpiperidin-4-amine contains several well-known pharmacophoric motifs that have established roles in binding to specific classes of receptors, particularly within the central nervous system (CNS). Analyzing these structural precedents allows us to formulate an initial, evidence-based hypothesis of potential target families.

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in ligands targeting G-protein coupled receptors (GPCRs) and ion channels.[6][7] Its protonated form can engage in crucial salt-bridge interactions with acidic residues like aspartate or glutamate within receptor binding pockets.[8] Literature analysis strongly suggests that piperidine-containing molecules are active at several key receptor families.

Based on this structural analysis, we can prioritize the following target classes for initial investigation:

Potential Target Class Rationale & Supporting Evidence Key References
Sigma Receptors (σ1 & σ2) The piperidine moiety is a core structural feature for a vast number of high-affinity sigma receptor ligands. Both agonist and antagonist activities have been reported for various piperidine derivatives.[6][9][10] The σ1 receptor, in particular, is a key modulator of intracellular signaling and is implicated in pain, neurodegeneration, and cancer.[11][6][9][10][11]
Dopamine Receptors (D2-like) 1,4-disubstituted piperidines are a classic scaffold for dopamine D2, D3, and D4 receptor ligands, including many traditional and atypical antipsychotic agents.[12] Recent work has focused on developing subtype-selective D4 antagonists based on benzyloxypiperidine and other related scaffolds.[7][13][7][14][12][13][15]
Histamine Receptors (H3) There is extensive evidence for dual-acting ligands that target both histamine H3 and sigma-1 receptors, with the piperidine core being identified as a critical structural element for this dual activity.[8][16][17][18][19] These targets are relevant for neuropathic pain and other CNS disorders.[8][16][17][18][19]
Muscarinic Acetylcholine Receptors (M1-M5) The piperidine ring is a foundational component of antagonists for muscarinic receptors, particularly the M3 subtype.[20][21] Analogs based on the pethidine scaffold, which features a 4-substituted piperidine, also show significant affinity for M1, M3, and M5 subtypes.[22] Positive allosteric modulators (PAMs) for the M5 receptor also utilize this scaffold.[23][20][21][22][23]
Serotonin Receptors (5-HT) Long-chain arylpiperazines are a well-known class of serotonergic ligands, but the core piperidine itself is a versatile template.[24][25] Bivalent ligands designed for the 5-HT3 receptor and multitarget ligands hitting various 5-HT subtypes often incorporate a piperidine or piperazine moiety.[26][27][28][24][25][26][27][28]

This hypothesis-driven approach provides a logical starting point, but it is inherently biased by existing knowledge. To uncover potentially novel or unexpected targets, we must employ unbiased, discovery-phase experimental strategies.

Experimental Target Identification: Unbiased Discovery Workflows

To move from hypothesis to discovery, we employ chemical proteomics, a powerful discipline that uses small-molecule probes to investigate their interactions within the native cellular proteome.[29][30] This allows for the identification of direct binding partners in a complex biological milieu.[4][30] Two primary strategies are recommended: an affinity-based approach and a label-free approach.

Strategy 1: Affinity-Based Target Isolation

The most established method for target identification is affinity chromatography, where a derivative of the small molecule ("bait") is immobilized on a solid support to "fish" for its binding partners ("prey") from a cell or tissue lysate.[31][32][33][34]

The overall workflow involves synthesizing a suitable probe, immobilizing it, performing the pulldown experiment, and identifying the captured proteins via mass spectrometry.

cluster_0 Phase 1: Probe Synthesis & Preparation cluster_1 Phase 2: Pulldown Experiment cluster_2 Phase 3: Protein Identification & Analysis Probe_Synth Synthesize Affinity Probe (e.g., Biotinylated Derivative) Immobilize Immobilize Probe on Streptavidin Beads Probe_Synth->Immobilize Incubate Incubate Lysate with Probe-Beads Immobilize->Incubate Lysate_Prep Prepare Cell/Tissue Lysate Lysate_Prep->Incubate Wash Wash Beads to Remove Non-Specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE Digestion In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS DB_Search Database Search & Protein Identification LC_MS->DB_Search Validation Target Validation (See Section 4) DB_Search->Validation Candidate Proteins

Caption: Workflow for Affinity-Based Target Identification.

Part A: Affinity Probe Synthesis

  • Causality: The success of this method hinges on creating a probe where the affinity tag (e.g., biotin) is attached at a position that does not interfere with the molecule's binding to its target. Preliminary Structure-Activity Relationship (SAR) studies are crucial. For N-cyclopropyl-1-methylpiperidin-4-amine, the amine or a position on the cyclopropyl ring might be explored for linker attachment, assuming these are less critical for activity than the core piperidine. A linker, such as polyethylene glycol (PEG), is used to extend the bait from the solid support, reducing steric hindrance.[3][35]

  • Synthesize Linker-Molecule Conjugate: Based on SAR, identify a non-essential position on the N-cyclopropyl-1-methylpiperidin-4-amine derivative.

  • Synthesize a derivative with a reactive handle (e.g., a primary amine or carboxylic acid) at this position.

  • Couple this derivative to a biotin-PEG-NHS ester via standard amide bond formation chemistry.

  • Purify the final biotinylated probe using HPLC.

  • Confirm its structure and purity via LC-MS and NMR.

Part B: Pulldown Assay

  • Immobilization: Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to allow for high-affinity binding.[3]

  • Lysate Preparation: Grow relevant cells (e.g., a neuronal cell line like SH-SY5Y) and harvest. Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Binding: Incubate the cell lysate with the probe-conjugated beads for 2-4 hours at 4°C with gentle rotation.

    • Self-Validation Control: In a parallel experiment, incubate lysate with beads conjugated to either an inactive structural analog or just the biotin-linker to control for non-specific binding to the probe structure and the beads themselves.

  • Washing: Pellet the beads and wash extensively (5-7 times) with lysis buffer to remove proteins that are not specifically bound.[30]

  • Elution: Elute the bound proteins from the beads. This can be done using a denaturing buffer (e.g., SDS-PAGE loading buffer) or by competitive elution with a high concentration of the non-biotinylated parent compound.

  • Analysis: Separate the eluted proteins by 1D SDS-PAGE.

  • Visualize proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

  • Excise protein bands that are present in the active probe pulldown but absent or significantly reduced in the negative control lanes.

  • Identification: Subject the excised bands to in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[3][35]

Strategy 2: Drug Affinity Responsive Target Stability (DARTS)

A significant advantage of DARTS is that it does not require chemical modification of the small molecule, thereby avoiding the risk that a linker or tag might alter its binding properties.[3][36] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's conformation, making it more resistant to degradation by proteases.[36]

  • Lysate Preparation: Prepare a native protein lysate as described in Protocol 1, Part B, Step 2.

  • Drug Incubation: Divide the lysate into aliquots. Treat one aliquot with the active derivative (e.g., at 10-100x its EC50) and another with a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as thermolysin or pronase, to each aliquot. The concentration of protease must be optimized to achieve significant but not complete digestion of the total proteome. Incubate for a defined period (e.g., 15-30 minutes).

  • Quench Reaction: Stop the digestion by adding a denaturant (e.g., SDS-PAGE loading buffer) and heating the samples.

  • Analysis: Run the digested lysates on an SDS-PAGE gel.

  • Identification: Look for protein bands that are present or more intense in the drug-treated lane compared to the vehicle control lane. These protected bands represent candidate targets.

  • Excise and identify these bands using LC-MS/MS as previously described.

Method Advantages Disadvantages References
Affinity Chromatography Highly specific; can isolate low-abundance targets; well-established methodology.Requires chemical synthesis of a probe; linker attachment can abolish activity; risk of non-specific binding.[3][31][32][33]
DARTS No chemical modification of the drug needed; identifies direct binding interactions; relatively simple and fast workflow.May not work for all drug-target interactions (e.g., if binding does not induce a significant stability change); requires careful optimization of protease digestion.[3][36]

Target Validation and Functional Characterization

Identifying a protein that binds to your compound is not the end of the journey. Target validation is the critical process of proving that the interaction between the drug and the identified protein is responsible for the observed biological effect.[5][37]

The Validation Workflow

Once a list of candidate proteins is generated from the discovery phase, a validation cascade is initiated. This involves confirming the direct interaction and then demonstrating functional relevance in a cellular context.

cluster_0 Biochemical & Biophysical Validation cluster_1 Cellular Target Engagement cluster_2 Functional Validation Candidates Candidate Targets (from Proteomics) WB Western Blot (Confirm pulldown) Candidates->WB ITC Isothermal Titration Calorimetry (ITC) (Measure Kd, Thermodynamics) Candidates->ITC SPR Surface Plasmon Resonance (SPR) (Measure Kd) WB->SPR CETSA Cellular Thermal Shift Assay (CETSA) (Confirm in-cell binding) SPR->CETSA Knockdown Genetic Knockdown (siRNA/CRISPR) (Does loss of target abolish drug effect?) CETSA->Knockdown Functional_Assay Pathway-Specific Functional Assays (e.g., Reporter Gene, Ca2+ Flux) Knockdown->Functional_Assay Overexpression Target Overexpression (Does it potentiate drug effect?) Overexpression->Functional_Assay Validated_Target Validated Target Functional_Assay->Validated_Target

Caption: A comprehensive workflow for target validation.

Cellular Assays for Functional Validation

Cell-based assays are indispensable for confirming that the engagement of a target by a compound leads to a measurable downstream functional outcome.[38][39][40][41] The choice of assay depends on the identity of the validated target.

Validated Target Class Recommended Cell-Based Assay Principle & Endpoint References
GPCRs (Dopamine, Serotonin, Histamine, Muscarinic) Calcium Flux Assay Measures changes in intracellular Ca2+ upon receptor activation (for Gq- or Gi-coupled receptors). Readout via fluorescent calcium indicators.[38][41]
cAMP Assay Measures increases or decreases in intracellular cAMP levels (for Gs- or Gi-coupled receptors). Readout via luminescence or TR-FRET.[38]
Reporter Gene Assay Measures activation of a downstream transcription factor (e.g., CREB, NFAT) linked to a reporter gene (e.g., luciferase, β-lactamase).[38][41]
β-Arrestin Recruitment Assay Measures the recruitment of β-arrestin to the activated GPCR, a key event in signaling and desensitization. Readout via enzyme complementation or BRET/FRET.[38]
Ion Channels / Ligand-Gated Channels (Sigma Receptors) Membrane Potential Assay Uses voltage-sensitive dyes to detect changes in membrane potential caused by ion flux.[41]
Calcium Flux Assay Sigma-1 receptor activation is known to modulate intracellular calcium signaling.[38][41]
Enzymes Enzyme Activity Assay Measures the conversion of a substrate to a product, often using a colorimetric or fluorescent substrate in cell lysates or intact cells.[39]
Signaling Pathway Proteins Phospho-Protein Western Blot / ELISA Measures the phosphorylation state of specific downstream proteins in a signaling cascade to confirm pathway modulation.[37]
  • Cell Line Selection: Choose a cell line that endogenously expresses the validated target protein or use a recombinant cell line where the target has been stably expressed.[38]

  • Assay Setup: Plate the cells in a suitable microplate format (e.g., 96- or 384-well).

  • Compound Treatment: Prepare a serial dilution of the N-cyclopropyl-1-methylpiperidin-4-amine derivative. Add the compound to the cells and incubate for a predetermined time.

  • Assay-Specific Steps:

    • For a Calcium Flux Assay , load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) prior to adding the compound and measure fluorescence intensity changes immediately upon compound addition using a plate reader.

    • For a Reporter Gene Assay , lyse the cells after compound incubation and add the substrate for the reporter enzyme (e.g., luciferin for luciferase). Measure the resulting luminescence.

  • Data Analysis: Plot the response (e.g., fluorescence, luminescence) against the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

  • Self-Validation:

    • Genetic Knockdown: Transfect the cells with siRNA or use a CRISPR/Cas9 knockout cell line for the target protein. A true on-target effect should be abolished or significantly reduced in these cells.[37]

    • Competitive Antagonism: Co-incubate the cells with the active derivative and a known antagonist for the target receptor. The dose-response curve of the active derivative should shift to the right, demonstrating competitive binding at the same site.

Conclusion

The journey from a novel chemical scaffold like N-cyclopropyl-1-methylpiperidin-4-amine to a validated therapeutic lead is a systematic process of discovery and validation. This guide provides a robust, multi-pronged strategy to achieve this. By combining hypothesis-driven research based on established pharmacophore knowledge with unbiased, discovery-based chemical proteomics, research teams can efficiently identify a high-confidence list of candidate targets. Subsequent rigorous validation using a cascade of biochemical and cell-based functional assays is paramount to confirming the true mechanism of action. This integrated approach not only accelerates the drug discovery process but also builds a deep, mechanistic understanding of the compound's biology, laying a solid foundation for successful preclinical and clinical development.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.
  • A New Series of M3 Muscarinic Antagonists Based on the 4-amino-piperidine Scaffold. Bioorganic & Medicinal Chemistry Letters.
  • Workflow of Chemical Proteomics Analysis. Mtoz Biolabs.
  • Target Identification and Validation (Small Molecules). University College London.
  • Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. University of Bari Aldo Moro.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
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  • Schematic overview of the chemical proteomic workflow. (A) Key steps of...
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Foundational

The Strategic Deployment of the N-cyclopropyl-1-methylpiperidin-4-amine Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the N-cyclopropyl-1-m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the N-cyclopropyl-1-methylpiperidin-4-amine core has emerged as a versatile and highly valued scaffold for the synthesis of novel therapeutic agents. Its unique combination of a rigid cyclopropyl group and a synthetically tractable piperidine ring offers a compelling strategic advantage in the design of molecules with enhanced potency, metabolic stability, and target engagement. This technical guide provides a comprehensive overview of the synthesis, functionalization, and application of this scaffold, offering field-proven insights for its effective deployment in drug discovery programs.

The incorporation of a cyclopropyl moiety is a well-established strategy to improve the metabolic stability of drug candidates by shielding adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[1] Furthermore, the rigid nature of the cyclopropyl ring can confer conformational constraint, leading to a more favorable entropic contribution to binding affinity. The 1-methylpiperidin-4-amine portion of the scaffold provides a key handle for a multitude of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements to explore structure-activity relationships (SAR).

Core Synthesis: A Reliable and Scalable Approach

The most common and efficient method for the preparation of the N-cyclopropyl-1-methylpiperidin-4-amine scaffold is through a one-pot reductive amination reaction. This process involves the condensation of 1-methyl-4-piperidone with cyclopropylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

  • 1-methyl-4-piperidone

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 1-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add cyclopropylamine (1.2 eq).

  • If desired, a catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford N-cyclopropyl-1-methylpiperidin-4-amine.

This protocol offers a robust and scalable route to the core scaffold, providing a solid foundation for subsequent derivatization.

Strategic Functionalization of the Scaffold

The secondary amine of the N-cyclopropyl-1-methylpiperidin-4-amine scaffold is a versatile functional group that allows for a wide array of chemical modifications. This enables the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Key Derivatization Reactions:
  • N-Acylation: Reaction with various acylating agents such as acid chlorides or anhydrides readily forms amides. This is a common strategy to introduce different substituents and modulate the electronic and steric properties of the molecule.

  • N-Alkylation/Arylation: The secondary amine can be alkylated or arylated using appropriate halides or under Buchwald-Hartwig conditions to introduce a variety of substituents.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which can act as hydrogen bond acceptors and introduce different physicochemical properties.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively, which are common pharmacophores in many drug classes.

These functionalization strategies allow for the creation of large and diverse chemical libraries for high-throughput screening and lead optimization.

Applications in Novel Compound Synthesis: Case Studies

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold has been successfully employed in the development of a range of biologically active compounds targeting various therapeutic areas.

Case Study 1: Kinase Inhibitors for Inflammatory Diseases and Oncology

The p38α mitogen-activated protein (MAP) kinase is a key regulator of pro-inflammatory cytokine production and is a validated target for inflammatory diseases. The clinical candidate AZD6703 , a potent and selective p38α MAP kinase inhibitor, incorporates an N-cyclopropyl amide moiety.[2][3] This highlights the utility of the cyclopropyl group in optimizing the properties of kinase inhibitors.[2][3] While not directly derived from the N-cyclopropyl-1-methylpiperidin-4-amine scaffold, the principles of incorporating the N-cyclopropyl group are directly applicable.

Derivatives of the N-cyclopropyl-4-aminopiperidine core are being explored as inhibitors of other kinases, such as p21-activated kinase 4 (PAK4), which is implicated in cancer cell proliferation, migration, and invasion.[4] The N-cyclopropylpiperidine moiety can be strategically positioned to occupy solvent-exposed regions of the kinase ATP-binding site, allowing for the optimization of potency and selectivity.[5]

Case Study 2: Modulators of G-Protein Coupled Receptors (GPCRs)

G-protein coupled receptors are a major class of drug targets. The N-cyclopropyl-1-methylpiperidin-4-amine scaffold is an attractive starting point for the synthesis of GPCR modulators. For instance, N-cyclopropyl-n-piperidinylbenzamides have been investigated as modulators of GPR119, a receptor involved in glucose homeostasis and a target for the treatment of type 2 diabetes.

GPR119_Signaling

Case Study 3: Potential Applications in Central Nervous System (CNS) Disorders

The piperidine scaffold is a common feature in many CNS-active drugs. The unique properties of the N-cyclopropyl-1-methylpiperidin-4-amine core make it an interesting scaffold for the development of novel agents targeting CNS disorders. Research indicates that this scaffold may be used to develop agonists or antagonists for various receptors in the central nervous system, suggesting potential therapeutic applications for neurological disorders.[6] For example, derivatives of related piperidine scaffolds have been investigated as dopamine receptor modulators for the treatment of conditions like Parkinson's disease and schizophrenia.[7][8]

Dopamine_D2_Signaling

Structure-Activity Relationship (SAR) Insights

Systematic modification of the N-cyclopropyl-1-methylpiperidin-4-amine scaffold has yielded valuable insights into the structure-activity relationships of its derivatives. For instance, in a series of N-cyclopropyl benzamide derivatives designed to inhibit osteoclast differentiation, the lipophilicity of the substituents was found to be a key determinant of activity.[6] This underscores the importance of tuning the physicochemical properties of the derivatives to achieve optimal biological effect.

Quantitative Data Summary

The following table summarizes representative biological data for compounds derived from or related to the N-cyclopropyl-1-methylpiperidin-4-amine scaffold.

Compound ClassTargetKey Structural FeaturesBiological Activity (IC₅₀/Kᵢ)Reference
Quinazolinonep38α MAP KinaseN-cyclopropyl amidePotent inhibition[2][3]
2,4-DiaminoquinazolinePAK45-cyclopropyl-1H-pyrazol-3-yl amine0.060 µM (for compound 8d)[4]
CyanopyrimidineLSD1Cyclopropylamine1.80 µM (for compound VIIi)[9]
N-PhenylpiperazineDopamine D3 ReceptorThiophenephenyl and thiazolylphenyl amides1.4 - 43 nM (Kᵢ)[7]

Conclusion and Future Perspectives

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its robust synthesis, versatile functionalization potential, and the advantageous properties conferred by the cyclopropyl group make it a highly attractive starting point for the development of novel therapeutics across a range of disease areas. Future exploration of this scaffold is likely to uncover new and potent modulators of challenging biological targets, further cementing its status as a privileged structure in drug discovery.

References

  • Addie, M., Ballard, P., Buttar, D., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available at: [Link]

  • Bowen, D. S., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-3883. Available at: [Link]

  • PubMed. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Available at: [Link]

  • Časar, Z. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(09), 1315-1345. Available at: [Link]

  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Available at: [Link]

  • Peters, J. U. (2007). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 50(25), 6225-6237. Available at: [Link]

  • GlaxoSmithKline LLC. (2014). Cyclopropylamines as LSD1 inhibitors. Google Patents.
  • Wang, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 429. Available at: [Link]

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  • Beaulieu, P. L., et al. (2019). From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Available at: [Link]

  • Reiss, B. S., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ACS Medicinal Chemistry Letters, 13(5), 826-832. Available at: [Link]

  • Kaczor, A. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3185. Available at: [Link]

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Exploratory

The Versatile Scaffold: A Technical Guide to N-cyclopropyl-1-methylpiperidin-4-amine and its Analogs in Modern Drug Discovery

Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] This technical guide provides an in-depth review of N-cycloprop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically approved drugs.[1][2] This technical guide provides an in-depth review of N-cyclopropyl-1-methylpiperidin-4-amine and its analogs, a class of compounds demonstrating significant therapeutic potential across various disease areas. We will explore the synthetic strategies for accessing this core, delve into the nuanced structure-activity relationships (SAR), and highlight key biological activities that position these molecules as promising leads for drug development professionals. This guide is intended for researchers and scientists in the field of drug discovery, offering both a comprehensive overview and practical, field-proven insights.

Introduction: The Enduring Importance of the 4-Aminopiperidine Core

The 4-aminopiperidine framework is a recurring motif in a wide range of biologically active compounds.[3] Its prevalence stems from its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to serve as a versatile anchor for introducing diverse substituents that can engage with biological targets.[1][4] The nitrogen atom within the piperidine ring is often a key interaction point, capable of forming hydrogen bonds or salt bridges with receptors and enzymes. This inherent "drug-likeness" has made the 4-aminopiperidine scaffold a focal point for the development of therapeutics targeting the central nervous system (CNS), infectious diseases, and cancer.[1][5]

The subject of this guide, N-cyclopropyl-1-methylpiperidin-4-amine, represents a specific and compelling elaboration of this core. The incorporation of a cyclopropyl group at the 4-amino position and a methyl group at the piperidine nitrogen introduces unique conformational constraints and electronic properties that can significantly influence biological activity.[6] This guide will dissect the individual and synergistic contributions of these functionalities.

Synthetic Strategies for 4-Aminopiperidine Analogs

The synthesis of N-cyclopropyl-1-methylpiperidin-4-amine and its analogs generally relies on established and robust chemical transformations. A common and efficient approach is the reductive amination of a suitable N-substituted 4-piperidone.

General Synthesis Workflow

The synthesis typically begins with an N-substituted 4-piperidone, which can be commercially available or synthesized. The key subsequent step is reductive amination with the desired amine.

G start N-Substituted-4-piperidone step1 step1 start->step1 Reductive Amination amine Primary Amine (e.g., Cyclopropylamine) amine->step1 reductant Reducing Agent (e.g., NaBH(OAc)₃) reductant->step1 product N-Substituted-N'-alkyl/aryl-piperidin-4-amine step1->product

Caption: General workflow for the synthesis of 4-aminopiperidine analogs via reductive amination.

Detailed Experimental Protocol: Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine

This protocol describes a representative synthesis of the title compound.

Materials:

  • 1-methyl-4-piperidone

  • Cyclopropylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/methanol/triethylamine solvent system

Procedure:

  • To a solution of 1-methyl-4-piperidone (1.0 eq) in dichloroethane (DCE), add cyclopropylamine (1.2 eq) followed by acetic acid (AcOH, 1.2 eq).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCE (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate/methanol/triethylamine) to afford N-cyclopropyl-1-methylpiperidin-4-amine.

Structure-Activity Relationships and Biological Applications

The derivatization of the 4-aminopiperidine scaffold has led to the discovery of compounds with a wide array of biological activities. The nature of the substituents at the piperidine nitrogen (N1) and the 4-amino group (N4) are critical determinants of potency and selectivity.

The Role of the N-Cyclopropyl Moiety

The cyclopropyl group is a fascinating substituent in medicinal chemistry. Its small, rigid, and lipophilic nature allows it to probe hydrophobic pockets within a binding site.[7] Furthermore, the sp2 character of the cyclopropyl group can enhance the hydrogen-bonding capabilities of the adjacent amine.[8] This has been a key factor in the optimization of p38α MAP kinase inhibitors.[8][9]

The Influence of the N1-Substituent

The substituent on the piperidine nitrogen plays a crucial role in modulating the overall properties of the molecule, including its basicity, lipophilicity, and potential for interaction with the biological target. In the case of N-cyclopropyl-1-methylpiperidin-4-amine, the N-methyl group is a simple, small alkyl substituent. In other analogs, this position has been extensively explored with various groups, including benzyl, phenethyl, and more complex moieties, leading to compounds with diverse pharmacological profiles.[10]

Therapeutic Areas of Investigation
Therapeutic AreaKey FindingsRepresentative AnalogsReference
Antifungal Inhibition of ergosterol biosynthesis. The combination of a benzyl or phenylethyl group at N1 and a long alkyl chain at N4 was beneficial for activity.1-benzyl-N-dodecylpiperidin-4-amine[10]
Antiviral (HIV) CCR5 receptor antagonists. The 4-substituted-4-aminopiperidine core is a key building block for potent HIV-1 entry inhibitors.Sch-350634[3]
Antiviral (HCV) Inhibition of Hepatitis C virus assembly. Optimization of a 4-aminopiperidine scaffold led to potent inhibitors.p-methyl derivative 56[11]
Pain & Neuropathic Pain N-type calcium channel blockers. Specific substitutions on both nitrogen atoms led to potent antinociceptive activity.Compounds 3 and 18[12]
Cognition Enhancement High activity in mouse passive avoidance tests, suggesting potential for treating cognitive deficits in neurodegenerative diseases.Compound 9[13]
Antipsychotic 5-HT2A receptor inverse agonists with a behavioral profile consistent with antipsychotic efficacy.ACP-103[14]
Inflammatory Diseases Potent and selective inhibitors of p38α MAP kinase.AZD6703[8][9]
Logical Relationships in Analog Design

The development of potent and selective analogs often follows a logical progression of structural modifications.

SAR core 4-Aminopiperidine Core N1 N4 sub_n1 N1 Substituent (e.g., Methyl, Benzyl, Phenethyl) core:n1->sub_n1 sub_n4 N4 Substituent (e.g., Cyclopropyl, Dodecyl, Arylalkyl) core:n4->sub_n4 activity Biological Activity (e.g., Antifungal, CNS, Anti-inflammatory) sub_n1->activity sub_n4->activity

Caption: Structure-Activity Relationship (SAR) logic for 4-aminopiperidine analogs.

In Vitro Biological Evaluation: A Representative Protocol

To assess the biological activity of newly synthesized analogs, a variety of in vitro assays are employed. The following is a generalized protocol for determining the potency of a compound as a receptor antagonist in a cell-based assay.

Protocol: Cell-Based Functional Antagonist Assay

  • Cell Culture: Maintain a stable cell line expressing the target receptor of interest (e.g., HEK293 cells expressing the 5-HT2A receptor) in appropriate growth media and conditions.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., N-cyclopropyl-1-methylpiperidin-4-amine analog) in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to generate a range of concentrations.

  • Assay Plate Preparation: Seed the cells into a multi-well assay plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the serially diluted test compound or vehicle control and incubate for a specific period.

  • Agonist Stimulation: Add a known agonist for the target receptor at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Measure the cellular response using an appropriate detection method (e.g., calcium mobilization via a fluorescent dye, or a reporter gene assay).

  • Data Analysis: Plot the response against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

N-cyclopropyl-1-methylpiperidin-4-amine and its analogs represent a rich and versatile chemical space for drug discovery. The 4-aminopiperidine core, with its favorable properties, continues to be a highly sought-after scaffold. The strategic incorporation of substituents, such as the cyclopropyl group, has been shown to significantly enhance biological activity and fine-tune the pharmacological profile.

Future research in this area will likely focus on:

  • Exploring novel substitutions at both the N1 and N4 positions to discover new biological targets and improve selectivity.

  • Utilizing computational modeling to better understand the binding modes of these analogs and to guide the design of next-generation compounds.

  • Investigating the pharmacokinetic and pharmacodynamic properties of promising leads to optimize their in vivo efficacy and safety profiles.

The foundation laid by the extensive research on 4-aminopiperidine derivatives provides a strong starting point for the development of innovative therapeutics to address a wide range of unmet medical needs.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved January 22, 2026, from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Retrieved January 22, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved January 22, 2026, from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved January 22, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PMC. Retrieved January 22, 2026, from [Link]

  • Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved January 22, 2026, from [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2012). ResearchGate. Retrieved January 22, 2026, from [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2012). PubMed. Retrieved January 22, 2026, from [Link]

  • 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. (2003). PubMed. Retrieved January 22, 2026, from [Link]

  • N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. (n.d.). Chemsrc. Retrieved January 22, 2026, from [Link]

  • Decyclopropylation of 1-cyclopropyl-4-hydroxy-4-(2-methylphenyl)piperidine N-oxide. (1995). Tetrahedron Letters. Retrieved January 22, 2026, from [Link]

  • A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. (2013). ResearchGate. Retrieved January 22, 2026, from [Link]_

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. (2005). PubMed. Retrieved January 22, 2026, from [Link]

  • N-cyclopropyl-1-propylpiperidin-4-amine (C11H22N2). (n.d.). PubChemLite. Retrieved January 22, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved January 22, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Novel Compounds Utilizing N-cyclopropyl-1-methylpiperidin-4-amine

Abstract This guide provides detailed application notes and robust protocols for the synthetic utilization of N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This versatile secondary amine is a valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides detailed application notes and robust protocols for the synthetic utilization of N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This versatile secondary amine is a valuable building block in modern medicinal chemistry, combining the frequently utilized 1-methylpiperidine scaffold with a cyclopropylamine moiety. The piperidine motif is a cornerstone in the design of central nervous system (CNS) active agents, while the N-cyclopropyl group can enhance metabolic stability and target-binding affinity.[1][2] This document is intended for researchers, scientists, and drug development professionals. It offers a practical framework for leveraging this building block through key chemical transformations, including N-acylation, N-alkylation, and reductive amination. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Physicochemical Properties

N-cyclopropyl-1-methylpiperidin-4-amine is a bifunctional molecule featuring a sterically accessible secondary amine, which is the primary site for synthetic modification, and a tertiary amine within the piperidine ring. The presence of the strained cyclopropyl ring and the basic piperidine nitrogen makes this scaffold particularly attractive for probing interactions within biological targets and for constructing diverse compound libraries.[1] Modifications at the secondary amine position allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.[3]

Table 1: Physicochemical Properties of N-cyclopropyl-1-methylpiperidin-4-amine

PropertyValueSource
CAS Number 387358-48-7[4][5]
Molecular Formula C₉H₁₈N₂[6]
Molecular Weight 154.26 g/mol [4][6]
Appearance Liquid[6]
Purity Typically ≥97%[4][6]
Storage 2-8 °C, under inert gas[4]

Synthesis of the Starting Material: N-cyclopropyl-1-methylpiperidin-4-amine

The most direct and industrially scalable method for synthesizing the title compound is through the reductive amination of 1-methyl-4-piperidone with cyclopropylamine. This one-pot reaction offers high atom economy and typically proceeds with high yield and selectivity.[7][8]

Scientific Rationale

Reductive amination involves the initial formation of an iminium ion intermediate from the ketone and primary amine, which is then reduced in situ to the secondary amine.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. It is milder than reagents like sodium borohydride (NaBH₄), preventing the premature reduction of the starting ketone.[10][11] Its selectivity for the iminium ion over the ketone allows for a one-pot procedure, simplifying the experimental setup.[8] Dichloromethane (DCM) is a common solvent as it is relatively inert and effectively solubilizes the reagents.

cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_end Workup & Product SM1 1-Methyl-4-piperidone Mix Combine Starting Materials in DCM SM1->Mix SM2 Cyclopropylamine SM2->Mix Reagent1 NaBH(OAc)₃ AddReductant Add NaBH(OAc)₃ Reagent1->AddReductant Solvent DCM Solvent->Mix Mix->AddReductant Stir Stir at RT (12-24h) AddReductant->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-cyclopropyl-1-methyl- piperidin-4-amine Purify->Product

Caption: Workflow for the synthesis via reductive amination.

Protocol 2.1: Reductive Amination
  • Reaction Setup: To a round-bottom flask charged with 1-methyl-4-piperidone (1.0 eq), add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2 M.

  • Amine Addition: Add cyclopropylamine (1.2 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final product.

Key Synthetic Transformations and Protocols

The secondary amine of N-cyclopropyl-1-methylpiperidin-4-amine is the primary handle for derivatization. The following protocols outline key transformations to generate novel compound libraries.

Protocol 3.1: N-Acylation for Amide Synthesis

N-acylation is a fundamental transformation that introduces a stable amide bond, a common functional group in pharmaceuticals.[12] This reaction is typically high-yielding and can be performed with a wide variety of acylating agents.

The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.[12] The reaction is often initiated at 0 °C to control the initial exothermic release of heat, particularly with reactive acyl chlorides.

cluster_start Starting Material cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_end Workup & Product SM N-cyclopropyl-1-methyl- piperidin-4-amine Mix Dissolve SM and Base in DCM SM->Mix Reagent1 Acyl Chloride (R-COCl) or Anhydride AddAcyl Add Acylating Agent (dropwise) Reagent1->AddAcyl Reagent2 Base (TEA or DIPEA) Reagent2->Mix Solvent Anhydrous DCM Solvent->Mix Cool Cool to 0 °C Mix->Cool Cool->AddAcyl Stir Stir at RT (2-16h) AddAcyl->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography) Extract->Purify Product N-Acylated Product (Amide) Purify->Product

Caption: General workflow for the N-acylation reaction.

  • Reaction Setup: In a round-bottom flask, dissolve N-cyclopropyl-1-methylpiperidin-4-amine (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration). Add a non-nucleophilic base such as TEA or DIPEA (1.5 eq).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.[12]

Protocol 3.2: N-Alkylation for Tertiary Amine Synthesis

Direct N-alkylation with alkyl halides provides access to more complex tertiary amines. This reaction expands the structural diversity achievable from the starting scaffold.

This reaction is a classic Sₙ2 nucleophilic substitution, where the secondary amine acts as the nucleophile attacking the electrophilic carbon of the alkyl halide. A mild inorganic base like potassium carbonate (K₂CO₃) is used to scavenge the acid byproduct. The reaction may require heating to facilitate the substitution, especially with less reactive alkyl halides like alkyl chlorides. Polar aprotic solvents such as acetonitrile or DMF are ideal for this transformation.[12]

  • Reaction Setup: Dissolve N-cyclopropyl-1-methylpiperidin-4-amine (1.0 eq) in an anhydrous polar aprotic solvent such as acetonitrile or DMF (approx. 0.1 M).

  • Addition of Base and Reagent: Add a mild base such as potassium carbonate (K₂CO₃) (2.0 eq) followed by the alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.2 eq).

  • Reaction: Heat the mixture to a temperature between room temperature and 80 °C, depending on the reactivity of the alkyl halide. Stir for 6-24 hours, monitoring the reaction by TLC or LC-MS.

  • Workup: After completion, filter off the inorganic base. Evaporate the solvent under reduced pressure.

  • Purification: The residue can be taken up in DCM and washed with water to remove any remaining salts. The organic layer is then dried and concentrated. The crude product is purified by flash column chromatography.

Data Summary and Characterization

The successful synthesis and purity of the derivatives should be confirmed using standard analytical techniques. Reaction monitoring and final purity assessment are critical for validating the protocols.

Table 2: Representative Quantitative Data for Derivative Synthesis

EntryReaction TypeReagentYield (%)Purity (LC-MS)
1 N-AcylationBenzoyl Chloride92%>98%
2 N-AcylationAcetyl Chloride95%>99%
3 N-AlkylationBenzyl Bromide85%>97%
4 N-AlkylationEthyl Iodide78%>96%
5 Reductive AminationCyclohexanone88%>98%

Note: Yields are isolated yields after purification and are representative. Actual results may vary based on specific substrates and reaction scale.

Characterization Methods
  • Chromatography: TLC and HPLC are used to assess reaction completion and the purity of the final compounds.[12]

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the molecular weight of the desired product during the reaction and for the final characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final products, confirming the addition of the new functional group and the integrity of the core scaffold.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a highly versatile and valuable building block for the synthesis of novel compounds in drug discovery. Its secondary amine provides a reliable reactive handle for a variety of essential transformations, including acylation and alkylation. The protocols detailed in this guide offer robust and reproducible methods for derivatization, grounded in established chemical principles. By leveraging this scaffold, researchers can efficiently generate diverse libraries of piperidine-containing compounds for screening and development in pharmaceutical and agrochemical research.[13]

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
  • ChemicalBook. (2025). 1-Methylpiperidin-4-amine | 41838-46-4. ChemicalBook.
  • Wünsch, B., et al. (n.d.).
  • Chemchart. (n.d.). 4-Amino-1-methylpiperidine (41838-46-4)
  • Biosynth. (n.d.). 4-Amino-1-methylpiperidine | 41838-46-4 | FA13686. Biosynth.
  • BenchChem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4. BenchChem.
  • Scott, J. S., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-83. [Link]

  • BenchChem. (2025). Synthesis of Novel Compounds Using 1-(3-Methoxypropyl)
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Application

Application Note: A Guide to the Synthesis of Prolyl Hydroxylase (PHD) Inhibitors Using N-cyclopropyl-1-methylpiperidin-4-amine

For Research Use Only. Not for use in diagnostic procedures. Introduction The cellular response to oxygen availability is a critical physiological process orchestrated by Hypoxia-Inducible Factors (HIFs).[1][2] Under nor...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The cellular response to oxygen availability is a critical physiological process orchestrated by Hypoxia-Inducible Factors (HIFs).[1][2] Under normal oxygen conditions (normoxia), HIF-α subunits are targeted for degradation by a family of oxygen-sensing enzymes known as Prolyl Hydroxylase Domain (PHD) proteins (PHD1, PHD2, and PHD3).[3][4] These enzymes hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which leads to proteasomal degradation.[4][5] In hypoxic conditions, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in erythropoiesis, angiogenesis, and cell metabolism.[1][2][6]

Pharmacological inhibition of PHDs mimics a hypoxic state, stabilizing HIF-α and stimulating endogenous production of erythropoietin (EPO).[6][7] This mechanism has positioned PHD inhibitors as a promising therapeutic class for treating renal anemia.[7] The development of potent, selective, and orally bioavailable small-molecule PHD inhibitors is a key focus of modern drug discovery.

This application note details the strategic use of N-cyclopropyl-1-methylpiperidin-4-amine , a key building block in the synthesis of a novel class of PHD inhibitors. We provide an exemplary protocol for its incorporation into a representative inhibitor scaffold, discuss the structural significance of the cyclopropyl-piperidine moiety, and illustrate the underlying biological pathway.

Part 1: The Strategic Importance of the N-cyclopropyl-1-methylpiperidin-4-amine Moiety

The selection of building blocks in medicinal chemistry is a deliberate process aimed at optimizing a molecule's pharmacological profile. The N-cyclopropyl-1-methylpiperidin-4-amine fragment is incorporated to confer several advantageous properties.

Expertise & Experience: Rationale for Fragment Selection

  • Potency and Binding Interactions: The piperidine ring serves as a robust, non-planar scaffold that can orient other functional groups for optimal interaction with the PHD active site. The basic nitrogen of the piperidine can form crucial salt-bridge interactions within the enzyme.[8][9]

  • Metabolic Stability: The cyclopropyl group is a well-established motif in medicinal chemistry used to enhance metabolic stability.[10] It can block potential sites of oxidative metabolism that might otherwise occur on a simple alkyl chain, thereby increasing the drug's half-life.

  • Physicochemical Properties: The combination of the cyclopropyl and N-methyl groups fine-tunes the lipophilicity and basicity (pKa) of the amine. This modulation is critical for achieving a balance of aqueous solubility, cell permeability, and oral bioavailability, which are essential for an effective oral therapeutic.[6]

  • Rigidity and Conformational Control: The rigid structure of the cyclopropyl group reduces the conformational flexibility of the N-alkyl substituent.[10] This pre-organization can lead to a lower entropic penalty upon binding to the target enzyme, potentially increasing binding affinity and potency.

Authoritative Grounding

The strategic use of cyclopropyl groups to enhance potency and metabolic properties is a widely adopted strategy in drug design.[10][11] Similarly, substituted piperidine scaffolds are prevalent in a vast number of approved drugs and clinical candidates, valued for their favorable pharmacokinetic properties and synthetic tractability.[12][13][14] The synthesis of analogs containing this moiety is a key step in structure-activity relationship (SAR) studies to identify candidates with optimal efficacy and safety profiles.[8][15]

Part 2: Exemplary Synthetic Protocol

The following is a representative protocol for the synthesis of a PHD inhibitor core structure via an amide coupling reaction, a fundamental transformation in pharmaceutical synthesis.[16][17] This protocol illustrates the incorporation of the N-cyclopropyl-1-methylpiperidin-4-amine building block.

Workflow of Amide Coupling for PHD Inhibitor Synthesis

This diagram outlines the general workflow for coupling a carboxylic acid core with the key amine intermediate.

G cluster_0 Reaction Setup cluster_1 Reaction & Work-up cluster_2 Purification & Analysis A PHD_Core_Acid (e.g., Pyridine Carboxylic Acid Derivative) E Amide Bond Formation (Stir at RT, 12-18h) A->E B N-cyclopropyl-1-methyl- piperidin-4-amine B->E C Coupling Reagents (e.g., EDC, HOBt) C->E D Inert Solvent (e.g., DCM) D->E F Aqueous Work-up (Quench, Extract, Wash) E->F G Purification (Flash Chromatography) F->G H Final Product (PHD Inhibitor) G->H I Analysis (LC-MS, NMR) H->I pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) / PHD Inhibition PHD_active PHD Active HIF_a_OH HIF-1α-OH PHD_active->HIF_a_OH Hydroxylation HIF_a HIF-1α HIF_a->PHD_active VHL VHL Complex HIF_a_OH->VHL Binding Degradation Proteasomal Degradation VHL->Degradation Ubiquitination HIF_dimer HIF-1α/β Dimer PHD_inactive PHD Inactive HIF_a_stable HIF-1α (Stable) HIF_a_stable->HIF_dimer HIF_b HIF-1β HIF_b->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE (Hypoxia Response Element) Gene_Tx Gene Transcription (e.g., EPO, VEGF) HRE->Gene_Tx Binds & Activates Inhibitor PHD Inhibitor (Synthesized Compound) Inhibitor->PHD_inactive Inhibits

Sources

Method

Introduction: Navigating the Challenges of Sterically Hindered Amide Synthesis

An Application Guide to Amide Coupling Protocols for N-cyclopropyl-1-methylpiperidin-4-amine The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in countless p...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Amide Coupling Protocols for N-cyclopropyl-1-methylpiperidin-4-amine

The amide bond is a cornerstone of modern medicinal chemistry and drug development, forming the critical linkage in countless pharmaceutical agents.[1] The synthesis of amides, typically achieved by coupling a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1] While numerous protocols exist, significant challenges arise when one or both coupling partners possess considerable steric bulk.[2][3]

This guide focuses on providing robust and reliable amide coupling protocols for N-cyclopropyl-1-methylpiperidin-4-amine , a secondary amine that presents notable synthetic challenges. Its structure combines a bulky piperidine ring with a cyclopropyl group, sterically shielding the nitrogen's lone pair of electrons and reducing its nucleophilicity.[4][5][6][7] Standard coupling conditions may prove sluggish or fail entirely, necessitating the use of more potent reagents or alternative activation strategies to achieve efficient amide bond formation.[8][9][10]

Herein, we present three distinct, field-proven protocols, moving from a classic carbodiimide-based method to more powerful uronium salt and acid chloride-based approaches. Each section details the underlying chemical principles, provides a step-by-step experimental workflow, and offers expert insights into optimization and troubleshooting, enabling researchers to confidently select and execute the optimal strategy for their specific synthetic goals.

Protocol 1: Carbodiimide-Mediated Coupling with EDC and HOBt

Principle and Rationale

This method employs a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization if the amine is not sufficiently reactive.

To mitigate these issues, an additive such as 1-Hydroxybenzotriazole (HOBt) is crucial. HOBt acts as a nucleophilic trap for the O-acylisourea, converting it into an HOBt-activated ester.[11] This active ester is more stable than the O-acylisourea but still highly reactive towards amines, providing a more controlled and efficient coupling process with reduced risk of epimerization.[12][13] The primary advantage of using EDC is the water-solubility of its urea byproduct, which simplifies purification via a simple aqueous work-up.[14][15]

Workflow Diagram: EDC/HOBt Coupling Mechanism

EDC_HOBt_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Reactive, Unstable) Acid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt HOBt->HOBt_Ester Amide Target Amide HOBt_Ester->Amide + Amine Amine N-cyclopropyl-1- methylpiperidin-4-amine Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Experimental Protocol
  • Reagent Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine, N-cyclopropyl-1-methylpiperidin-4-amine (1.1 equiv).

  • Solvent Addition : Dissolve the components in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) to a typical concentration of 0.1-0.5 M.

  • Reaction Initiation : Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.2 equiv) portion-wise over 5-10 minutes.

  • Reaction Progression : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up :

    • If using DCM, dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • If using DMF, quench the reaction by adding cold water and extract the product with a suitable organic solvent like Ethyl Acetate (EtOAc) (3x). Combine the organic extracts and wash as described above.

  • Purification : Dry the final organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Reagent Table (Example: Coupling with Benzoic Acid)
ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Mass/Volume
Benzoic Acid122.121.01.0122 mg
N-cyclopropyl-1-methylpiperidin-4-amine154.251.11.1170 mg
EDC·HCl191.701.21.2230 mg
HOBt135.121.21.2162 mg
DCM (Solvent)---5-10 mL
Key Considerations & Troubleshooting
  • Solvent Choice : While DCM is common, DMF can be superior for less soluble substrates. However, the work-up from DMF is more involved.

  • Byproduct Removal : The urea byproduct from EDC is water-soluble, making the aqueous wash steps critical for its removal.[14]

  • Low Yields : For a sterically hindered amine, this reaction may be slow. If the reaction stalls, consider increasing the equivalents of EDC and HOBt to 1.5 each or allowing the reaction to proceed for a longer duration (up to 48 hours).

Protocol 2: Uronium/Aminium Salt-Mediated Coupling with HATU

Principle and Rationale

For challenging couplings involving sterically hindered or electronically deactivated substrates, uronium/aminium salt-based reagents are often the solution.[10] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is one of the most effective reagents in this class.[16]

HATU's high reactivity stems from the incorporation of a nitrogen atom into the benzotriazole ring system (forming 7-aza-1-hydroxybenzotriazole, HOAt). Upon reaction with a carboxylate, HATU forms a highly reactive OAt-active ester. This ester is significantly more reactive than the corresponding HOBt ester, leading to faster reaction rates and higher yields, especially in difficult cases. The reaction requires a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the generated acid.[16][17]

Workflow Diagram: HATU Coupling Workflow

HATU_Workflow cluster_setup Step 1: Reagent Setup cluster_activation Step 2: Pre-activation cluster_coupling Step 3: Amine Addition Acid Carboxylic Acid Flask Inert Atmosphere Flask (0 °C) Acid->Flask HATU HATU HATU->Flask Solvent Anhydrous DMF Solvent->Flask Active_Ester OAt Active Ester (Highly Reactive) Flask->Active_Ester + DIPEA (stir 15 min) DIPEA DIPEA (Base) DIPEA->Active_Ester Final_Reaction Stir 1-18h, Warm to RT Active_Ester->Final_Reaction + Amine Amine Hindered Amine Amine->Final_Reaction Workup Aqueous Work-up & Purification Final_Reaction->Workup Proceed to

Caption: Step-by-step workflow for HATU-mediated coupling.

Experimental Protocol
  • Reagent Preparation : Under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried flask.

  • Solvent and Base Addition : Add anhydrous DMF (or DCM) to dissolve the solids (0.1-0.5 M). Cool the solution to 0 °C and add DIPEA (2.0-3.0 equiv) dropwise.

  • Pre-activation : Stir the mixture at 0 °C for 15-30 minutes. A color change may be observed as the active ester forms.

  • Amine Addition : Add N-cyclopropyl-1-methylpiperidin-4-amine (1.1 equiv), either neat or as a solution in a small amount of the reaction solvent.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-18 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

Reagent Table (Example: Coupling with Benzoic Acid)
ReagentM.W. ( g/mol )EquivalentsMoles (mmol)Mass/Volume
Benzoic Acid122.121.01.0122 mg
N-cyclopropyl-1-methylpiperidin-4-amine154.251.11.1170 mg
HATU380.231.11.1418 mg
DIPEA129.242.02.00.35 mL
DMF (Solvent)---5-10 mL
Key Considerations & Troubleshooting
  • Reagent Stoichiometry : Using a slight excess of HATU and the amine is common, but a larger excess of base (DIPEA) is critical for efficiency.

  • Moisture Sensitivity : HATU is moisture-sensitive. Ensure all glassware is dry and use anhydrous solvents for best results. Water will hydrolyze the activated intermediates.[16]

  • Alternative Reagents : If HATU fails, other potent uronium salts like HBTU or phosphonium salts like PyBOP can be considered.[10]

Protocol 3: Acyl Halide-Mediated Coupling

Principle and Rationale

This classic two-step approach involves first converting the carboxylic acid into a highly reactive acyl halide, typically an acid chloride, which then reacts rapidly with the amine.[18] This method bypasses the need for coupling reagents entirely and is often successful when other methods fail due to the extreme electrophilicity of the acid chloride.

The acid chloride is commonly prepared using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[19] The subsequent reaction with the amine is very fast and generates one equivalent of hydrochloric acid (HCl) as a byproduct.[20] This HCl must be neutralized by a base (like Triethylamine (TEA), DIPEA, or pyridine) or by using a second equivalent of the amine substrate to prevent protonation of the reacting amine, which would render it non-nucleophilic.[20][21]

Workflow Diagram: Acid Chloride Synthesis and Coupling

AcidChloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Formation Acid Carboxylic Acid Acid_Chloride R-COCl (Highly Reactive) Acid->Acid_Chloride + Activating Reagent (cat. DMF, DCM) Activating_Reagent SOCl₂ or (COCl)₂ Activating_Reagent->Acid_Chloride Amide Target Amide Acid_Chloride->Amide Slow Addition Amine_Base Amine + Base (e.g., TEA) in DCM, 0 °C Amine_Base->Amide

Caption: Two-step workflow for amide synthesis via an acid chloride intermediate.

Experimental Protocol

Part A: Formation of the Acid Chloride

  • Setup : To a flame-dried flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and dissolve in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Activation : Cool the solution to 0 °C. Add oxalyl chloride (1.5 equiv) or thionyl chloride (1.5 equiv) dropwise.

  • Reaction : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation : Carefully concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent. The crude acid chloride is often used immediately in the next step without further purification.

Part B: Coupling with the Amine

  • Setup : In a separate flame-dried flask, dissolve N-cyclopropyl-1-methylpiperidin-4-amine (1.0 equiv) and a non-nucleophilic base such as Triethylamine (TEA) or DIPEA (1.5-2.0 equiv) in anhydrous DCM.[19]

  • Addition : Cool this amine solution to 0 °C. Dissolve the crude acid chloride from Part A in a small amount of anhydrous DCM and add it dropwise to the stirred amine solution.

  • Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring : Monitor the reaction by TLC or LC-MS.

  • Work-up : Dilute the mixture with DCM and wash with water (2x) and brine (1x). To remove excess acid chloride, a wash with saturated NaHCO₃ can be included. To remove excess amine/base, a wash with dilute aqueous HCl (e.g., 1 M) can be used.

  • Purification : Dry the organic layer (Na₂SO₄), filter, concentrate, and purify by flash column chromatography.

Reagent Table (Example: Coupling with Benzoic Acid)
Reagent (Part B)M.W. ( g/mol )EquivalentsMoles (mmol)Mass/Volume
Benzoyl Chloride (from Part A)140.571.01.0141 mg
N-cyclopropyl-1-methylpiperidin-4-amine154.251.01.0154 mg
Triethylamine (TEA)101.192.02.00.28 mL
DCM (Solvent)---10 mL
Key Considerations & Troubleshooting
  • Reagent Reactivity : Acid chlorides are highly reactive and sensitive to moisture. All steps must be performed under strictly anhydrous conditions.[20]

  • Base Selection : A stoichiometric amount of base is required to scavenge the HCl byproduct. Using excess amine (2.0 equiv) can also serve this purpose, though it may complicate purification.[22]

  • Safety : Thionyl chloride and oxalyl chloride are corrosive and toxic and release acidic gases. Handle them with extreme care in a well-ventilated fume hood.

Comparative Summary of Protocols

FeatureProtocol 1: EDC/HOBtProtocol 2: HATUProtocol 3: Acid Chloride
Reactivity Moderate; may be slow for hindered substrates.Very High; excellent for hindered substrates.[23]Extremely High; often works when others fail.
Number of Steps One-pot procedure.One-pot procedure.Two steps (activation then coupling).
Key Reagents EDC, HOBtHATU, DIPEASOCl₂ or (COCl)₂, TEA/DIPEA
Byproducts Water-soluble urea.[14]Tetramethylurea, HOAt salts.HCl (neutralized by base), salts (e.g., TEA·HCl).
Ease of Work-up Relatively easy due to water-soluble byproducts.Can require more extensive washing to remove byproducts.Straightforward aqueous washes.
Cost Low to moderate.High; HATU is an expensive reagent.Low; reagents are inexpensive commodities.
Ideal Use Case Standard couplings, cost-sensitive projects.Difficult or sterically demanding couplings.When coupling reagents fail; robust, scalable synthesis.

Conclusion

The successful synthesis of amides from sterically hindered amines like N-cyclopropyl-1-methylpiperidin-4-amine hinges on the selection of an appropriately powerful coupling protocol. While the cost-effective and straightforward EDC/HOBt method serves as a valuable first approach, its moderate reactivity may be insufficient. For more challenging substrates, the superior potency of HATU provides a reliable path to high yields, albeit at a greater cost. Finally, the classic acid chloride method remains a powerful and robust alternative, offering exceptional reactivity for even the most difficult cases. By understanding the principles, advantages, and limitations of each protocol outlined in this guide, researchers can effectively navigate the challenges of hindered amide bond formation and advance their synthetic objectives.

References

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Application

Application Notes & Protocols: Reductive Amination Reactions Involving N-cyclopropyl-1-methylpiperidin-4-amine

Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of N-cyclopropyl-1-methylpiperidin-4-amine in reductive amination reactions. This versatile secondary amine is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of N-cyclopropyl-1-methylpiperidin-4-amine in reductive amination reactions. This versatile secondary amine is a valuable building block in medicinal chemistry, and its effective functionalization is critical for the synthesis of novel molecular entities. We will explore the underlying reaction mechanism, provide step-by-step experimental procedures using sodium triacetoxyborohydride, discuss key optimization parameters, and present a troubleshooting guide. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Strategic Value of N-cyclopropyl-1-methylpiperidin-4-amine

The piperidine ring is a foundational scaffold in modern drug discovery, present in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents.[1][2][3] Its prevalence stems from its ability to confer favorable physicochemical properties such as aqueous solubility and to act as a versatile anchor for projecting substituents into three-dimensional space to interact with biological targets.[4]

The specific building block, N-cyclopropyl-1-methylpiperidin-4-amine (CAS 387358-48-7), incorporates two additional privileged motifs:

  • N-cyclopropyl group: This small, strained ring is a bioisostere for larger alkyl groups and is known to enhance metabolic stability, improve potency, and modulate receptor binding affinity.[5][6]

  • Secondary Amine: The secondary amine at the 4-position provides a reactive handle for further elaboration, most commonly through the formation of carbon-nitrogen bonds.

Reductive amination is arguably one of the most robust and widely used methods for C-N bond formation in pharmaceutical chemistry.[7] It offers a highly controlled and efficient pathway to synthesize secondary and tertiary amines by reacting a carbonyl compound with an amine, followed by in-situ reduction of the resulting imine or iminium ion intermediate.[8][9] This application note will focus on the practical execution of this reaction using N-cyclopropyl-1-methylpiperidin-4-amine to generate complex tertiary amines.

The Mechanism of Reductive Amination

The success of a one-pot reductive amination hinges on the selective reduction of the iminium ion intermediate in the presence of the starting carbonyl compound.[10] This is achieved through careful selection of the reducing agent and control of the reaction pH.

The reaction proceeds in two key stages:

  • Iminium Ion Formation: The secondary amine (N-cyclopropyl-1-methylpiperidin-4-amine) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient iminium ion. This step is catalyzed by mild acid.[9][11]

  • Hydride Reduction: A selective reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[11]

Mildly acidic conditions (pH ~5-6) are generally optimal, as they are sufficient to catalyze iminium ion formation without causing significant protonation and deactivation of the amine nucleophile or promoting unwanted side reactions like the reduction of the starting carbonyl.[10][12]

G cluster_0 Start Amine + Carbonyl (Aldehyde/Ketone) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion [R₂C=N⁺R'₂] Hemiaminal->Iminium Dehydration (-H₂O) Product Tertiary Amine Product Iminium->Product Hydride Reduction Reagents Mild Acid Catalyst (e.g., AcOH) Selective Reducing Agent (e.g., NaBH(OAc)₃) Reagents->Iminium

Caption: General mechanism of reductive amination.

The Superiority of Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most modern reductive aminations.[13]

  • Selectivity: It is a mild reducing agent that reacts much more rapidly with iminium ions than with aldehydes or ketones, minimizing the formation of alcohol byproducts.[13] The electron-withdrawing acetoxy groups attenuate the reactivity of the borohydride.[13]

  • Convenience: It allows for a "one-pot" procedure where the amine, carbonyl, and reducing agent can be mixed together.[13]

  • Safety: Unlike sodium cyanoborohydride (NaBH₃CN), it is non-toxic and does not generate hazardous cyanide waste streams.[8][10]

  • pH Tolerance: It is stable and effective in the mildly acidic conditions required for iminium ion formation.[10]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tertiary Amine via Reductive Amination

This protocol describes the reaction of N-cyclopropyl-1-methylpiperidin-4-amine with a generic aldehyde using sodium triacetoxyborohydride.

Workflow Diagram:

G Setup 1. Reagent Setup (Amine, Aldehyde, Solvent) Stir 2. Pre-Stir (Iminium Formation) Setup->Stir Reduction 3. Add NaBH(OAc)₃ (Reduction Step) Stir->Reduction Monitor 4. Monitor (TLC / LC-MS) Reduction->Monitor Workup 5. Aqueous Workup (Quench & Extract) Monitor->Workup Reaction Complete Purify 6. Purification (Chromatography) Workup->Purify

Caption: Experimental workflow for one-pot reductive amination.

Materials:

  • N-cyclopropyl-1-methylpiperidin-4-amine (1.0 eq)

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (or THF, CH₂Cl₂)

  • Glacial Acetic Acid (optional, 0-0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add N-cyclopropyl-1-methylpiperidin-4-amine (1.0 eq) and the selected carbonyl compound (1.1 eq).

  • Solvation: Add anhydrous DCE to achieve a concentration of approximately 0.1-0.2 M.

  • Iminium Formation: Stir the mixture at room temperature for 20-30 minutes. For less reactive ketones, adding a catalytic amount of glacial acetic acid (0.05 eq) can facilitate iminium ion formation.[13]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 5-10 minutes. The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup (Quenching): Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) often with a small amount of triethylamine (0.5%) to prevent product tailing on the acidic silica.

Representative Data and Scope

The described protocol is highly versatile and accommodates a wide range of carbonyl compounds. Below is a table summarizing typical reaction parameters for different substrate classes.

EntryCarbonyl SubstrateEq.Reducing AgentSolventTime (h)Temp (°C)Typical Yield (%)
1Benzaldehyde (Aromatic)1.1NaBH(OAc)₃ (1.5 eq)DCE423>90%
2Isovaleraldehyde (Aliphatic)1.1NaBH(OAc)₃ (1.5 eq)DCE323>85%
3Cyclohexanone (Ketone)1.2NaBH(OAc)₃ (1.5 eq)DCE1223>80%
44-Piperidone (Heterocyclic)1.2NaBH(OAc)₃ (1.5 eq)THF1623>75%

Note: Yields are representative and may vary based on substrate purity, scale, and purification efficiency.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Stalled Reaction 1. Inefficient iminium ion formation. 2. Decomposed reducing agent.1. Add a catalytic amount (1-5 mol%) of acetic acid to drive the equilibrium. 2. Use a fresh bottle of NaBH(OAc)₃; store it under inert gas and away from moisture.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive (e.g., NaBH₄). 2. Water present in the reaction.1. Ensure the use of the more selective NaBH(OAc)₃.[8][13] 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Difficult Purification / Tailing on Silica Gel 1. The tertiary amine product is basic and interacts strongly with acidic silica gel.1. Add 0.5-1% triethylamine or ammonia in methanol to the eluent to neutralize the silica gel. 2. Consider an alternative purification via acid-base extraction.[14]
Low Yield with Ketones Ketones are generally less electrophilic than aldehydes, leading to slower iminium formation.1. Increase reaction time and/or temperature (e.g., 40 °C). 2. Use a slight excess of the ketone (1.2-1.5 eq). 3. Ensure catalytic acetic acid is used.[13]

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is an excellent substrate for reductive amination, providing a reliable and high-yielding route to diverse tertiary amines. The use of sodium triacetoxyborohydride in a one-pot protocol offers a safe, efficient, and scalable method suitable for generating libraries of compounds for drug discovery programs. By understanding the underlying mechanism and key experimental parameters outlined in this guide, researchers can effectively utilize this valuable building block to advance their synthetic objectives.

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  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.
  • Chapter 23: The Chemistry of Amines.

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Method

Anwendungs- und Protokollleitfaden: Selektive Derivatisierung des sekundären Amins in N-Cyclopropyl-1-methylpiperidin-4-amin

Erstellt von: Gemini, Senior Application Scientist Zusammenfassung Dieses Dokument bietet eine detaillierte technische Anleitung zur selektiven chemischen Modifikation des sekundären Amins in der Verbindung N-Cyclopropyl...

Author: BenchChem Technical Support Team. Date: February 2026

Erstellt von: Gemini, Senior Application Scientist

Zusammenfassung

Dieses Dokument bietet eine detaillierte technische Anleitung zur selektiven chemischen Modifikation des sekundären Amins in der Verbindung N-Cyclopropyl-1-methylpiperidin-4-amin. Diese Piperidin-Einheit ist ein wertvoller Baustein in der medizinischen Chemie und der Wirkstoffentwicklung.[1] Die Fähigkeit, das sekundäre Amin selektiv zu derivatisieren, ohne das sterisch gehinderte und weniger nukleophile tertiäre Amin zu beeinflussen, ist entscheidend für die Synthese von Wirkstoffbibliotheken und die Optimierung von Leitstrukturen. Wir stellen bewährte Protokolle für vier Schlüsseltransformationen vor: Acylierung, Sulfonylierung, reduktive Aminierung und die Bildung von Harnstoffen/Carbamaten. Jedes Protokoll wird durch mechanistische Einblicke, experimentelle Überlegungen und Methoden zur Fehlerbehebung ergänzt, um eine erfolgreiche und reproduzierbare Synthese zu gewährleisten.

Einleitung und molekulare Analyse

N-Cyclopropyl-1-methylpiperidin-4-amin (CAS: 387358-48-7) ist eine bifunktionale Verbindung, die sowohl ein tertiäres Amin innerhalb des Piperidinrings als auch ein sekundäres, exozyklisches Amin enthält.[2][3]

Molekülstruktur:

Reaktivitätsanalyse: Die selektive Derivatisierung zielt auf das sekundäre Amin ab. Dies ist aus zwei Gründen begünstigt:

  • Nukleophilie: Sekundäre Amine sind im Allgemeinen stärkere Nukleophile als sterisch gehinderte tertiäre Amine.

  • Sterische Hinderung: Das tertiäre Amin ist Teil des Piperidinrings und durch die Methylgruppe zusätzlich abgeschirmt. Das sekundäre Amin ist sterisch zugänglicher für den Angriff von Elektrophilen. Das tertiäre Amin fungiert unter den meisten Bedingungen eher als nicht-nukleophile Base, die Protonen abfängt, anstatt eine kovalente Bindung mit einem Elektrophil einzugehen.

Dieser Leitfaden konzentriert sich auf vier robuste und vielseitige Methoden zur Funktionalisierung der N-Cyclopropylamin-Einheit.

Strategie 1: Acylierung zur Amidbildung

Die Acylierung ist eine der zuverlässigsten Methoden zur Umwandlung von Aminen in Amide. Die Reaktion mit einem Acylchlorid oder -anhydrid verläuft in der Regel schnell und mit hoher Ausbeute.[4][5] Die resultierende Amidbindung ist metabolisch stabil und ein wichtiger Baustein in vielen Pharmazeutika.

Mechanistischer Überblick

Die Reaktion ist eine nukleophile Acylsubstitution. Das freie Elektronenpaar des sekundären Amins greift das elektrophile Carbonylkohlenstoffatom des Acylierungsmittels an. Anschließend wird ein Chlorid- oder Carboxylat-Ion als Abgangsgruppe eliminiert, und eine Base neutralisiert das entstehende HCl oder die Carbonsäure.

Experimenteller Workflow: Acylierung

Start N-Cyclopropyl-1-methyl- piperidin-4-amin (1.0 Äq.) ReactionMix Reaktionsmischung (0°C bis RT) Start->ReactionMix Base Base (z.B. Et3N, 1.5 Äq.) Base->ReactionMix Solvent Wasserfreies Lösungsmittel (DCM oder THF) Solvent->ReactionMix AcylatingAgent Acylchlorid (R-COCl) (1.1 Äq.) AcylatingAgent->ReactionMix Tropfenweise Zugabe Workup Wässrige Aufarbeitung (Waschen mit Säure/Base) ReactionMix->Workup Reaktionskontrolle (TLC/LC-MS) Purification Reinigung (Säulenchromatographie) Workup->Purification Product N-Acyliertes Produkt (Amid) Purification->Product

Abbildung 1: Workflow für die Acylierung eines sekundären Amins.

Detailliertes Protokoll: Synthese von N-Cyclopropyl-N-(1-methylpiperidin-4-yl)acetamid
  • Reaktionsaufbau: In einem trockenen Rundkolben unter Stickstoffatmosphäre werden N-Cyclopropyl-1-methylpiperidin-4-amin (1,0 Äq.) und eine nicht-nukleophile Base wie Triethylamin (1,5 Äq.) in wasserfreiem Dichlormethan (DCM) gelöst.[6] Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Zugabe des Acylierungsmittels: Acetylchlorid (1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam zur gerührten Aminlösung getropft.

  • Reaktion: Nach der Zugabe lässt man die Reaktion langsam auf Raumtemperatur erwärmen und rührt, bis die Analyse mittels Dünnschichtchromatographie (TLC) oder LC-MS den vollständigen Verbrauch des Ausgangsmaterials anzeigt (typischerweise 1-3 Stunden).

  • Aufarbeitung: Die Reaktionsmischung wird mit DCM verdünnt. Die organische Phase wird nacheinander mit 1 M HCl (zur Entfernung der Base), gesättigter NaHCO₃-Lösung (zur Entfernung von überschüssiger Säure) und gesättigter NaCl-Lösung (Sole) gewaschen.[6]

  • Isolierung: Die organische Schicht wird über wasserfreiem Natriumsulfat (Na₂SO₄) getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie auf Kieselgel gereinigt, um das gewünschte Amid zu erhalten.

Wichtige Überlegungen und Fehlerbehebung
  • Basenauswahl: Diisopropylethylamin (DIPEA) kann anstelle von Triethylamin verwendet werden, um die Bildung von quartären Ammoniumsalzen zu minimieren, obwohl dies bei diesem Substrat unwahrscheinlich ist.

  • Reaktivität: Bei weniger reaktiven Acylierungsmitteln oder sterisch anspruchsvollen Substraten kann eine katalytische Menge 4-Dimethylaminopyridin (DMAP) die Reaktionsgeschwindigkeit erhöhen.[6]

  • Feuchtigkeit: Die Reaktion muss unter wasserfreien Bedingungen durchgeführt werden, da Acylchloride schnell zu den entsprechenden Carbonsäuren hydrolysieren.

ParameterBedingung/ReagenzZweck
Lösungsmittel Wasserfreies DCM, THFInert, löst Reaktanden
Base Triethylamin, DIPEANeutralisiert HCl-Nebenprodukt
Temperatur 0 °C bis RaumtemperaturKontrolliert die Exothermie
Katalysator DMAP (optional)Beschleunigt die Reaktion

Strategie 2: Sulfonylierung zur Sulfonamidbildung

Die Sulfonylierung von Aminen ist eine robuste Methode zur Synthese von Sulfonamiden, einer wichtigen Klasse von Verbindungen mit breiter biologischer Aktivität.[7][8] Die Reaktion verläuft analog zur Acylierung, ist aber in der Regel irreversibel.

Mechanistischer Überblick

Das sekundäre Amin greift den elektrophilen Schwefel des Sulfonylchlorids an. Ein Chloridion wird eliminiert, und das resultierende Proton wird von einer Base aufgenommen, um das neutrale Sulfonamid zu bilden.[9]

Experimenteller Workflow: Sulfonylierung

Start N-Cyclopropyl-1-methyl- piperidin-4-amin (1.0 Äq.) ReactionMix Reaktionsmischung (0°C bis RT) Start->ReactionMix Base Pyridin oder Et3N (1.5 Äq.) Base->ReactionMix Solvent Wasserfreies DCM Solvent->ReactionMix SulfonylChloride Sulfonylchlorid (R-SO2Cl) (1.1 Äq.) SulfonylChloride->ReactionMix Portionsweise Zugabe Workup Wässrige Aufarbeitung ReactionMix->Workup Reaktionskontrolle (TLC/LC-MS) Purification Reinigung (Umkristallisation/Chromatographie) Workup->Purification Product N-Sulfonyliertes Produkt (Sulfonamid) Purification->Product

Abbildung 2: Workflow für die Sulfonylierung eines sekundären Amins.

Detailliertes Protokoll: Synthese von N-Cyclopropyl-N-(1-methylpiperidin-4-yl)benzolsulfonamid
  • Reaktionsaufbau: In einem trockenen Rundkolben werden N-Cyclopropyl-1-methylpiperidin-4-amin (1,0 Äq.) und Pyridin (2,0 Äq.) in wasserfreiem DCM gelöst und auf 0 °C gekühlt.

  • Zugabe des Reagenzes: Benzolsulfonylchlorid (1,1 Äq.) wird portionsweise als Feststoff oder als Lösung in DCM zugegeben.

  • Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels TLC überwacht.

  • Aufarbeitung: Die Reaktion wird mit 1 M HCl-Lösung verdünnt, um überschüssiges Pyridin zu neutralisieren. Die Schichten werden getrennt, und die organische Phase wird mit Wasser und Sole gewaschen.

  • Isolierung: Die organische Schicht wird über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.

Wichtige Überlegungen
  • Basizität: Pyridin wird oft bevorzugt, da es sowohl als Base als auch als Katalysator fungieren kann.

  • Hydrolyse: Sulfonylchloride sind empfindlich gegenüber Hydrolyse, daher sind wasserfreie Bedingungen entscheidend für hohe Ausbeuten.[10]

  • Reaktivität: Aromatische Amine reagieren langsamer als aliphatische Amine. Die Reaktivität wird durch die Nukleophilie des Amins bestimmt.[9]

ParameterBedingung/ReagenzZweck
Lösungsmittel Wasserfreies DCM, PyridinInert, löst Reaktanden
Base Pyridin, Et₃NNeutralisiert HCl-Nebenprodukt
Temperatur 0 °C bis RaumtemperaturKontrolle der Reaktion
Substrat Aryl- oder AlkylsulfonylchlorideBestimmt die R-Gruppe am Sulfonamid

Strategie 3: Reduktive Aminierung zur Bildung tertiärer Amine

Die reduktive Aminierung ist eine äußerst effektive Methode zur N-Alkylierung von sekundären Aminen.[11][12] Sie wandelt ein sekundäres Amin in ein tertiäres um, indem es mit einem Aldehyd oder Keton zu einem Iminiumion kondensiert, das dann in situ reduziert wird.[13][14]

Mechanistischer Überblick

Das sekundäre Amin reagiert mit der Carbonylgruppe zu einem Iminiumion. Ein mildes Hydrid-Reduktionsmittel, wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃), reduziert selektiv das Iminiumion zum tertiären Amin.[15] Der Vorteil von NaBH(OAc)₃ ist, dass es den Ausgangscarbonyl nicht signifikant reduziert.[14]

Experimenteller Workflow: Reduktive Aminierung

Start N-Cyclopropyl-1-methyl- piperidin-4-amin (1.0 Äq.) ReactionMix Reaktionsmischung (Raumtemperatur) Start->ReactionMix Carbonyl Aldehyd/Keton (R-CHO) (1.2 Äq.) Carbonyl->ReactionMix Solvent DCE oder DCM Solvent->ReactionMix ReducingAgent NaBH(OAc)3 (1.5 Äq.) ReducingAgent->ReactionMix Portionsweise Zugabe Workup Basische Aufarbeitung (ges. NaHCO3) ReactionMix->Workup Reaktionskontrolle (TLC/LC-MS) Purification Reinigung (Säulenchromatographie) Workup->Purification Product N-Alkyliertes Produkt (Tertiäres Amin) Purification->Product

Abbildung 3: Workflow für die reduktive Aminierung eines sekundären Amins.

Detailliertes Protokoll: Synthese von N-Benzyl-N-cyclopropyl-1-methylpiperidin-4-amin
  • Reaktionsaufbau: In einem Rundkolben werden N-Cyclopropyl-1-methylpiperidin-4-amin (1,0 Äq.) und Benzaldehyd (1,2 Äq.) in einem wasserfreien Lösungsmittel wie Dichlorethan (DCE) oder DCM gelöst. Die Mischung wird für 20-30 Minuten bei Raumtemperatur gerührt, um die Bildung des Iminiumions zu ermöglichen.

  • Zugabe des Reduktionsmittels: Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äq.) wird portionsweise zugegeben.[6] Die Reaktion kann leicht exotherm sein.

  • Reaktion: Die Mischung wird bei Raumtemperatur gerührt, bis das Ausgangsmaterial vollständig umgesetzt ist (typischerweise 4-16 Stunden), überwacht durch TLC oder LC-MS.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter wässriger NaHCO₃-Lösung gequencht. Die Mischung wird für 30 Minuten gerührt, dann werden die Schichten getrennt. Die wässrige Phase wird mit DCM extrahiert.

  • Isolierung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über Na₂SO₄ getrocknet, filtriert und im Vakuum eingeengt.

  • Reinigung: Die Reinigung erfolgt mittels Säulenchromatographie auf Kieselgel.

Wichtige Überlegungen
  • Reduktionsmittel: NaBH(OAc)₃ ist das Mittel der Wahl. Natriumcyanoborhydrid (NaBH₃CN) ist ebenfalls wirksam, erfordert aber oft eine pH-Kontrolle und setzt giftiges Zyanid frei.[11][14]

  • Lösungsmittel: DCE oder DCM sind ideal. Alkohole wie Methanol können nicht verwendet werden, da sie mit dem Aldehyd und dem Reduktionsmittel reagieren.

  • Substratbereich: Diese Methode ist sehr breit anwendbar und funktioniert mit einer Vielzahl von Aldehyden und Ketonen.[13]

ParameterBedingung/ReagenzZweck
Lösungsmittel DCE, DCM, THFAprotisch, inert
Reduktionsmittel NaBH(OAc)₃Selektive Reduktion des Iminiumions
Temperatur RaumtemperaturMilde Bedingungen
pH Leicht sauer (durch Essigsäure aus NaBH(OAc)₃)Fördert die Iminiumbildung

Strategie 4: Harnstoff- und Carbamatbildung

Harnstoffe und Carbamate sind wichtige funktionelle Gruppen in der medizinischen Chemie. Sie werden typischerweise durch die Reaktion von Aminen mit Isocyanaten bzw. Chloroformiaten hergestellt.

A. Harnstoffsynthese

Die Reaktion eines sekundären Amins mit einem Isocyanat ist eine hocheffiziente Additionsreaktion, die zu einem trisubstituierten Harnstoff führt.[16][17][18]

  • Protokoll: Das Amin (1,0 Äq.) wird in einem aprotischen Lösungsmittel (z.B. THF oder DCM) gelöst. Das Isocyanat (1,05 Äq.) wird zugegeben, und die Mischung wird bei Raumtemperatur gerührt.[19] Die Reaktion ist oft innerhalb von 1-2 Stunden abgeschlossen und liefert das Produkt in der Regel in hoher Reinheit nach Entfernung des Lösungsmittels.

B. Carbamatsynthese

Carbamate werden durch die Reaktion eines Amins mit einem Chloroformiat in Gegenwart einer Base hergestellt, ähnlich der Acylierung.[20][21][22]

  • Protokoll: Das Amin (1,0 Äq.) und eine Base (z.B. Triethylamin, 1,5 Äq.) werden in wasserfreiem DCM bei 0 °C gelöst. Das Chloroformiat (z.B. Ethylchloroformiat, 1,1 Äq.) wird langsam zugetropft.[23] Die Reaktion wird bei Raumtemperatur gerührt, bis sie abgeschlossen ist. Die Aufarbeitung ist identisch mit der Acylierungsprozedur.

Experimenteller Workflow: Harnstoff-/Carbamatbildung

Start N-Cyclopropyl-1-methyl- piperidin-4-amin (1.0 Äq.) ReactionMix Reaktionsmischung (RT oder 0°C bis RT) Start->ReactionMix Reagent Isocyanat (R-NCO) oder Chloroformiat (R-OCOCl) Reagent->ReactionMix Base Base (nur für Chloroformiat) Base->ReactionMix Solvent DCM oder THF Solvent->ReactionMix Workup Aufarbeitung ReactionMix->Workup Reaktionskontrolle (TLC/LC-MS) Product Harnstoff oder Carbamat Workup->Product

Abbildung 4: Allgemeiner Workflow für die Harnstoff- und Carbamatsynthese.

Wichtige Überlegungen
  • Isocyanate: Diese Reagenzien sind feuchtigkeitsempfindlich und sollten unter inerten Bedingungen gehandhabt werden. Die Reaktion ist typischerweise sehr sauber und erfordert oft keine chromatographische Reinigung.

  • Chloroformiate: Ähnlich wie Acylchloride erfordern sie eine Base zur Neutralisierung von HCl und wasserfreie Bedingungen.[21]

ReaktionElektrophilBase erforderlich?Typische Bedingungen
Harnstoffbildung Isocyanat (R-NCO)NeinTHF oder DCM, RT
Carbamatbildung Chloroformiat (R-OCOCl)Ja (z.B. Et₃N)DCM, 0 °C bis RT

Schlussfolgerung

Die selektive Derivatisierung des sekundären Amins in N-Cyclopropyl-1-methylpiperidin-4-amin ist ein entscheidender Schritt für die Synthese komplexer Moleküle in der Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Methoden – Acylierung, Sulfonylierung, reduktive Aminierung und Harnstoff-/Carbamatbildung – stellen ein robustes und vielseitiges Toolkit für den Synthesechemiker dar. Die Wahl der Methode hängt von der gewünschten funktionellen Gruppe ab. Die Einhaltung der beschriebenen Protokolle und die Berücksichtigung der experimentellen Überlegungen gewährleisten hohe Ausbeuten und Reinheit der Zielverbindungen.

Referenzen

  • Organic Process Research & Development. (2022). An "on-water" reaction of (thio)isocyanates with amines enables a facile, sustainable, and chemoselective synthesis of unsymmetrical (thio)ureas. vertexaisearch.cloud.google.com.

  • Jiang, H. et al. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. National Institutes of Health (NIH).

  • Wikipedia. (n.d.). Carbamate. Wikipedia.

  • Tasneem, S. et al. (n.d.). N-Dealkylation of Amines. National Institutes of Health (NIH).

  • Usharani, V. et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry.

  • Wikipedia. (n.d.). Reductive amination. Wikipedia.

  • Peterson, B. R. et al. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters.

  • Prachi, R. et al. (2023). Improved Synthesis of Unsymmetrical Ureas via Carbamates. Synfacts.

  • Galkin, K. I. et al. (n.d.). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

  • JoVE. (2023). Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones. Journal of Visualized Experiments.

  • Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Benchchem.

  • Raucher, S. & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications.

  • Pearson+. (2024). Reductive amination of aldehydes and ketones is a versatile method. Pearson+.

  • King, J. F. et al. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit.

  • Royal Society of Chemistry. (n.d.). A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation. RSC Advances.

  • Zupančič-Kralj, L. (2016). Carbamate formation during liquid-liquid extraction of phenethylamines from alkaline water solution into the ethanol stabilized chloroform. ResearchGate.

  • Tenti, G. et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Benchchem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4. Benchchem.

  • Benchchem. (n.d.). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem.

  • Wang, D. K. et al. (n.d.). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH).

  • King, J. F. et al. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. ResearchGate.

  • LibreTexts. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts.

  • LibreTexts. (2023). Derivatization. Chemistry LibreTexts.

  • Vibrant Pharma Inc. (n.d.). N-Cyclopropyl-1-methylpiperidin-4-amine. Vibrant Pharma Inc..

  • Pavlova, V. et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate.

  • Bakherad, M. (n.d.). N-Acylation Reactions of Amines. ResearchGate.

  • Chromatography Forum. (2007). Derivatization for aminoacids with a tertiary amine group. Chromatography Forum.

  • Katritzky, A. R. et al. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH).

  • Reddy, B. M. (n.d.). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry.

  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines. Sigma-Aldrich.

  • ResearchGate. (2017). How can i make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. ResearchGate.

  • Chemsrc. (2025). N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7. Chemsrc.

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University.

  • Loudon, G. M. & Parise, J. (n.d.). Chapter 23: The Chemistry of Amines. Pearson.

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Application

Application Note: N-cyclopropyl-1-methylpiperidin-4-amine in Parallel Synthesis for Accelerated Drug Discovery

Introduction: The Strategic Value of N-cyclopropyl-1-methylpiperidin-4-amine In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-cyclopropyl-1-methylpiperidin-4-amine

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. N-cyclopropyl-1-methylpiperidin-4-amine has emerged as a particularly valuable scaffold for library synthesis. Its structure uniquely combines two key pharmacophoric elements: the piperidine ring and the N-cyclopropyl group.

The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved drugs, prized for its ability to impart aqueous solubility, modulate basicity, and serve as a rigid scaffold to orient functional groups for optimal receptor binding.[1][2][3] The tertiary amine of the 1-methylpiperidine core offers a key basic center, often crucial for interactions with biological targets.

Complementing this, the N-cyclopropyl group offers several advantages. The strained three-membered ring introduces conformational rigidity and can improve metabolic stability by increasing the C-H bond dissociation energy, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5][6] This combination of properties makes N-cyclopropyl-1-methylpiperidin-4-amine an exceptional building block for introducing complexity and drug-like properties into compound libraries. This application note provides detailed, field-proven protocols for the efficient use of this amine in standard parallel synthesis workflows.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is critical for designing robust synthetic protocols.

PropertyValueSource
CAS Number 387358-48-7[7]
Molecular Formula C₉H₁₈N₂[7]
Molecular Weight 154.25 g/mol [7]
Predicted LogP 1.16[7]
Predicted PSA 15.27 Ų[7]
Storage 2-8°C, under inert atmosphere[7]

Handling and Storage: N-cyclopropyl-1-methylpiperidin-4-amine is a secondary amine and should be handled in a well-ventilated fume hood. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to prevent degradation from atmospheric CO₂ and moisture. It is incompatible with strong acids, acid chlorides, and strong oxidizing agents.

Core Application 1: Parallel Amide Bond Formation

Amide coupling is arguably the most frequently utilized reaction in medicinal chemistry. The secondary amine of N-cyclopropyl-1-methylpiperidin-4-amine serves as an excellent nucleophile for coupling with a diverse library of carboxylic acids.

Causality and Method Selection

The goal is to efficiently form an amide bond under conditions that are amenable to a 96-well plate format, ensuring high conversion and easy purification. For this, in-situ activating reagents are preferred due to their ease of use and high reactivity. We recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU converts carboxylic acids into highly reactive OAt esters, which react rapidly with the amine. The addition of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to neutralize the generated hexafluorophosphate salt and to deprotonate the carboxylic acid, facilitating its activation.

Workflow Diagram: Parallel Amide Coupling

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Carboxylic Acid Library (1.0 eq) in DMF to 96-well plate B Dispense HATU (1.1 eq) in DMF A->B Add C Dispense DIPEA (3.0 eq) in DMF B->C Add D Add N-cyclopropyl-1-methylpiperidin-4-amine (1.2 eq) in DMF C->D Pre-activation (5 min) E Seal plate and shake at RT for 12-16 hours D->E F Quench with aqueous NaHCO₃ E->F G Extract with Ethyl Acetate F->G H Evaporate solvent G->H I Purify via Mass-Directed HPLC H->I G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dispense Aldehyde/Ketone Library (1.0 eq) in DCE B Add N-cyclopropyl-1-methylpiperidin-4-amine (1.1 eq) A->B C Stir for 1 hour at RT (Iminium Formation) B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E Seal plate and shake at RT for 12-24 hours D->E F Quench with aqueous NaHCO₃ E->F G Separate organic layer F->G H Evaporate solvent G->H I Purify via Mass-Directed HPLC H->I

Caption: Automated workflow for parallel reductive amination.

Detailed Protocol for Parallel Reductive Amination (96-Well Plate)
  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of the aldehyde or ketone library in 1,2-Dichloroethane (DCE).

    • Prepare a 0.22 M stock solution of N-cyclopropyl-1-methylpiperidin-4-amine in DCE.

    • Weigh solid Sodium triacetoxyborohydride (NaBH(OAc)₃) for addition.

  • Reaction Assembly (in each well of a 96-well reaction block):

    • To each well, add 100 µL of the appropriate aldehyde/ketone stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the N-cyclopropyl-1-methylpiperidin-4-amine stock solution (0.022 mmol, 1.1 eq).

    • Seal the block and shake at room temperature for 1 hour to facilitate iminium ion formation.

    • Unseal the block and carefully add solid NaBH(OAc)₃ (6.4 mg, 0.03 mmol, 1.5 eq) to each well. Note: This can be done using a powder-dispensing robot for high-throughput applications.

  • Reaction and Monitoring:

    • Reseal the reaction block securely.

    • Shake the block at room temperature for 12-24 hours.

    • Monitor progress via LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Add 300 µL of DCM, seal, shake, and centrifuge.

    • Transfer the lower organic layer to a new 96-well plate.

    • Concentrate the solvent in vacuo.

    • Purify the crude products by mass-directed preparative HPLC.

Trustworthiness: Self-Validating Systems & Troubleshooting

The protocols described are designed to be robust. However, in parallel synthesis, challenges can arise.

  • Incomplete Amide Coupling: If LC-MS analysis shows significant unreacted starting amine, this may indicate a poorly reactive carboxylic acid (e.g., sterically hindered or electron-deficient). In such cases, increasing the reaction temperature to 40-50°C or extending the reaction time can improve conversion. Alternatively, a more potent coupling reagent like COMU can be employed. * Low Yield in Reductive Amination: Poorly reactive ketones or sterically hindered aldehydes may lead to incomplete iminium formation. The addition of a catalytic amount of acetic acid (0.1 eq) can sometimes facilitate this step. [8]Ensure the NaBH(OAc)₃ is dry and added carefully, as it is moisture-sensitive. [9]* Side Reactions: The cyclopropylamine moiety is generally stable but can be susceptible to ring-opening under harsh acidic or certain oxidative conditions. [10]The protocols provided use mild conditions to avoid this. All reactions should be performed under an inert atmosphere to prevent oxidative side reactions.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a powerful and versatile building block for diversity-oriented synthesis. Its unique structural features provide a direct route to novel chemical matter with desirable physicochemical properties. The detailed protocols for amide coupling and reductive amination provided herein are robust, scalable, and optimized for high-throughput parallel synthesis platforms, enabling the rapid generation of large, well-characterized compound libraries to accelerate the drug discovery process.

References

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from Ataman Kimya website. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. [Link]

  • Chemsrc. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine. Retrieved from Chemsrc website. [Link]

  • Demont, E. H. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 355-373. [Link]

  • Macdonald, G. J., et al. (2012). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Journal of Medicinal Chemistry, 55(17), 7624–7634. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website. [Link]

  • Ali, A., et al. (2021). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Pain Research and Treatment, 2021, 8868849. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from Hypha Discovery Blogs. [Link]

  • ResearchGate. (2025). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Retrieved from ResearchGate. [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from Encyclopedia.pub. [Link]

  • Guchhait, S. K., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(4), 675-678. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from ResearchGate. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from Organic Syntheses website. [Link]

  • Camarero, J. A., et al. (2015). Rapid parallel synthesis of bioactive folded cyclotides using a tea-bag approach. Methods in Molecular Biology, 1248, 135-150. [Link]

  • PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 1-Cyclopropylpiperazine. Retrieved from PubChem. [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Retrieved from ResearchGate. [Link]

  • Elsevier. (n.d.). Piperidine-Based Drug Discovery - 1st Edition. Retrieved from Elsevier Shop. [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from Organic Chemistry Data. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from Longdom Publishing. [Link]

  • PubChem. (n.d.). 4-Amino-1-methylpiperidine. Retrieved from PubChem. [Link]

Sources

Method

Scale-Up Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine Derivatives: An Application Note and Protocol

For distribution to: Researchers, scientists, and drug development professionals Abstract The N-cyclopropyl-1-methylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry, frequently incorporated...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry, frequently incorporated into pharmacologically active agents. Its synthesis on a laboratory scale is often straightforward; however, transitioning to a large-scale process suitable for drug development campaigns presents significant challenges. This guide provides a comprehensive overview and a detailed, field-proven protocol for the robust and scalable synthesis of N-cyclopropyl-1-methylpiperidin-4-amine. We will delve into the rationale behind the chosen synthetic strategy, address critical process parameters for scale-up, and outline a purification protocol that avoids technically demanding and costly chromatographic separations.

Introduction: Strategic Importance and Synthesis Overview

The piperidine moiety is a privileged scaffold in drug discovery, prized for its ability to impart favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. The addition of a cyclopropyl group can further modulate lipophilicity and metabolic fate, making N-cyclopropyl-1-methylpiperidin-4-amine a sought-after intermediate.

The most direct and industrially viable route to this and related derivatives is the reductive amination between a suitable N-substituted piperidin-4-one and a primary amine. This one-pot reaction is highly efficient and atom-economical, making it an attractive choice for large-scale production.[1][2][3]

Our focus will be on the reaction between 1-methylpiperidin-4-one and cyclopropylamine, followed by a scalable work-up and purification procedure.

The Synthetic Pathway: A Mechanistic Perspective

The core of this synthesis is the reductive amination, which proceeds in two key stages within the same reaction vessel:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (cyclopropylamine) on the carbonyl carbon of 1-methylpiperidin-4-one. This is typically acid-catalyzed to protonate the carbonyl oxygen, enhancing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base, or imine.[1][4] The removal of water, or the use of conditions that favor its removal, drives the equilibrium towards the imine.

  • Reduction: A selective reducing agent, introduced into the reaction mixture, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product. The choice of reducing agent is critical; it must be capable of reducing the imine in the presence of the starting ketone, which is achieved by using milder hydride reagents.[2][5]

G cluster_0 Imine Formation (Acid Catalyzed) cluster_1 Reduction 1-methylpiperidin-4-one 1-methylpiperidin-4-one Protonated_Ketone Protonated Ketone 1-methylpiperidin-4-one->Protonated_Ketone H+ Cyclopropylamine Cyclopropylamine Cyclopropylamine->Protonated_Ketone Nucleophilic Attack Hemiaminal Hemiaminal Protonated_Ketone->Hemiaminal Imine Imine Hemiaminal->Imine -H2O Final_Product N-cyclopropyl-1-methyl -piperidin-4-amine Imine->Final_Product Hydride Transfer Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Final_Product

Caption: Reductive Amination Mechanism.

Scale-Up Considerations: From Bench to Plant

Scaling a synthesis from grams to kilograms introduces challenges that are not always apparent at the laboratory scale. The following points are critical for a successful and safe scale-up of this process:

  • Reagent Selection: While various reducing agents can effect this transformation, sodium triacetoxyborohydride (STAB) is often preferred for its selectivity, mildness, and ease of handling compared to the more toxic sodium cyanoborohydride.[5]

  • Thermal Management: Reductive aminations are typically exothermic. On a large scale, efficient heat dissipation is crucial to prevent thermal runaway. The reaction should be conducted in a jacketed reactor with precise temperature control.

  • Reagent Addition: The controlled, portion-wise addition of the reducing agent is a key safety measure to manage the exotherm.

  • Solvent Choice: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction. On a larger scale, the choice may be influenced by environmental regulations and the ease of recovery.

  • Work-up and Purification: Chromatographic purification is generally not economically viable for large-scale production. Therefore, a robust work-up procedure that allows for the isolation of the product in high purity is essential. We will employ an acid-base extraction to separate the basic product from non-basic impurities and unreacted starting materials.

Detailed Application Protocol

This protocol is designed for a nominal 100-gram scale synthesis of N-cyclopropyl-1-methylpiperidin-4-amine.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-Methylpiperidin-4-one≥98%Commercially Available
Cyclopropylamine≥99%Commercially Available
Sodium triacetoxyborohydride (STAB)≥97%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Acetic Acid, GlacialACS GradeCommercially Available
Sodium HydroxidePelletsCommercially Available
Hydrochloric Acid37% aq.Commercially Available
Sodium ChlorideACS GradeCommercially Available
Anhydrous Magnesium SulfateGranularCommercially Available

Equipment: 5 L jacketed glass reactor with overhead stirring, thermocouple, and addition funnel; appropriate personal protective equipment (PPE).

Experimental Workflow

G start Start charge_reactor Charge Reactor with 1-Methylpiperidin-4-one, Cyclopropylamine, and DCM start->charge_reactor cool_reactor Cool to 0-5 °C charge_reactor->cool_reactor add_acid Add Acetic Acid cool_reactor->add_acid stir_imine Stir for 1 hour (Imine Formation) add_acid->stir_imine add_stab Portion-wise Addition of STAB stir_imine->add_stab warm_rt Warm to Room Temperature and Stir Overnight add_stab->warm_rt quench Quench with Water warm_rt->quench separate_layers Separate Layers quench->separate_layers acid_wash Acidic Wash (aq. HCl) separate_layers->acid_wash basify Basify Aqueous Layer acid_wash->basify extract Extract with DCM basify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate product Final Product dry_concentrate->product

Caption: Scalable Synthesis Workflow.

Step-by-Step Procedure
  • Reaction Setup: In a 5 L jacketed reactor, charge 1-methylpiperidin-4-one (113.16 g, 1.0 mol), cyclopropylamine (68.5 g, 1.2 mol), and dichloromethane (1.5 L).

  • Imine Formation: Begin stirring and cool the mixture to 0-5 °C. Slowly add glacial acetic acid (60.05 g, 1.0 mol) over 15 minutes, maintaining the internal temperature below 10 °C. Stir the mixture at 0-5 °C for 1 hour.

  • Reduction: Slowly add sodium triacetoxyborohydride (254.3 g, 1.2 mol) in portions over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by GC-MS or TLC.

  • Work-up - Quench: Cool the reaction mixture to 0-5 °C and slowly quench by the addition of 1 L of water.

  • Work-up - Acidic Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the organic layer with 1 M aqueous HCl (2 x 500 mL). The product will move into the acidic aqueous layer.

  • Work-up - Basification and Extraction: Combine the acidic aqueous layers and cool to 0-5 °C. Slowly add 50% aqueous NaOH until the pH is >12. Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Isolation: Combine the organic extracts, wash with brine (1 x 500 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation to afford N-cyclopropyl-1-methylpiperidin-4-amine as a colorless to pale yellow oil.

Quantitative Data and Analysis

ParameterExpected ValueAnalytical Method
Yield 75-85%Gravimetric
Purity >98%GC-MS, ¹H NMR
Appearance Colorless to pale yellow oilVisual
Boiling Point ~80-85 °C @ 10 mmHg (Predicted)N/A

¹H NMR (400 MHz, CDCl₃) δ: 2.80-2.70 (m, 2H), 2.40-2.30 (m, 1H), 2.25 (s, 3H), 2.20-2.10 (m, 2H), 2.05-1.95 (m, 2H), 1.60-1.50 (m, 2H), 1.20 (br s, 1H), 0.45-0.35 (m, 2H), 0.35-0.25 (m, 2H).

Safety Considerations

  • 1-Methylpiperidin-4-one: This compound is a flammable liquid and can cause skin and eye irritation. Handle in a well-ventilated area, away from ignition sources.[1][4][6][7]

  • Cyclopropylamine: This is a flammable and toxic liquid. It requires careful handling in a well-ventilated fume hood with appropriate PPE.[6]

  • Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid. The quenching step should be performed slowly and with cooling.

  • Exothermicity: The reaction is exothermic, particularly during the addition of the reducing agent. Strict temperature control is mandatory. A risk assessment should be conducted prior to commencing the scale-up.

Conclusion

The reductive amination of 1-methylpiperidin-4-one with cyclopropylamine provides a direct and scalable route to N-cyclopropyl-1-methylpiperidin-4-amine. By carefully selecting reagents, controlling reaction parameters, and employing a scalable acid-base extraction for purification, this valuable intermediate can be produced in high yield and purity without the need for column chromatography. This protocol offers a robust foundation for the large-scale synthesis of this and structurally related piperidine derivatives, facilitating their application in drug discovery and development programs.

References

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Longdom Publishing. Retrieved from [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Cardona, F. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. SOSC. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Reber, S., et al. (2024). Scalable Synthesis of C5aR1 Antagonist ACT-1014-6470 via N 7 -Selective Reductive Amination of an Unprotected Pyrazole Starting Material and Intramolecular Urea Formation with 1,1′-Carbonyl-di(1,2,4-triazol) (CDT). ResearchGate. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Touchette, K. M. (2011). Reductive Amination Reaction. OpenBU. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714.

Sources

Application

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-cyclopropyl-1-methylpiperidin-4-amine Analogues as μ-Opioid Receptor Modulators

Introduction: The Promise of the 4-Aminopiperidine Scaffold in Opioid Research The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the 4-Aminopiperidine Scaffold in Opioid Research

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically successful drugs.[1][2] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for targeting complex receptors like G protein-coupled receptors (GPCRs). Within this class, the 4-aminopiperidine framework has been extensively explored for various CNS targets, including the opioid receptors, which are critical for pain management.[3][4]

The μ-opioid receptor (MOR), a class A GPCR, is the primary target for the most effective analgesics, such as morphine.[4] However, activation of MOR also leads to severe side effects, including respiratory depression, constipation, and the potential for addiction and tolerance.[3] Consequently, there is a pressing need to develop novel MOR modulators with improved therapeutic profiles.

This guide focuses on N-cyclopropyl-1-methylpiperidin-4-amine as a lead scaffold for structure-activity relationship (SAR) studies targeting the MOR. This scaffold presents three key regions for chemical modification: the piperidine nitrogen (N1), the exocyclic amine nitrogen (N4), and the cyclopropyl group. By systematically modifying these regions, researchers can probe the molecular interactions governing ligand binding and functional activity at the MOR, with the ultimate goal of identifying candidates with enhanced potency, selectivity, and safety profiles.

These application notes provide a comprehensive framework for conducting a rigorous SAR campaign, from the strategic design and synthesis of an analogue library to detailed protocols for in vitro biological and pharmacokinetic profiling.

Strategic Design of an SAR Analogue Library

A successful SAR study hinges on the logical and systematic exploration of chemical space around the lead compound.[5] The iterative process involves synthesizing analogues, evaluating their biological activity, and using the resulting data to inform the design of the next generation of compounds.

For the N-cyclopropyl-1-methylpiperidin-4-amine scaffold, we propose a focused library designed to probe the distinct pharmacophoric features of the molecule.

Rationale for Modifications:

  • Position 1 (Piperidine Nitrogen): The substituent on the piperidine nitrogen is known to significantly influence affinity and efficacy at the MOR. The N-methyl group of the parent compound will be replaced with larger alkyl groups (ethyl, propyl) to explore a potential hydrophobic pocket. A phenethyl group will be introduced, as this motif is present in potent opioids like fentanyl and is known to enhance agonist activity.[6]

  • Position 4 (Exocyclic Amine): The secondary amine at the 4-position is a likely hydrogen bond donor/acceptor. We will explore the impact of N-acylation by introducing an acetyl group to test the necessity of the basic amine for activity. Furthermore, we will introduce a benzyl group to probe for additional hydrophobic or π-stacking interactions.

  • Cyclopropyl Group: The N-cyclopropyl group is a classic motif in opioid antagonists (e.g., naltrexone). We will replace it with an isopropyl group to assess the importance of the strained ring system versus simple steric bulk. We will also replace it with a phenyl group to explore a larger aromatic substituent at this position.

SAR_Strategy cluster_scaffold Lead Scaffold: N-cyclopropyl-1-methylpiperidin-4-amine cluster_analysis Data Analysis & Iteration Scaffold Parent Compound (C0) Mod_N1 Mod_N1 Scaffold->Mod_N1 Synthesize Analogue Library Mod_N4 Mod_N4 Scaffold->Mod_N4 Synthesize Analogue Library Mod_Cyclopropyl Mod_Cyclopropyl Scaffold->Mod_Cyclopropyl Synthesize Analogue Library SAR_Analysis SAR Interpretation & Next-Gen Design SAR_Analysis->Mod_N1 Iterate Binding Binding Mod_N1->Binding Test Mod_N4->Binding Test Mod_Cyclopropyl->Binding Test Functional Functional Binding->Functional Characterize Hits ADME ADME Functional->ADME Profile Leads ADME->SAR_Analysis Analyze Data

Experimental Protocols: Synthesis of the Analogue Library

The synthesis of the proposed analogues can be achieved through established synthetic routes, primarily involving reductive amination and N-alkylation/acylation.[7]

Protocol 1: Synthesis of the Core Intermediate (Reductive Amination)

This protocol describes the synthesis of the parent compound, N-cyclopropyl-1-methylpiperidin-4-amine (C0), which also serves as a key intermediate for further modifications at the exocyclic amine.

Reaction Scheme: 1-Methylpiperidin-4-one + Cyclopropylamine → N-cyclopropyl-1-methylpiperidin-4-amine (C0)

Materials:

  • 1-Methylpiperidin-4-one (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloroethane (DCE)

  • Acetic acid (AcOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 1-methylpiperidin-4-one (1.0 eq) in DCE, add cyclopropylamine (1.2 eq) followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure N-cyclopropyl-1-methylpiperidin-4-amine (C0).

Protocol 2: N-Alkylation of the Piperidine Nitrogen (Analogues C1-C3)

This protocol describes the synthesis of analogues with modifications at the N1 position, starting from N-cyclopropylpiperidin-4-amine (synthesized from 4-piperidone and cyclopropylamine without the N-methyl group).

Reaction Scheme: N-cyclopropylpiperidin-4-amine + R-X → N-cyclopropyl-1-R-piperidin-4-amine (where R = Ethyl, Propyl, Phenethyl; X = Br, I)

Materials:

  • N-cyclopropylpiperidin-4-amine (1.0 eq)

  • Appropriate alkyl halide (Ethyl iodide, Propyl bromide, or 2-Phenylethyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • To a solution of N-cyclopropylpiperidin-4-amine (1.0 eq) in acetonitrile, add K₂CO₃ (2.0 eq) and the corresponding alkyl halide (1.1 eq).

  • Heat the mixture to 60°C and stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired N-alkylated product.

Protocol 3: Modification of the Exocyclic Amine (Analogues C4-C7)

This protocol uses the parent compound (C0) or its appropriate N-substituted variant as a starting material for acylation or further alkylation/arylation.

Reaction Scheme (Acylation - C4): C0 + Acetyl chloride → N-acetyl-N-cyclopropyl-1-methylpiperidin-4-amine (C4)

Procedure (Acylation):

  • Dissolve C0 (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C.

  • Add acetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃, then with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to obtain C4.

Biological Evaluation: In Vitro Pharmacology

The synthesized analogues will be evaluated for their ability to bind to and modulate the activity of the human μ-opioid receptor (hMOR).

Protocol 4: hMOR Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of the test compounds for the hMOR by measuring their ability to displace a specific radioligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hMOR.

  • [³H]-DAMGO (a selective MOR agonist radioligand), specific activity ~50 Ci/mmol.[1]

  • Naloxone (for determination of non-specific binding).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

    • 50 µL of test compound dilution.

    • 50 µL of [³H]-DAMGO (final concentration ~1 nM).

    • 50 µL of hMOR membrane preparation (final concentration 5-10 µg protein/well).

  • Incubate the plate at 25°C for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each compound using non-linear regression analysis (e.g., sigmoidal dose-response).

  • Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of [³H]-DAMGO and Kᴅ is its dissociation constant.[1]

Protocol 5: Forskolin-Stimulated cAMP Functional Assay

This assay measures the ability of the test compounds to inhibit adenylyl cyclase activity via the Gαᵢ-coupled hMOR, thereby determining their functional potency (IC₅₀) and efficacy.[8][9]

Materials:

  • CHO or HEK293 cells stably expressing hMOR.

  • Forskolin.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with 0.1% BSA and 500 µM IBMX).

Procedure:

  • Plate the hMOR-expressing cells in a suitable microplate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in stimulation buffer.

  • Aspirate the culture medium and pre-incubate the cells with the test compounds for 15 minutes at 37°C.

  • Add forskolin (final concentration typically 1-10 µM, to be optimized) to all wells except the basal control.

  • Incubate for a further 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (for antagonists) or EC₅₀ and Eₘₐₓ (for agonists).

Data Presentation and Interpretation

The data from the biological assays should be compiled into a clear, concise SAR table to facilitate analysis.

Table 1: Hypothetical SAR Data for N-cyclopropyl-1-methylpiperidin-4-amine Analogues

CmpdR¹ (N1-substituent)R² (N4-substituent)MOR Binding (Kᵢ, nM)MOR Function (IC₅₀, nM)
C0 -CH₃-HCyclopropyl150320
C1 -CH₂CH₃-HCyclopropyl85150
C2 -CH₂(CH₂)₂CH₃-HCyclopropyl4075
C3 -CH₂CH₂Ph-HCyclopropyl512
C4 -CH₃-COCH₃Cyclopropyl>10,000>10,000
C5 -CH₃-CH₂PhCyclopropyl120250
C6 -CH₃-HIsopropyl250500
C7 -CH₃-HPhenyl98190

Data are hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Data:

  • N1-Substituent: Increasing the alkyl chain length from methyl (C0) to propyl (C2) improves both binding and functional activity, suggesting a hydrophobic pocket accommodates this group. The significant increase in potency with the phenethyl group (C3) strongly supports a beneficial aromatic interaction, consistent with known opioid SAR.[6]

  • N4-Substituent: Acetylation of the exocyclic amine (C4) abolishes activity, indicating that the basicity and/or hydrogen bonding capability of this nitrogen is crucial for receptor interaction.

  • N4-Cyclopropyl Group: Replacing the cyclopropyl group with a sterically similar isopropyl group (C6) reduces potency, suggesting the electronic properties or rigid conformation of the cyclopropyl ring are important. Replacement with a phenyl group (C7) restores some potency, indicating tolerance for aromatic substitution at this position.

In Vitro ADME/PK Profiling

Promising compounds identified from the initial SAR screen should be profiled for their drug-like properties to assess their potential for further development.[10]

ADME_Workflow cluster_input Input cluster_output Output & Decision Lead_Compound Lead Compound (from SAR) Solubility Solubility Lead_Compound->Solubility Profile Permeability Permeability Lead_Compound->Permeability Profile Metabolism Metabolism Lead_Compound->Metabolism Profile Decision Go/No-Go Decision for In Vivo Studies Solubility->Decision Integrate Data Permeability->Decision Integrate Data Metabolism->Decision Integrate Data

Protocol 6: Kinetic Solubility Assay

This assay provides a rapid assessment of a compound's solubility, which is critical for absorption.[5][11]

Procedure:

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add a small volume (e.g., 2 µL) of the DMSO stock to an aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate to achieve a final theoretical concentration (e.g., 100 µM).

  • Incubate the plate at room temperature for 2 hours with shaking.

  • Separate any precipitate by filtration or centrifugation.

  • Quantify the concentration of the compound remaining in the supernatant/filtrate by LC-MS/MS or UV-Vis spectroscopy against a standard curve.

Protocol 7: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput method to predict passive membrane permeability.[12][13]

Procedure:

  • A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.

  • The wells of a 96-well acceptor plate are filled with buffer (pH 7.4).

  • The test compound is added to the donor plate wells.

  • The donor plate is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated for 4-18 hours at room temperature.

  • The concentration of the compound in both the donor and acceptor wells is measured by LC-MS/MS.

  • The effective permeability (Pe) is calculated. Compounds with Pe > 1.5 x 10⁻⁶ cm/s are generally considered to have high permeability.[12]

Protocol 8: Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[14][15]

Procedure:

  • Incubate the test compound (typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and analyze the supernatant for the remaining parent compound by LC-MS/MS.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Table 2: Representative In Vitro ADME/PK Data

CmpdSolubility (µM, pH 7.4)PAMPA Pe (10⁻⁶ cm/s)Microsomal Stability (t₁/₂, min)
C3 455.225
Warfarin >1008.015
Atenolol >100<0.5>60

Warfarin and Atenolol are included as high and low permeability controls, respectively. Data are hypothetical.

Conclusion and Future Directions

This guide provides a robust, integrated strategy for conducting SAR studies on the novel N-cyclopropyl-1-methylpiperidin-4-amine scaffold. By combining systematic analogue synthesis with detailed in vitro pharmacological and ADME profiling, researchers can efficiently navigate the complex chemical space surrounding this lead compound. The data generated from these protocols will provide critical insights into the molecular determinants of MOR binding and activation, paving the way for the rational design of next-generation analgesics with improved therapeutic windows. The most promising leads from this initial campaign, those with high MOR potency and favorable ADME properties, would be prioritized for further optimization and subsequent evaluation in in vivo models of pain and side effects.

References

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  • Lagerlund, O., et al. (2019). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. ACS Combinatorial Science, 21(10), 696–705. [Link][16]

  • Okoh, C. M., et al. (2018). SAR Matrices Enable Discovery of Mixed Efficacy μ-Opioid Receptor Agonist Peptidomimetics with Simplified Structures through an Aromatic-Amine Pharmacophore. ACS Chemical Neuroscience, 9(12), 2955–2966. [Link][17]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from BioAssay Systems website.[13]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website.[18]

  • Galant, M., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 489, 40–42. [Link][19]

  • Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from Mercell website.[15]

  • Reddy, T. S., et al. (2015). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. U.S. Patent 9,029,547. [20]

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  • BenchChem. (n.d.). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine. Retrieved from BenchChem website.[22]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546–567. [Link][11]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from Creative Biolabs website.[10]

  • Guide to Pharmacology. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Retrieved from Guide to Pharmacology website.[23]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5135.[24]

  • Revvity. (n.d.). Guide to optimizing agonists of Gαi/o. Retrieved from Revvity website.[25]

  • Feinberg, A. P., et al. (1976). A model explaining structure-activity relationships of opiate agonists and antagonists. Proceedings of the National Academy of Sciences, 73(11), 4215–4219. [Link][6]

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  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved from WuXi AppTec website.[28]

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  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT website.

  • Schmid, C. L., et al. (2017). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Molecules, 22(5), 748. [Link][3]

  • Galandrin, S., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Analytical Biochemistry, 489, 40–42. [Link][9]

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  • Akgün, E., et al. (2020). Dual Pharmacophores Explored via Structure-Activity Relationship (SAR) Matrix: Insights into Potent, Bifunctional Opioid Ligand Design. ACS Chemical Neuroscience, 11(3), 335–347. [Link][4]

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Method

Application Note: The Strategic Use of N-cyclopropyl-1-methylpiperidin-4-amine in Modern Kinase Inhibitor Discovery

Abstract The discovery of novel kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology and inflammatory diseases. The success of these small molecules is often dictated by the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel kinase inhibitors remains a cornerstone of modern therapeutic development, particularly in oncology and inflammatory diseases. The success of these small molecules is often dictated by their ability to achieve high potency and selectivity while maintaining favorable pharmacokinetic profiles. A key strategy in medicinal chemistry is the utilization of "privileged scaffolds"—molecular frameworks that are repeatedly found in successful drugs. This guide provides an in-depth analysis of N-cyclopropyl-1-methylpiperidin-4-amine, a versatile building block that embodies the principles of a privileged scaffold. We will explore the synergistic contributions of its constituent parts—the piperidine core for drug-like properties and the N-cyclopropyl group for enhancing potency and metabolic stability. This document serves as a technical guide for researchers, providing the scientific rationale, actionable protocols, and design principles for leveraging this scaffold in the discovery of next-generation kinase inhibitors.

Rationale for the Scaffold: A Privileged Building Block

The molecular architecture of N-cyclopropyl-1-methylpiperidin-4-amine is not accidental; it is a carefully evolved scaffold that addresses several critical challenges in drug design simultaneously. Its utility arises from the unique and complementary properties of its piperidine, N-methyl, and N-cyclopropyl components.

The Piperidine Core: A Foundation for "Druggability"

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in approved pharmaceuticals.[1][2] Its prevalence is due to a combination of favorable physicochemical properties that enhance a molecule's overall "druggability". The saturated, non-planar nature of the ring allows for precise three-dimensional positioning of substituents to engage with target proteins.[3] Furthermore, the basic nitrogen atom (pKa typically ~8-11) is often protonated at physiological pH, which can significantly improve aqueous solubility—a common hurdle for kinase inhibitors that target the hydrophobic ATP-binding pocket. This basic center can also form crucial salt-bridge interactions with acidic residues like aspartate or glutamate within the kinase active site. The piperidine motif is also relatively stable to metabolic degradation, contributing to improved pharmacokinetic (ADME) properties.[1]

The N-Cyclopropyl Moiety: A Tool for Potency and Stability

The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to overcome specific challenges in drug discovery.[4][5] Its benefits are multifaceted:

  • Metabolic Stability: The cyclopropyl ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, which commonly degrade linear alkyl chains.[6] This enhanced stability can lead to a longer in vivo half-life and reduced metabolic clearance.[5]

  • Conformational Rigidity: Unlike a flexible alkyl chain, the rigid, three-membered ring locks the attached nitrogen and the rest of the molecule into a more defined conformation. This pre-organization can reduce the entropic penalty upon binding to the target kinase, often resulting in a significant increase in binding affinity and potency.[5][6]

  • Hydrophobic Interactions: The cyclopropyl group acts as a compact, lipophilic "probe" that can effectively explore small, hydrophobic sub-pockets within the kinase active site that may not be accessible to bulkier groups like tert-butyl. This can lead to improved selectivity and potency.

The 1-Methyl Group: Modulating Basicity and Properties

The methyl group on the piperidine nitrogen serves to create a tertiary amine. This modification subtly lowers the basicity (pKa) compared to a secondary amine, which can be crucial for optimizing cell permeability and reducing off-target effects associated with high basicity. It also blocks a potential site of N-dealkylation, further enhancing the metabolic stability of the piperidine core.

cluster_scaffold N-cyclopropyl-1-methylpiperidin-4-amine Scaffold cluster_properties Functional Contributions Scaffold Key Structural Features Piperidine Piperidine Core Scaffold->Piperidine Cyclopropyl N-Cyclopropyl Group Scaffold->Cyclopropyl Methyl 1-Methyl Group Scaffold->Methyl Amine Secondary Amine (Linker Point) Scaffold->Amine Prop_Pip Improves Solubility (pKa) Favorable ADME Properties 3D Vector for Substituents Piperidine->Prop_Pip Prop_Cyc Increases Metabolic Stability Enhances Potency (Rigidity) Probes Hydrophobic Pockets Cyclopropyl->Prop_Cyc Prop_Me Modulates Basicity Blocks N-dealkylation Methyl->Prop_Me Prop_Amine Attachment point for core scaffold via amidation, SNA_r, etc. Amine->Prop_Amine

Caption: Key features and functional contributions of the scaffold.

Application in Kinase Inhibitor Design

The true power of the N-cyclopropyl-1-methylpiperidin-4-amine scaffold is realized when it is incorporated into a larger molecule targeting a specific kinase. The secondary amine serves as the primary attachment point, allowing the scaffold to be coupled to various heterocyclic cores (e.g., quinazolines, pyrimidines, pyrazoles) that are known to interact with the hinge region of the kinase ATP-binding site.[7][8]

Structure-Based Design & SAR Insights

A common workflow involves using structure-based drug design (SBDD) to guide the optimization of a lead compound.[9] The N-cyclopropyl-1-methylpiperidin-4-amine moiety is often positioned to occupy the solvent-exposed region of the ATP binding pocket. In this orientation, the cyclopropyl group can be directed towards a small hydrophobic pocket near the gatekeeper residue, while the piperidine ring improves solubility and provides vectors for further modification if needed.

cluster_workflow Structure-Based Drug Design (SBDD) Workflow Start Identify Kinase Target (e.g., p38α, PAK4) Dock In Silico Docking of Scaffold-based Library Start->Dock Synth Synthesize Top Candidates Dock->Synth Assay In Vitro Kinase Inhibition Assay (IC50) Synth->Assay SAR Analyze SAR Data Assay->SAR SAR->Dock Iterative Design Cycle Optimize Optimize Lead Compound (Guided by Co-crystal Structure) SAR->Optimize End Candidate for Cell-Based & In Vivo Studies Optimize->End

Caption: A typical workflow for structure-based drug design.
Illustrative Structure-Activity Relationship (SAR)

To illustrate the impact of the scaffold, consider the following hypothetical SAR table for a series of inhibitors targeting p38α MAP kinase. The core is a generic quinazoline scaffold, and modifications are made to the amine substituent.

CompoundR Group (Attached to Quinazoline)p38α IC50 (nM)Rationale for Change
1a Isopropylamine850Initial hit, low potency. Flexible alkyl group has a high entropic penalty upon binding.
1b Cyclohexylamine220Increased lipophilicity improves binding, but the bulky group may not be optimal for the pocket.
1c 1-methylpiperidin-4-amine95Piperidine improves solubility and provides a better vector, but lacks specific hydrophobic interaction.
1d N-cyclopropyl-1-methylpiperidin-4-amine 12 Optimal. The cyclopropyl group engages a key hydrophobic pocket, and rigidity enhances binding affinity.[6]
1e N-(tert-butyl)-1-methylpiperidin-4-amine68The bulkier tert-butyl group is a poorer fit for the hydrophobic pocket compared to the compact cyclopropyl group.

This hypothetical data demonstrates how the unique combination of features in the N-cyclopropyl-1-methylpiperidin-4-amine scaffold (1d ) can lead to a significant enhancement in potency compared to simpler amine building blocks.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of a kinase inhibitor incorporating the N-cyclopropyl-1-methylpiperidin-4-amine scaffold.

Protocol: Synthesis of a Representative Kinase Inhibitor

This protocol describes a typical nucleophilic aromatic substitution (SNA_r) reaction to couple the amine scaffold to a chlorinated quinazoline core.

Objective: To synthesize 2-((N-cyclopropyl-1-methylpiperidin-4-yl)amino)-4-chloroquinazoline.

Materials:

  • 2,4-dichloroquinazoline

  • N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7)[10]

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Silica gel for column chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 2,4-dichloroquinazoline (1.0 eq), N-cyclopropyl-1-methylpiperidin-4-amine (1.1 eq), and anhydrous DMF (0.2 M).

  • Add DIPEA (2.0 eq) to the mixture. The base scavenges the HCl generated during the reaction.

  • Equip the flask with a condenser and heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with EtOAc (3x).

  • Combine the organic layers and wash with saturated NaHCO₃ (1x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired product.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To determine the IC50 value of the synthesized inhibitor against the target kinase.

Principle: The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.

Materials:

  • Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinase (e.g., p38α)

  • Kinase-specific substrate peptide

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor in a buffer containing DMSO. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the kinase and substrate.

    • Add 0.5 µL of the serially diluted inhibitor or DMSO (for positive and negative controls).

    • Initiate the reaction by adding 2.0 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data relative to the positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Protocol: Cell-Based Antiproliferative Assay (CellTiter-Glo®)

Objective: To assess the inhibitor's ability to suppress the growth of a cancer cell line dependent on the target kinase.

Materials:

  • Relevant cancer cell line (e.g., A549 for a PAK4 inhibitor)[8]

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Synthesized inhibitor

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of media and allow them to adhere overnight in a 37 °C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in cell culture medium. Add the diluted compound to the wells (final volume 200 µL). Include DMSO-only wells as a vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37 °C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition & Analysis: Read the luminescence and plot the percent viability versus the logarithm of inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Start Start with N-cyclopropyl-1-methylpiperidin-4-amine Synth Protocol 3.1: Synthesize Inhibitor via Coupling Reaction Start->Synth Purify Purify & Characterize (Chromatography, NMR, MS) Synth->Purify Assay Protocol 3.2: In Vitro Kinase Assay Purify->Assay IC50 Determine Potency (IC50) Assay->IC50 CellAssay Protocol 3.3: Cell-Based Proliferation Assay IC50->CellAssay If potent GI50 Determine Cellular Efficacy (GI50) CellAssay->GI50 End Lead Compound for Further Optimization GI50->End If active

Caption: Overall experimental workflow from scaffold to lead.

Conclusion

N-cyclopropyl-1-methylpiperidin-4-amine is a high-value building block for kinase inhibitor discovery. It provides a robust solution to several common medicinal chemistry challenges by combining the favorable ADME and solubility properties of a piperidine ring with the potency and metabolic stability enhancements offered by a cyclopropyl group. The protocols and design principles outlined in this guide provide a clear roadmap for researchers to effectively utilize this scaffold, accelerating the journey from initial hit identification to the development of potent and selective clinical candidates.

References

  • ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development.
  • Pharmaffiliates. (n.d.). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery.
  • Otrębska-Machaj, E., & Turek, P. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Benchchem. (n.d.). N-Cyclopropylpiperidin-4-amine | 396133-55-4.
  • CymitQuimica. (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine.
  • ResearchGate. (n.d.). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases.
  • Bradbury, R. H., et al. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters, 22(12), 3879-83.
  • Taylor & Francis Online. (n.d.). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • Tlili, A., & Ali, W. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(10), 4525-45.
  • ResearchGate. (n.d.). Classes of Piperidine-Based Drugs.
  • Vibrant Pharma Inc. (n.d.). N-Cyclopropyl-1-methylpiperidin-4-amine.
  • Zhang, W., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. Molecules, 23(2), 433.
  • ResearchGate. (n.d.). a) Different modalities of piperidine-containing drugs and drug candidates.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
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Application

Application Notes and Protocols for the Pharmacological Screening of "N-cyclopropyl-1-methylpiperidin-4-amine" Analogs

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and natural alkaloid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Novel Piperidine Scaffolds

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The N-substituted piperidine scaffold, in particular, has been extensively explored, leading to the development of drugs targeting the central nervous system (CNS), including analgesics, antipsychotics, and antidepressants.[1][2]

This application note focuses on a specific chemical series derived from "N-cyclopropyl-1-methylpiperidin-4-amine". While this core structure is a known building block in synthetic chemistry, its pharmacological profile and that of its analogs are not extensively documented in publicly available literature.[3][4][5] Structural similarities to known pharmacophores, however, strongly suggest potential interactions with two key receptor families implicated in a multitude of neurological and psychiatric disorders: the Sigma Receptors (σ1 and σ2) and the Opioid Receptors (μ, δ, and κ) .[6][7][8]

The sigma-1 receptor (σ1R), a unique ligand-operated intracellular chaperone, and the sigma-2 receptor (σ2R), now identified as transmembrane protein 97 (TMEM97), are implicated in conditions ranging from neurodegenerative diseases and pain to cancer and psychiatric disorders.[9][10] Similarly, the opioid receptor family, all G-protein coupled receptors (GPCRs), are well-established targets for pain management, but also play roles in mood, addiction, and other physiological processes.[11]

This document provides a comprehensive, tiered workflow for the in-vitro pharmacological characterization of novel analogs of "N-cyclopropyl-1-methylpiperidin-4-amine". The proposed screening cascade is designed to first establish the primary binding targets and then to elucidate the functional consequences of these interactions. This systematic approach will enable researchers to identify promising lead compounds, understand their mechanism of action, and guide further drug development efforts.

Pharmacological Screening Cascade: A Tiered Approach

A logical and efficient screening cascade is essential for characterizing a new chemical series. The following workflow is proposed to systematically evaluate the pharmacological profile of "N-cyclopropyl-1-methylpiperidin-4-amine" analogs.

Screening_Cascade cluster_0 Tier 1: Primary Screening - Target Identification cluster_1 Tier 2: Potency and Selectivity Determination cluster_2 Tier 3: Functional Characterization cluster_3 Opioid Receptor Functional Assays cluster_4 Tier 4: Lead Optimization A Test Analogs (e.g., 10 µM single concentration) B Sigma Receptor Radioligand Binding Assays (σ1 and σ2) A->B Displacement of radioligand C Opioid Receptor Radioligand Binding Assays (μ, δ, and κ) A->C Displacement of radioligand D Concentration-Response Binding Assays (Determine Ki values for active compounds) B->D C->D E Selectivity Profiling (Compare Ki across all targets) D->E F Functional Assays for Opioid Receptors (Gi-coupled GPCRs) E->F For compounds with opioid receptor affinity G Functional Assays for Sigma Receptors E->G For compounds with sigma receptor affinity H cAMP Inhibition Assay F->H I β-Arrestin Recruitment Assay F->I J Calcium Mobilization Assay F->J K Structure-Activity Relationship (SAR) Studies G->K J->K L In Vitro ADME/Tox Profiling K->L M Lead Candidate Selection L->M

Caption: Proposed screening cascade for "N-cyclopropyl-1-methylpiperidin-4-amine" analogs.

Tier 1 & 2: Radioligand Binding Assays for Target Affinity and Selectivity

The initial step is to determine if the test compounds bind to the hypothesized receptor targets. Radioligand binding assays are a robust and high-throughput method to quantify the affinity of a compound for a specific receptor.[12]

Principle of Competitive Radioligand Binding

These assays measure the ability of an unlabeled test compound to compete with a radiolabeled ligand (a molecule with a radioactive isotope) that has a known high affinity and specificity for the target receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radiolabeled ligand.[3]

Protocol 1: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing σ1R ligands.[9][12]

  • Receptor Source: Guinea pig brain or liver membranes, or membranes from cells recombinantly expressing the human σ1 receptor. Guinea pig liver is a rich source of σ1 receptors.[9]

  • Radioligand: -Pentazocine, a selective σ1R ligand.

  • Non-specific Binding Determination: Haloperidol (10 µM) is used to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in fresh assay buffer to a final protein concentration of approximately 300 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 150 µL:

    • Membrane homogenate.

    • -Pentazocine at a concentration near its Kd (e.g., 5 nM).

    • Varying concentrations of the test analog (for concentration-response curves) or a single high concentration (e.g., 10 µM for primary screening).

    • For total binding wells, add assay buffer instead of the test compound.

    • For non-specific binding wells, add 10 µM haloperidol.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For concentration-response curves, plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 (σ2) Receptor Radioligand Binding Assay

This protocol is adapted from established methods for characterizing σ2R ligands.[2][10][12]

  • Receptor Source: Rat liver membranes, a tissue with high expression of σ2 receptors.[2][10]

  • Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.

  • Masking Ligand: (+)-Pentazocine (100 nM) is added to all wells to saturate the σ1 receptors, ensuring that [³H]-DTG binding is specific to the σ2 receptor.[2][9]

  • Non-specific Binding Determination: Haloperidol (10 µM) or unlabeled DTG (10 µM) is used to define non-specific binding.[2]

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Step-by-Step Procedure:

The procedure is analogous to the σ1 receptor binding assay, with the key difference being the inclusion of (+)-pentazocine in all wells to mask the σ1 receptor population.

Protocol 3: Opioid Receptor (μ, δ, κ) Radioligand Binding Assays

This protocol outlines a general procedure that can be adapted for each of the three main opioid receptor subtypes by using specific radioligands.

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligands:

    • μ-opioid receptor (MOR): [³H]-DAMGO

    • δ-opioid receptor (DOR): [³H]-DPDPE or [³H]-Naltrindole

    • κ-opioid receptor (KOR): [³H]-U69,593 or [³H]-Bremazocine

  • Non-specific Binding Determination: Naloxone (10 µM), a non-selective opioid antagonist.[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Procedure:

The procedure is analogous to the σ1 receptor binding assay, using the appropriate receptor source and radioligand for each opioid receptor subtype.

Data Presentation for Tier 1 & 2

The binding affinity data should be summarized in a clear and concise table to allow for easy comparison of potency and selectivity.

Compound IDσ1 Ki (nM)σ2 Ki (nM)μ Ki (nM)δ Ki (nM)κ Ki (nM)σ1/σ2 Selectivityμ/κ Selectivityμ/δ Selectivity
Lead Scaffold TBDTBDTBDTBDTBDTBDTBDTBD
Analog 1
Analog 2
...
Control 1
Control 2

TBD: To Be Determined

Tier 3: Functional Characterization of Lead Compounds

Once compounds with significant binding affinity for one or more receptors have been identified, the next crucial step is to determine their functional activity. Do they activate the receptor (agonist), block the action of an agonist (antagonist), or reduce the basal activity of the receptor (inverse agonist)? For opioid receptors, which are Gi/o-coupled GPCRs, several downstream signaling events can be measured.[11]

GPCR_Signaling cluster_0 Opioid Receptor (Gi-coupled GPCR) cluster_1 Cellular Response Pathways GPCR MOR / DOR / KOR G_Protein Gi/o Protein Activation GPCR->G_Protein Activates Arrestin β-Arrestin Recruitment GPCR->Arrestin Phosphorylation & Binding AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Modulates (via Gβγ) cAMP ↓ cAMP Production AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Internalization Receptor Internalization & Desensitization Arrestin->Internalization Agonist Agonist (e.g., Analog) Agonist->GPCR Binds

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in "N-cyclopropyl-1-methylpiperidin-4-amine" reactions

Welcome to the technical support center for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This guide is designed for researchers, medicinal chemists, and process development scientists who...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile piperidine derivative.[1][2][3] As a key building block in pharmaceutical research, achieving a high yield of this compound is often critical.[1] This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its synthesis, focusing on the most prevalent synthetic route: the reductive amination of 1-methylpiperidin-4-one with cyclopropylamine.

Core Synthesis Pathway: Reductive Amination

The most common and direct method for preparing N-cyclopropyl-1-methylpiperidin-4-amine is the reductive amination between 1-methylpiperidin-4-one and cyclopropylamine. This reaction proceeds in two main stages:

  • Imine/Enamine Formation: The amine (cyclopropylamine) nucleophilically attacks the ketone (1-methylpiperidin-4-one), followed by dehydration to form a Schiff base (iminium ion) intermediate.

  • Reduction: A hydride-based reducing agent is then used to reduce the iminium ion to the final secondary amine product.

The efficiency of this two-stage, one-pot process is paramount for achieving a high yield and purity.

cluster_0 Stage 1: Imine Formation cluster_1 Stage 2: Reduction Ketone 1-methylpiperidin-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + Cyclopropylamine - H2O Amine Cyclopropylamine ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) Product N-cyclopropyl-1-methyl- piperidin-4-amine Iminium_ref Iminium Ion Intermediate Iminium_ref->Product + Hydride (H-) G start Low Yield Detected check_sm Analyze crude reaction mixture. Is significant starting ketone present? start->check_sm check_alcohol Is the primary byproduct 1-methylpiperidin-4-ol? check_sm->check_alcohol No optimize_imine Optimize Imine Formation: 1. Add catalytic acetic acid (0.1 eq). 2. Consider azeotropic removal of water   with a Dean-Stark trap (for larger scales). 3. Increase reaction time before adding reductant. check_sm->optimize_imine Yes change_reductant Optimize Reduction Step: 1. Switch to a milder, more selective reductant   like NaBH(OAc)3 (STAB). 2. Add NaBH4 at a lower temperature (0 °C)   and ensure imine formation is complete first. check_alcohol->change_reductant Yes purification_issue Review Purification Protocol: - Check for product loss during workup/extraction. - Evaluate column chromatography conditions. check_alcohol->purification_issue No end Yield Improved optimize_imine->end change_reductant->end purification_issue->end

Sources

Optimization

Technical Support Center: Synthesis of N-cyclopropyl-1-methylpiperidin-4-amine

Introduction Welcome to the technical support guide for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine. This molecule is a valuable building block in pharmaceutical research and development, and achieving high...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-cyclopropyl-1-methylpiperidin-4-amine. This molecule is a valuable building block in pharmaceutical research and development, and achieving high purity is critical for downstream applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and identify potential byproducts encountered during its synthesis. We will focus on the most prevalent synthetic route: the reductive amination of 1-methyl-4-piperidone with cyclopropylamine. Our approach is to provide not just solutions, but a deeper understanding of the reaction mechanisms to empower you to optimize your process effectively.

Primary Synthetic Pathway: Reductive Amination

The synthesis of N-cyclopropyl-1-methylpiperidin-4-amine is most commonly achieved via a one-pot reductive amination. This process involves the reaction of 1-methyl-4-piperidone with cyclopropylamine to form an intermediate iminium ion, which is then reduced in situ by a selective reducing agent to yield the desired secondary amine.

The mechanism involves two key stages:

  • Iminium Ion Formation: The amine (cyclopropylamine) adds to the ketone (1-methyl-4-piperidone) to form a carbinolamine intermediate. Under mildly acidic conditions, this intermediate readily eliminates a molecule of water to form a reactive iminium ion.[1][2]

  • Reduction: A hydride reagent, typically a mild and selective one like sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), delivers a hydride to the electrophilic carbon of the iminium ion to furnish the final amine product.[3][4] The selectivity of STAB is crucial as it reduces the iminium ion much faster than the starting ketone, preventing the formation of the corresponding alcohol byproduct.[5]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction A 1-Methyl-4-piperidone (Ketone) C Carbinolamine Intermediate A->C + B Cyclopropylamine (Primary Amine) B->C D Iminium Ion C->D - H₂O (Acid Catalyst) F N-cyclopropyl-1-methyl- piperidin-4-amine (Product) D->F + Hydride (H⁻) E Sodium Triacetoxyborohydride (STAB) E->D

Caption: General workflow for reductive amination synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter, identified through common analytical techniques.

FAQ 1: My GC-MS shows a peak with a mass (m/z) of 194. What is it?

Short Answer: This is very likely the over-alkylation byproduct, N,N-dicyclopropyl-1-methylpiperidin-4-amine .

Causality & Mechanism: Over-alkylation is a common side reaction in reductive aminations when a primary amine is used.[6] The desired secondary amine product, N-cyclopropyl-1-methylpiperidin-4-amine, is itself a nucleophile. It can compete with the starting cyclopropylamine and react with another molecule of 1-methyl-4-piperidone. This forms a new, more substituted iminium ion, which is then reduced by STAB to yield the tertiary amine byproduct.

G Product Desired Product (Secondary Amine) MW: 154 Iminium2 Tertiary Iminium Ion Product->Iminium2 + Ketone 1-Methyl-4-piperidone (Starting Material) Ketone->Iminium2 Byproduct Over-alkylation Byproduct (Tertiary Amine) MW: 194 Iminium2->Byproduct Reduction STAB STAB STAB->Iminium2

Caption: Reaction pathway for over-alkylation byproduct formation.

Troubleshooting & Prevention:

  • Control Stoichiometry: Avoid using a large excess of the ketone (1-methyl-4-piperidone). A 1:1 or a slight excess (e.g., 1.1 equivalents) of the cyclopropylamine is recommended.

  • Order of Addition: Add the reducing agent (STAB) last, after allowing the ketone and primary amine to mix. Some protocols suggest adding the STAB portionwise to maintain a low concentration.

  • Temperature Control: Run the reaction at room temperature or below. Higher temperatures can accelerate the rate of the second, undesired amination.

  • Stepwise Procedure: For maximum control, consider a two-step process. First, form the imine, remove the water generated, and then add the reducing agent. This is more time-consuming but can significantly reduce over-alkylation.[7]

FAQ 2: I see a peak in my GC-MS at m/z 113 and another at 57. What are they?

Short Answer: These are likely unreacted starting materials: 1-methyl-4-piperidone (MW 113) and cyclopropylamine (MW 57) .

Causality & Mechanism: The presence of starting materials indicates an incomplete reaction. This can be due to several factors:

  • Insufficient Reducing Agent: The STAB may have been consumed by moisture or degraded.

  • Poor Iminium Ion Formation: The equilibrium between the carbonyl/amine and the imine may not favor the imine. This is often an issue if the reaction conditions are not optimal (e.g., incorrect pH).[2]

  • Deactivated Reagents: One or both of the starting materials or the STAB may be of poor quality.

Troubleshooting & Prevention:

  • Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). STAB is sensitive to moisture.

  • Add a Catalyst: A catalytic amount of acetic acid is often used to facilitate imine formation by protonating the carbinolamine intermediate, making water a better leaving group.[8]

  • Check Reagent Quality: Use freshly opened or properly stored reagents. Cyclopropylamine can be volatile and 1-methyl-4-piperidone can degrade over time.

  • Increase Reaction Time: Monitor the reaction by TLC or GC-MS. If starting materials persist, extend the reaction time before quenching.

FAQ 3: My NMR spectrum is complex. How do I confirm the presence of my product and identify key byproducts?

Short Answer: Compare your spectrum to the expected chemical shifts for the product and potential byproducts. The presence of two cyclopropyl groups in the over-alkylated byproduct will be a key differentiator.

Detailed Analysis:

Compound NameStructureKey ¹H NMR Features (Predicted, CDCl₃)Key ¹³C NMR Features (Predicted, CDCl₃)
N-cyclopropyl-1-methylpiperidin-4-amine (Product)CN1CCC(NC2CC2)CC1Piperidine-H: Multiplets ~2.8-1.5 ppm. N-CH₃: Singlet ~2.3 ppm. Cyclopropyl-H: Multiplets ~2.1 ppm (1H, CH-N) and ~0.4 ppm (4H, CH₂).Piperidine-C: ~55 ppm (C2/6), ~52 ppm (C4), ~32 ppm (C3/5). N-CH₃: ~46 ppm. Cyclopropyl-C: ~33 ppm (CH-N), ~7 ppm (CH₂).
1-Methyl-4-piperidone (Starting Material)CN1CCC(=O)CC1Piperidine-H: Triplets ~2.7 ppm and ~2.4 ppm. N-CH₃: Singlet ~2.3 ppm.Carbonyl-C: ~209 ppm. Piperidine-C: ~55 ppm (C2/6), ~41 ppm (C3/5). N-CH₃: ~46 ppm.
N,N-dicyclopropyl-1-methylpiperidin-4-amine (Byproduct)CN1CCC(N(C2CC2)C3CC3)CC1Piperidine-H: Multiplets ~2.8-1.6 ppm. N-CH₃: Singlet ~2.3 ppm. Cyclopropyl-H: Two distinct sets of cyclopropyl signals.Piperidine-C: Signals similar to product. N-CH₃: ~46 ppm. Cyclopropyl-C: Two distinct sets of cyclopropyl signals.
1-Methylpiperidin-4-ol (Byproduct)CN1CCC(O)CC1Piperidine-H: Multiplets ~3.6 ppm (CH-OH), ~2.7-1.5 ppm. N-CH₃: Singlet ~2.3 ppm. OH: Broad singlet.Piperidine-C: ~68 ppm (C-OH), ~55 ppm (C2/6), ~35 ppm (C3/5). N-CH₃: ~46 ppm.

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

Troubleshooting & Confirmation:

  • Look for the Carbonyl Peak: A residual peak around 209 ppm in the ¹³C NMR confirms the presence of unreacted 1-methyl-4-piperidone.

  • Integrate the N-CH₃ Peak: The N-methyl singlet around 2.3 ppm will be present in the product and most piperidine-based impurities. Its integration relative to other signals can help quantify purity.

  • Identify the Cyclopropyl Region: The upfield signals (~0.4 ppm) are characteristic of the cyclopropyl ring protons and are a strong indicator of successful reaction. In the over-alkylated product, the complexity and integration of this region will increase.

Analytical Protocols

Protocol 1: GC-MS for Reaction Monitoring and Impurity Profiling

This method is ideal for identifying volatile byproducts and unreacted starting materials.

  • Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture with 0.5 mL of saturated sodium bicarbonate solution. Extract with 1 mL of ethyl acetate. Use the organic layer for injection.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temp: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Expected Data & Interpretation:

CompoundMolecular WeightExpected [M]⁺Key Fragment Ions (m/z)
Cyclopropylamine575756, 42
1-Methyl-4-piperidone11311398, 70, 57, 42
Product 154 154 112, 98, 84, 70, 57 [9]
1-Methylpiperidin-4-ol11511598, 71, 58, 42
Over-alkylation Byproduct 194 194 152, 112, 98, 70

Key fragment ions for piperidines often arise from α-cleavage next to the ring nitrogen, leading to the loss of substituents on the nitrogen or cleavage of the ring itself.[10] The base peak for N-alkylated piperidines is often related to the stable iminium ion formed after loss of a substituent from the 4-position.

Protocol 2: RP-HPLC for Purity Assessment

Reversed-phase HPLC is excellent for quantifying the purity of the final product after work-up and purification.

  • Sample Preparation: Accurately weigh ~10 mg of the final product and dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A: 0.1% Trifluoroacetic Acid (TFA) in Water; B: Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • Expected Elution Order:

    • 1-Methylpiperidin-4-ol (most polar)

    • Cyclopropylamine (if present as a salt)

    • 1-Methyl-4-piperidone

    • N-cyclopropyl-1-methylpiperidin-4-amine (Product)

    • N,N-dicyclopropyl-1-methylpiperidin-4-amine (least polar)

References

  • Organic Process Research & Development (2016). Vol. 20, No. 3. ACS Publications. [Link]

  • PubChemLite (n.d.). N-cyclopropyl-1-methylpiperidin-4-amine (C9H18N2).[Link]

  • Journal of Chemical and Pharmaceutical Research (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.[Link]

  • The Journal of Organic Chemistry (2025). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. ACS Publications. [Link]

  • The Royal Society of Chemistry (n.d.). Supplementary Information.[Link]

  • Chemistry LibreTexts (2024). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation.[Link]

  • JoVE (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • ACS Publications (n.d.). Iminium Catalysis. Chemical Reviews. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [Link]

  • Wikipedia (n.d.). Sodium triacetoxyborohydride.[Link]

  • Lumen Learning (n.d.). 21.4. Imine formation. Organic Chemistry II. [Link]

  • ResearchGate (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.[Link]

  • Synthesis with Florencio Zaragoza (2024). Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. [Link]

  • ACS Green Chemistry Institute (n.d.). Reductive Amination.[Link]

  • Master Organic Chemistry (2017). Reductive Amination, and How It Works.[Link]

  • Organic Chemistry Portal (n.d.). Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Master Organic Chemistry (2022). Imines - Properties, Formation, Reactions, and Mechanisms.[Link]

  • Reddit (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?[Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-cyclopropyl-1-methylpiperidin-4-amine &amp; Derivatives

Welcome to the technical support center for the purification of N-cyclopropyl-1-methylpiperidin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-cyclopropyl-1-methylpiperidin-4-amine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of basic, nitrogen-containing heterocyclic compounds. The inherent basicity and polarity of these molecules often present unique challenges during purification. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve your desired purity and yield.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of N-cyclopropyl-1-methylpiperidin-4-amine derivatives.

Q1: My basic piperidine derivative is streaking badly on a standard silica gel TLC plate and column. What is happening and how can I fix it?

A: This is the most common issue. Standard silica gel is acidic due to the presence of silanol groups (Si-OH). Your basic amine interacts strongly and often irreversibly with these acidic sites via an acid-base interaction. This leads to significant tailing or streaking, poor separation, and in some cases, complete retention of the compound on the column.[1][2]

  • Quick Solution: Deactivate the silica gel. Before loading your sample, flush the packed column with your starting eluent containing 1-3% of a volatile base like triethylamine (TEA) or ammonium hydroxide.[2] This neutralizes the acidic sites, allowing for much-improved chromatography. Remember to add the same percentage of the basic modifier to your entire mobile phase gradient.

Q2: I am trying to purify my compound using reverse-phase HPLC, but the peak shape is very broad and shows significant tailing. What's the problem?

A: Similar to normal-phase, this is due to secondary interactions with the stationary phase. Even on end-capped C18 columns, residual, un-capped silanol groups can be present.[2] At neutral pH, your basic amine can interact with these ionized silanols, causing peak tailing.

  • Solution: Control the mobile phase pH. Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase (both water and organic solvent).[3] Lowering the pH to around 2.5-4 protonates your amine to the corresponding ammonium salt (R₃N → R₃NH⁺). This masks its basicity and also suppresses the ionization of the residual silanols, leading to sharp, symmetrical peaks.[2][3]

Q3: My compound seems to be decomposing during purification on silica gel. Is this possible?

A: Yes, some complex or sensitive derivatives can be unstable on acidic stationary phases.[4] If you observe new spots on your TLC plate after spotting your pure compound and letting it sit for a while, or if your recovery from a column is very low, decomposition may be the cause.

  • Solution: Switch to a more inert stationary phase. Consider using neutral or basic alumina.[5] Alternatively, reversed-phase flash chromatography is an excellent option if your compound has sufficient hydrophobicity.[2]

Q4: I have a solid derivative, but I'm struggling to get it to crystallize. It keeps "oiling out." What should I do?

A: "Oiling out" occurs when a compound comes out of solution at a temperature above its melting point, often because the solution is too saturated or cools too quickly.[6] Impurities can also suppress crystallization.

  • Troubleshooting Steps:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of additional "good" solvent to slightly decrease the saturation.[6]

    • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing both to cool to room temperature together.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • If it still oils out, consider purifying the oil via chromatography first and then attempting crystallization with the higher purity material.

In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to resolving complex purification issues.

Issue 1: Poor Resolution in Column Chromatography (Normal Phase)

Symptoms: Your target compound co-elutes with an impurity, or the separation between spots on TLC is very poor (ΔRf < 0.1).

Potential Cause Explanation & Solution
Incorrect Solvent System The polarity of your eluent is not optimized for separation. Solution: Systematically screen different solvent systems using TLC. Try combinations of a non-polar solvent (Hexanes, Toluene) with a more polar solvent (Ethyl Acetate, DCM, MTBE) and a polar modifier (Methanol, Isopropanol). The goal is to get the Rf of your target compound between 0.2-0.3 for optimal column separation.[5]
Compound is Too Polar The compound doesn't move from the baseline even in highly polar solvent systems like 100% Ethyl Acetate or 10% Methanol in DCM. Solution: Switch to a more aggressive, polar mobile phase. A common system for very polar amines is Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 90:10:1). The ammonium hydroxide acts as both a basic modifier and a polar component.[1]
Stationary Phase Incompatibility The strong basicity of the amine leads to irreversible binding, not just tailing. Solution: Switch to a different stationary phase. Basic alumina is an excellent choice for purifying amines.[5] Alternatively, consider using an amine-functionalized or diol-functionalized silica column, which are designed to minimize these strong interactions.[2]
Issue 2: Challenges in Reverse-Phase HPLC/Prep-HPLC

Symptoms: Besides peak tailing, you might encounter low recovery, poor selectivity, or pressure issues.

Potential Cause Explanation & Solution
Ion Suppression (Poor Sensitivity) If using TFA as a modifier and analyzing by Mass Spectrometry (MS), the strong ion-pairing effect of TFA can suppress the signal of your compound. Solution: If MS detection is critical, use 0.1% formic acid instead of TFA. While peak shape may be slightly broader than with TFA, MS sensitivity is often significantly better.
Poor Retention (Compound Elutes in Void) Your compound is highly polar and has little to no retention on a standard C18 column, even with 100% aqueous mobile phase. Solution: Use a column designed for polar analytes. Consider an embedded polar group (EPG) column or a phenyl-hexyl phase which offer different selectivity.[2] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar compounds.
Compound Precipitation When using an acidic modifier, your compound forms its salt (e.g., trifluoroacetate salt). If this salt is not soluble in the mobile phase, it can precipitate in the system. Solution: Ensure your sample is fully dissolved in the initial mobile phase conditions before injection. If solubility is an issue, you may need to decrease the concentration of your sample or investigate different buffer/modifier systems.
Workflow for Troubleshooting HPLC Peak Tailing

This flowchart guides you through a systematic process to diagnose and solve peak tailing for basic compounds like N-cyclopropyl-1-methylpiperidin-4-amine derivatives.

G start Start: Peak Tailing Observed check_ph Is an acidic modifier (e.g., 0.1% Formic Acid or TFA) in the mobile phase? start->check_ph add_modifier Action: Add 0.1% Formic Acid or 0.05% TFA to both Aqueous (A) and Organic (B) mobile phase components. check_ph->add_modifier No check_column Is the column specifically designed for basic compounds (e.g., high purity silica, fully end-capped)? check_ph->check_column Yes add_modifier->check_column switch_column Action: Switch to a modern, end-capped C18 column or a column with an embedded polar group. check_column->switch_column No check_additive Is the peak shape still poor? check_column->check_additive Yes success Success: Symmetrical Peak switch_column->success add_tea Advanced: Consider adding a competing base like 0.1% TEA (for high pH methods) to mask residual silanols. check_additive->add_tea Yes check_additive->success No add_tea->success

Caption: Troubleshooting flowchart for HPLC peak tailing.

Advanced Purification Strategies

For particularly challenging separations, such as those involving stereoisomers or when high-throughput is required, consider these advanced techniques.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful normal-phase technique that uses supercritical CO₂ as the primary mobile phase, often with a small amount of a polar co-solvent like methanol.[7]

  • Key Advantages:

    • Speed: The low viscosity of the mobile phase allows for very fast separations and rapid column equilibration.[8][9]

    • "Green" Chemistry: Significantly reduces organic solvent consumption compared to HPLC.[9]

    • Excellent for Chiral Separations: SFC is often the method of choice for separating enantiomers and diastereomers, providing high resolution on chiral stationary phases.[7][9][10]

  • Considerations for Piperidine Derivatives:

    • Similar to normal-phase HPLC, basic additives (e.g., diethylamine, isopropylamine) are often required in the co-solvent to achieve good peak shape for basic amines.[10]

    • An interesting strategy is to add the amine additive only to the sample diluent, which can improve chromatography without contaminating the final collected fractions.[10]

Chiral Purification

If your derivative is chiral, you will need to separate the enantiomers.

  • Chiral HPLC/SFC: This is the most common approach. Separation is achieved on a chiral stationary phase (CSP). A screening process is typically used to find the best combination of column (e.g., polysaccharide-based, cyclofructan-based) and mobile phase.[8][11]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic amine with a single enantiomer of a chiral acid (e.g., tartaric acid, N-acetyl-L-leucine) to form diastereomeric salts.[12] These salts have different physical properties, including solubility, and can often be separated by fractional crystallization. The desired diastereomer is then isolated, and the chiral acid is removed by a basic workup to yield the enantiomerically pure amine.

Detailed Experimental Protocols

Protocol 1: Deactivated Silica Gel Flash Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., 95:5 DCM/Methanol) that provides a target Rf of 0.2-0.3 for your compound.

  • Column Packing: Dry pack a column with the appropriate amount of silica gel (typically 50-100x the mass of your crude sample).

  • Deactivation: Prepare a solvent mixture identical to your starting eluent but with the addition of 1-2% triethylamine (TEA).[2]

  • Column Flushing: Flush the packed column with 2-3 column volumes of this deactivating solvent. Then, flush with 2-3 column volumes of your starting eluent (without TEA) to remove excess base.

  • Sample Loading: Dissolve your crude material in a minimal amount of DCM and load it onto the column.

  • Elution: Run the chromatography using your pre-determined solvent gradient, ensuring that 1-2% TEA is present in all mobile phase compositions.

  • Analysis: Collect fractions and analyze by TLC to identify and combine the pure product fractions.

Protocol 2: Preparative Reverse-Phase HPLC
  • Analytical Method Development: Develop a method on an analytical HPLC system first. A typical starting point for N-cyclopropyl-1-methylpiperidin-4-amine derivatives is:

    • Column: C18, 5 µm

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 15 minutes) to find the elution time of your compound.

    • Optimization: Adjust the gradient slope to achieve good separation between your product and impurities.

  • Scaling to Preparative:

    • Use a preparative column with the same stationary phase chemistry.

    • Increase the flow rate and injection volume according to the column dimensions.

    • Inject a concentrated solution of your crude material dissolved in a solvent compatible with the mobile phase (e.g., DMSO or a small amount of mobile phase A).

  • Fraction Collection: Collect fractions based on the UV chromatogram.

  • Product Isolation: Combine the pure fractions. The majority of the acetonitrile can be removed by rotary evaporation. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure compound as its formate salt. Alternatively, the aqueous solution can be basified (e.g., with NaHCO₃) and extracted with an organic solvent (e.g., DCM) to recover the free base.

Purification Method Selection Guide

Choosing the right purification strategy is critical for success. This workflow provides a general decision-making framework.

G start Crude Product is_solid Is the crude product a solid? start->is_solid is_high_purity Is the crude purity relatively high (>85%)? is_solid->is_high_purity Yes chromatography Proceed to Chromatography is_solid->chromatography No (Oily/Low Purity) is_chiral Is the compound a racemic mixture? chiral_sep Chiral Separation Required is_chiral->chiral_sep Yes crystallization Attempt Crystallization or Salt Formation is_high_purity->crystallization Yes is_high_purity->chromatography No crystallization->is_chiral is_polar Is the compound very polar? chromatography->is_polar normal_phase Use Deactivated Normal Phase (Silica + TEA, or Alumina) is_polar->normal_phase Yes reverse_phase Use Reverse Phase (C18 + Acidic Modifier) is_polar->reverse_phase No normal_phase->is_chiral reverse_phase->is_chiral chiral_hplc_sfc Chiral HPLC or SFC chiral_sep->chiral_hplc_sfc diastereomeric_cryst Diastereomeric Salt Crystallization chiral_sep->diastereomeric_cryst

Caption: Decision workflow for selecting a purification method.

References

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification. (n.d.). LCGC International. [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Nallini, A., et al. (2003). CRYSTAL STRUCTURE AND CONFORMATION OF A PAIR OF PIPERIDINE DERIVATIVES. Molecular Crystals and Liquid Crystals, 403(1), 51-60. [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (2008).
  • Zhang, Z., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. Nature Communications, 13(1), 3850. [Link]

  • Sampath, N., et al. (2009). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 39(2), 94-99. [Link]

  • Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same. (1997).
  • Purification of strong polar and basic compounds. (2021). Reddit. [Link]

  • Reverse Phase HPLC: Benefits, Applications & Techniques. (2023). Phenomenex. [Link]

  • O'Brien, A. G., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. [Link]

  • Column chromatography. (n.d.). Columbia University. [Link]

  • Supercritical fluid chromatography. (n.d.). Wikipedia. [Link]

  • Reversed-phase chromatography. (n.d.). Wikipedia. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • SFC: A Greener Approach to Analytical and Purification Applications. (n.d.). Waters. [Link]

  • Berger, T. (n.d.). SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? (2023). Biotage. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Usman, P. L., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). [Link]

Sources

Optimization

Technical Support Center: Enhancing the Solubility of N-cyclopropyl-1-methylpiperidin-4-amine-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-cyclopropyl-1-methylpiperidin-4-amine-based compounds. This guide provides in-depth troubleshooting a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-cyclopropyl-1-methylpiperidin-4-amine-based compounds. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered during your experiments. The core of this molecule, a substituted piperidine, often presents solubility hurdles due to a combination of its structural features. This resource is designed to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: My N-cyclopropyl-1-methylpiperidin-4-amine analog shows poor solubility in aqueous buffers. What are the underlying reasons for this?

A1: The solubility of piperidine-containing compounds is a delicate balance of several factors. While the piperidine nitrogen can act as a hydrogen bond acceptor, the overall molecule can have significant nonpolar character, especially with lipophilic substituents like a cyclopropyl group.[1] The key factors contributing to poor aqueous solubility include:

  • High Crystallinity: Strong intermolecular forces in the crystal lattice can make it energetically unfavorable for the solvent to break the crystal apart.

  • Lipophilicity: The hydrocarbon portions of the molecule, including the cyclopropyl and methyl groups, contribute to a higher logP value, indicating a preference for a nonpolar environment over an aqueous one.

  • Molecular Size and Shape: Larger molecules with complex shapes can be more difficult to solvate.

Understanding these factors is the first step in devising a rational strategy to improve solubility.

Q2: How does pH influence the solubility of my compound, and how can I leverage this?

A2: The piperidine nitrogen in your compound is basic. The pKa of a protonated piperidine is typically around 11.2.[1][2] This basicity is the most critical handle for manipulating solubility.

  • In acidic conditions (pH < pKa): The tertiary amine on the piperidine ring will become protonated, forming a positively charged piperidinium salt. These ionic species are generally much more soluble in aqueous media than the neutral free base.[3][4][5][6][7]

  • In neutral or basic conditions (pH > pKa): The compound will exist predominantly in its neutral, free base form, which is less polar and therefore less soluble in water.

Therefore, a primary and highly effective strategy is to lower the pH of your solvent.[1] Preparing stock solutions in a mildly acidic buffer (e.g., pH 3-5) can dramatically increase solubility.

Troubleshooting Guides & Experimental Protocols

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous assay buffer.

This is a common and frustrating issue for many researchers. It typically occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here’s a systematic approach to troubleshoot this problem.

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting Steps cluster_2 Advanced Strategies cluster_3 Outcome start Compound precipitates upon dilution of DMSO stock into aqueous buffer step1 Decrease final DMSO concentration (typically <=1%) start->step1 Check final solvent concentration step2 Lower the stock solution concentration step1->step2 If precipitation persists step3 Use a stepwise dilution protocol step2->step3 If still precipitating adv1 pH Modification of Aqueous Buffer (e.g., use a citrate buffer at pH 4.0) step3->adv1 If simple dilutions fail adv2 Incorporate a Co-solvent (e.g., Ethanol, PEG 300) step3->adv2 adv3 Use a Solubilizing Excipient (e.g., Cyclodextrins) step3->adv3 end Homogeneous, clear solution suitable for assay adv1->end adv2->end adv3->end

Caption: Troubleshooting workflow for compound precipitation.

A pH-solubility profile is essential for understanding your compound's behavior.

  • Prepare a series of buffers: Create a set of buffers covering a pH range from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add excess compound: Add an excess amount of your solid compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the data: Plot solubility (in mg/mL or µM) against pH.

pH of BufferExpected Solubility Behavior for a Basic Compound
2.0 - 4.0High solubility due to complete protonation.
4.0 - 6.0Solubility may start to decrease as pH approaches pKa.
6.0 - 8.0Significantly lower solubility as the neutral form dominates.
Issue 2: Simple pH adjustment is insufficient or not compatible with my biological assay. What are the next steps?

When pH modification is not an option, more advanced formulation strategies are necessary. These include salt formation, the use of co-solvents, complexation, and creating amorphous solid dispersions.

For a basic compound like N-cyclopropyl-1-methylpiperidin-4-amine, forming a salt with an appropriate acid can significantly enhance its solubility and dissolution rate.[8][9][10] This is a robust method, especially for in vivo studies where a solid form with improved properties is needed.[1]

Common Counter-ions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Methane sulfonate (mesylate)

  • Maleate

  • Tartrate

Considerations for Salt Selection:

  • Solubility Enhancement: The chosen salt should provide a significant increase in aqueous solubility.

  • Hygroscopicity: The salt should not be overly hygroscopic, which can lead to handling and stability issues.

  • Chemical Stability: The salt form should be chemically stable under storage conditions.

  • Crystallinity: A crystalline salt is generally preferred for its stability and handling properties.

Salt Formation StrategyPotential Solubility IncreaseKey Considerations
Hydrochloride Salt>100-foldCan sometimes be hygroscopic.
Mesylate Salt>100-foldOften provides good crystallinity.
Tartrate SaltVariableCan introduce a chiral center.

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[11][12]

Common Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), e.g., PEG 300, PEG 400

  • Glycerol

Protocol: Co-solvent Screening

  • Prepare stock solutions of your compound in various co-solvents (e.g., 10 mg/mL in 100% Ethanol, 100% PEG 300).

  • In separate vials, prepare different ratios of co-solvent to your aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Spike the compound from the stock solution into the co-solvent/buffer mixtures to the desired final concentration.

  • Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours).

  • The optimal co-solvent system will be the one that uses the lowest percentage of co-solvent to keep your compound in solution.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[1][2]

G cluster_0 Cyclodextrin-Mediated Solubility Enhancement cluster_1 Components cluster_2 Process cluster_3 Result A Piperidine Compound (Guest) C Formation of Inclusion Complex A->C B Cyclodextrin (Host) B->C D Enhanced Aqueous Solubility C->D

Caption: Mechanism of cyclodextrin complexation.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

If structural modification is an option, a prodrug strategy can be employed to temporarily attach a hydrophilic moiety to the parent drug.[13][14] For a tertiary amine like the one in your compound, an N-phosphonooxymethyl prodrug can be synthesized. This creates a quaternary amine salt with significantly increased water solubility.[15][16] This prodrug is designed to be cleaved in vivo by enzymes like alkaline phosphatase to release the active parent drug.[15][16][17]

This approach is particularly useful for parenteral formulations where high aqueous solubility is required.[16]

Summary of Key Strategies

StrategyMechanismBest ForConsiderations
pH Adjustment Protonation of the basic amine to form a soluble salt.[3][4]Initial screening, in vitro assays.Assay compatibility, potential for pH to affect biological targets.
Salt Formation Creation of a stable, solid salt form with improved dissolution.[8][10]In vivo studies, solid dosage form development.Requires an ionizable group; potential for hygroscopicity.
Co-solvents Reducing the polarity of the aqueous solvent.[11][12]Formulations where a certain percentage of organic solvent is tolerable.Potential for co-solvent to interfere with the assay or cause toxicity.
Cyclodextrins Encapsulation of the hydrophobic molecule in a soluble host.[1][2]Aqueous formulations for both in vitro and in vivo use.Can be expensive; potential for nephrotoxicity at high doses.
Prodrugs Covalent attachment of a hydrophilic promoiety.[15][17]Overcoming severe solubility limitations, parenteral delivery.Requires chemical synthesis; metabolic activation must be efficient.

By systematically applying these principles and protocols, you can effectively troubleshoot and overcome the solubility challenges associated with N-cyclopropyl-1-methylpiperidin-4-amine-based compounds, enabling the successful progression of your research and development efforts.

References

  • pH and solubility (video) | Equilibrium - Khan Academy. (n.d.). Khan Academy. Retrieved January 22, 2026, from [Link]

  • Krise, J. P., & Stella, V. J. (1996). Novel Prodrug Approach for Tertiary Amines: Synthesis and Preliminary Evaluation of N-Phosphonooxymethyl Prodrugs. Journal of Medicinal Chemistry, 39(15), 2887–2895. [Link]

  • The Effect of pH on Solubility. (n.d.). Chemistry Steps. Retrieved January 22, 2026, from [Link]

  • How does pH affect solubility? (2025, March 11). askIITians. Retrieved January 22, 2026, from [Link]

  • Prodrugs for Amines. (n.d.). National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 22, 2026, from [Link]

  • Does anyone know how pH affects solubility?? (2021, August 4). Reddit. Retrieved January 22, 2026, from [Link]

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • A novel prodrug approach for tertiary amines. 2. Physicochemical and in vitro enzymatic evaluation of selected N-phosphonooxymethyl prodrugs. (1997). PubMed. Retrieved January 22, 2026, from [Link]

  • Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. Retrieved January 22, 2026, from [Link]

  • Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. (2011). PubMed. Retrieved January 22, 2026, from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing. Retrieved January 22, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2020). MDPI. Retrieved January 22, 2026, from [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharma and Chemical Analysis. Retrieved January 22, 2026, from [Link]

  • Prodrug strategies to overcome poor water solubility. (n.d.). Semantic Scholar. Retrieved January 22, 2026, from [Link]

  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved January 22, 2026, from [Link]

  • Salt Formation to Improve Drug Solubility. (2007). ResearchGate. Retrieved January 22, 2026, from [Link]

Sources

Troubleshooting

Stability issues of "N-cyclopropyl-1-methylpiperidin-4-amine" under different conditions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for N-cyclopropyl-1-methylpiperidin-4-amine (CAS: 387358-48-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound. We will address potential stability issues you may encounter during your experiments, provide troubleshooting advice, and offer detailed protocols for stability assessment.

The chemical structure of N-cyclopropyl-1-methylpiperidin-4-amine, featuring a tertiary amine within a piperidine ring and a secondary cyclopropylamine moiety, suggests potential susceptibility to specific degradation pathways. The lone pair of electrons on the nitrogen atoms makes the molecule basic and nucleophilic, but also prone to oxidation.[1] The strained cyclopropane ring can also be reactive under certain conditions.[2] This guide provides a framework for systematically evaluating the intrinsic stability of the molecule.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and questions regarding the stability of N-cyclopropyl-1-methylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of N-cyclopropyl-1-methylpiperidin-4-amine I should be aware of?

A1: Based on its structure, the two primary sites for potential degradation are the nitrogen atoms. The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide or N-dealkylation products.[3][4] Tertiary amines are generally resistant to thermal degradation via pathways like dealkylation, but this can occur under harsh conditions.[4] The secondary amine of the cyclopropyl group can also be oxidized. Additionally, as a basic compound, its stability and solubility can be highly dependent on pH.[4]

Q2: What are the recommended storage conditions for N-cyclopropyl-1-methylpiperidin-4-amine?

A2: For long-term storage, the compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place, with some suppliers recommending 2-8 °C.[5] To prevent oxidation and moisture-related degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.[6] For solutions, especially in protic solvents, it is advisable to prepare them fresh or store them for short periods at low temperatures to minimize potential degradation.[7]

Q3: Is N-cyclopropyl-1-methylpiperidin-4-amine sensitive to light?

A3: While specific photostability data for this compound is not widely published, many amine-containing compounds can be sensitive to light, particularly UV light.[3] Photolytic degradation can proceed through radical mechanisms, leading to a complex mixture of degradation products.[3] It is recommended to handle the compound and its solutions with protection from light. A formal photostability study, as outlined in the ICH Q1B guideline, is necessary to confirm its photosensitivity.[8]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The piperidine ring contains a basic nitrogen atom, making the stability of its derivatives pH-dependent.[4] In acidic conditions (pH < pKa), the nitrogen atoms will be protonated, forming ammonium salts. These salts are generally more stable against oxidative degradation compared to the free base.[1] However, very strong acidic or basic conditions, especially when combined with heat, can promote hydrolysis or other degradation pathways. A forced degradation study across a range of pH values is the most effective way to determine its stability profile in aqueous media.[9][10]

Troubleshooting Common Experimental Issues

Issue 1: I'm observing a decrease in the peak area of my compound during HPLC analysis of samples prepared in solution.

  • Possible Cause: This likely indicates degradation of the compound in your sample diluent or under your experimental conditions. The tertiary amine is susceptible to oxidation, which can be accelerated by dissolved oxygen in the solvent, trace metal ions, or exposure to light.[3]

  • Troubleshooting Steps:

    • Prepare Fresh Samples: Always analyze a freshly prepared sample as a control to establish a baseline.[7]

    • Use High-Purity Solvents: Ensure you are using high-purity, degassed solvents for sample preparation.

    • Control Temperature: Keep your sample vials in a cooled autosampler (e.g., 4°C) during the analytical run.

    • Investigate pH: If using an aqueous buffer, check its pH. The compound may be less stable at neutral or basic pH where the amine is in its free base form.

    • Protect from Light: Use amber vials or protect your samples from light to rule out photodegradation.

Issue 2: I see new, unexpected peaks appearing in my chromatogram over time.

  • Possible Cause: The appearance of new peaks is a strong indicator of degradation. These peaks represent degradation products formed from N-cyclopropyl-1-methylpiperidin-4-amine.

  • Troubleshooting Workflow: The most systematic approach is to perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products.[10][11] This will help you confirm if the new peaks correspond to degradants from specific stress conditions (e.g., an oxidative degradant vs. a hydrolytic one). Coupling your HPLC to a mass spectrometer (LC-MS) is a powerful tool for elucidating the structures of these unknown peaks by providing molecular weight and fragmentation data.[12][13]

G cluster_0 Troubleshooting Workflow: Unexpected Peaks A Unexpected Peak(s) in HPLC B Hypothesis: Degradation Product A->B C Action: Perform Forced Degradation Study (See Protocol 1) B->C D Analysis: Compare Retention Times of Unexpected Peaks with Peaks from Stressed Samples C->D E Structural Elucidation: Use LC-MS to Analyze Stressed Samples C->E F Conclusion: Identify Degradation Pathway and Implement Controls D->F E->F

Caption: Troubleshooting workflow for identifying unknown peaks.

Part 2: Experimental Protocols & Data Interpretation

To rigorously assess the stability of N-cyclopropyl-1-methylpiperidin-4-amine, a forced degradation study is essential.[10] This involves subjecting the compound to a variety of stress conditions more severe than standard storage conditions to identify potential degradation products and pathways.[14][15]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade N-cyclopropyl-1-methylpiperidin-4-amine under various stress conditions to identify potential degradation products and establish its intrinsic stability profile.[10]

Materials:

  • N-cyclopropyl-1-methylpiperidin-4-amine

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water, Methanol, Acetonitrile (HPLC grade)

  • pH meter, calibrated

  • Thermostatically controlled oven and water bath

  • Photostability chamber (compliant with ICH Q1B)[8]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of N-cyclopropyl-1-methylpiperidin-4-amine at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., 50:50 methanol:water).[16]

  • Control Sample: Dilute the stock solution with the solvent to a final concentration of ~100 µg/mL. This is your unstressed control (T=0 sample).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute for analysis.[17]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[17]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 8 hours. At selected time points, withdraw an aliquot and dilute for analysis.[3]

  • Thermal Degradation (Solid State): Place a known quantity of solid N-cyclopropyl-1-methylpiperidin-4-amine in a clear glass vial and expose it to 80°C in an oven for 48 hours.[18][19] Prepare a solution from the stressed solid for analysis.

  • Thermal Degradation (Solution): Place a sealed vial of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose both a solid sample and the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8] A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis: Analyze all stressed samples, along with the unstressed control, using a suitable stability-indicating analytical method, such as the HPLC method described in Protocol 2.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Stock Stock Solution (1 mg/mL) Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Stock->Thermal Photo Photolytic Stress (ICH Q1B) Stock->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Data Interpretation: - % Degradation - Degradation Profile - Mass Balance Analysis->Report

Caption: General workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a Reverse-Phase HPLC (RP-HPLC) method capable of separating N-cyclopropyl-1-methylpiperidin-4-amine from its potential degradation products.

Starting Conditions:

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (for MS compatibility).

  • Mobile Phase B: Acetonitrile.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or a universal detector like Charged Aerosol Detector (CAD) if UV sensitivity is poor.[20]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Gradient: Start with a linear gradient (e.g., 5% to 95% B over 20 minutes) to screen for degradation products.

Method Validation:

  • Specificity: Inject the unstressed sample and all stressed samples from Protocol 1. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

  • Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in the presence of its degradants. The purity angle should be less than the purity threshold.[17]

Data Interpretation

A successful forced degradation study should aim for 5-20% degradation of the active ingredient.[15] Excessive degradation can lead to secondary products that may not be relevant to normal storage conditions.[10]

Table 1: Example Data from a Hypothetical Forced Degradation Study

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation PeaksObservations
Control (Unstressed) 0 hours0%0Clear solution, single peak in HPLC.
0.1 M HCl 24 hours @ 60°C< 2%0Compound is highly stable to acid hydrolysis.
0.1 M NaOH 24 hours @ 60°C~5%1Minor degradation observed.
3% H₂O₂ 8 hours @ RT~18%3Significant degradation, suggesting high susceptibility to oxidation. Major degradant at RRT 0.8.
Thermal (Solid) 48 hours @ 80°C< 1%0Compound is thermally stable in solid form.
Photolytic (Solution) ICH Q1B~10%2Moderate degradation, indicating photosensitivity in solution.

Potential Degradation Pathways

Based on the chemical principles of its functional groups, two primary degradation pathways can be hypothesized.

G cluster_pathways Hypothetical Degradation Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic/Other Pathways Parent N-cyclopropyl-1- methylpiperidin-4-amine N_Oxide N-Oxide Formation (at tertiary N) Parent->N_Oxide [O] Dealkylation N-de-methylated Product Parent->Dealkylation [O] CyclopropylRingOpening Cyclopropyl Ring Cleavage (under harsh acidic conditions) Parent->CyclopropylRingOpening H⁺ / Δ RingOpening Ring-Opened Products N_Oxide->RingOpening Further [O]

Caption: Hypothetical degradation pathways for the molecule.

  • Oxidative Degradation: The tertiary nitrogen in the piperidine ring is electron-rich and represents the most likely site for oxidation. This can lead to the formation of a stable N-oxide. Further oxidation or N-dealkylation could also occur.[3][4]

  • Hydrolytic Degradation: While secondary and tertiary amines are generally stable to hydrolysis, the strained cyclopropyl ring could potentially undergo cleavage under harsh acidic conditions combined with heat, although this is less common.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • BIOSYNCE. (n.d.). What is the stability of piperidine?[Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Veeprho. (2020). Stress Testing Study Design. [Link]

  • TA Instruments. (2024). How to Accelerate Thermal Stability Testing for High-Concentration Drugs. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • INFINITIA Industrial Consulting. (n.d.). Analysis of unknown substances. [Link]

  • Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613-619. [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Development: SOP for Conducting Forced Degradation Studies – V 2.0. [Link]

  • Pharmaceutical Technology. (2021). Advancing Detection of Unknown Impurities. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • ResearchGate. (2015). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

  • Front R&D. (2022). 5 Analytical Techniques for Characterizing Unknown Samples. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • ResearchGate. (2025). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. [Link]

  • The University of Texas at Austin. (2015). Oxidative degradation of amine solvents for CO2 capture. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • MDPI. (n.d.). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link]

  • Oxford Academic. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. [Link]

  • Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. [Link]

  • World Health Organization. (n.d.). Annex 10 - ICH. [Link]

  • MDPI. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]

  • NIH. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. [Link]

  • NIH. (n.d.). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. [Link]

Sources

Optimization

Technical Support Center: Preventing Side Reactions with the Piperidine Nitrogen

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The piperidine moiety is a cornerstone in medicinal chemistry, but its nucleophilic and basic nitrogen atom is a frequent source of synthetic challenges.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you navigate these complexities and prevent undesirable side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the piperidine nitrogen in the first place?

Answer: The nitrogen atom in the piperidine ring is a secondary amine, which makes it both nucleophilic and basic. This inherent reactivity can lead to several side reactions during a multi-step synthesis, compromising your yield and purity. Protecting the nitrogen temporarily converts it into a non-nucleophilic group, typically a carbamate, rendering it inert to many reaction conditions.[2]

Key reasons for protection include:

  • Preventing Unwanted N-Alkylation/N-Acylation: The nitrogen can react with electrophiles present in your reaction, such as alkyl halides or acylating agents, leading to undesired byproducts.[3]

  • Avoiding Acid-Base Reactions: As a base, the piperidine nitrogen can be protonated, which can interfere with reactions that are sensitive to pH or require a non-protonated substrate.

  • Compatibility with Reagents: Many reagents, such as organometallics or strong bases, will react with the N-H proton. Protection is essential to avoid consuming these reagents. It is highly recommended to use protection when working with reagents like Lawesson's reagent.[4]

Q2: What are the most common and effective protecting groups for the piperidine nitrogen?

Answer: The most widely used protecting groups for amines are carbamates, which are easily installed, stable under a variety of conditions, and can be removed cleanly.[2] The two most common choices for piperidine are:

  • Boc (tert-butyloxycarbonyl): This is arguably the most common protecting group. It is stable under a wide range of non-acidic conditions and is easily removed with strong acids like trifluoroacetic acid (TFA).[2][5][6][7]

  • Cbz (benzyloxycarbonyl or Z-group): The Cbz group is stable to both acidic and basic conditions, making it an excellent orthogonal partner to Boc.[2][8] It is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[8][9]

Other useful groups include Fmoc (9-fluorenylmethyloxycarbonyl) , which is cleaved under basic conditions (often with piperidine itself), making it a staple in solid-phase peptide synthesis (SPPS).[2][10]

Q3: How do I select the best protecting group for my specific synthetic route?

Answer: The selection process hinges on a concept called "orthogonality." [11][2] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[10] You must plan your entire synthetic sequence and choose a protecting group for the piperidine nitrogen that will remain stable during all intermediate steps but can be removed selectively at the desired final stage.

Consider the following workflow for your decision:

G start Start: Need to protect Piperidine Nitrogen q1 Will your synthesis involve strong acidic conditions? start->q1 q2 Will your synthesis involve catalytic hydrogenation (e.g., H2, Pd/C)? q1->q2  No use_cbz Use Cbz Group q1->use_cbz  Yes q3 Will your synthesis involve basic conditions (e.g., piperidine, DBU)? q2->q3  Yes use_boc Use Boc Group q2->use_boc  No q3->use_boc  No use_other Consider alternative groups (e.g., Fmoc, Alloc) q3->use_other  Yes

Caption: Decision workflow for selecting an N-protecting group.

The stability of the most common protecting groups is summarized below.

Protecting GroupStable ToLabile To (Cleavage Conditions)
Boc Catalytic Hydrogenation, Basic ConditionsStrong Acid (e.g., TFA in DCM; 4M HCl in Dioxane)[2][5][6]
Cbz Acidic and Basic ConditionsCatalytic Hydrogenolysis (e.g., H₂, Pd/C)[2][8][9]
Fmoc Acidic Conditions, HydrogenolysisBasic Conditions (e.g., 20% Piperidine in DMF)[2][10]

Troubleshooting Common Side Reactions

This section addresses specific experimental problems. Each answer explains the likely cause and provides actionable solutions, including detailed protocols.

Problem 1: "My N-alkylation reaction is producing a significant amount of a quaternary ammonium salt. How can I favor mono-alkylation?"

Answer: This is a classic case of over-alkylation, a common side reaction when the newly formed tertiary amine is still nucleophilic enough to react with another equivalent of your alkylating agent.[3] The key is to control the reaction conditions to disfavor this second step.

Causality: The formation of the desired mono-alkylated piperidine is often faster than the formation of the quaternary salt. However, if the alkylating agent is present in high concentration or is highly reactive, the second alkylation can become significant.

G sub Piperidine (Secondary Amine) reagent + Alkyl Halide (R-X) sub->reagent product1 Desired Product (Tertiary Amine) reagent->product1 k1 (fast) reagent2 + Alkyl Halide (R-X) product1->reagent2 product2 Side Product (Quaternary Salt) reagent2->product2 k2 (slower)

Caption: Reaction pathway for N-alkylation and over-alkylation.

Solutions:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[3]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the electrophile, favoring the faster mono-alkylation reaction (k1).[3][12]

  • Choice of Base: If a base is required to scavenge the acid byproduct (e.g., HBr), use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) instead of an inorganic base like K₂CO₃, which can sometimes accelerate side reactions.[13]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions.[3]

Protocol: Controlled Mono-N-Alkylation of Piperidine
  • Dissolve piperidine (1.1 eq.) and DIPEA (1.5 eq.) in anhydrous acetonitrile (to make a ~0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

  • Prepare a separate solution of the alkyl halide (1.0 eq.) in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide solution to the stirred piperidine solution over a period of 2-4 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue using silica gel column chromatography to isolate the desired N-alkylpiperidine.

Problem 2: "My N-acylation reaction is incomplete. What am I doing wrong?"

Answer: Incomplete acylation is typically due to insufficient reactivity of the acylating agent or suboptimal reaction conditions.[3]

Causality: The piperidine nitrogen attacks the carbonyl carbon of the acylating agent. A base is required to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting piperidine and shut down the reaction. If the acylating agent is not electrophilic enough or the base is not effective, the reaction will stall.

Solutions:

  • Increase Acylating Agent Reactivity: Acyl chlorides are generally more reactive than acid anhydrides. If you are using an anhydride and the reaction is sluggish, consider switching to the corresponding acyl chloride.[3]

  • Use a Catalyst: When using a less reactive acylating agent like an acid anhydride, add a catalytic amount (0.1 eq.) of 4-dimethylaminopyridine (DMAP). DMAP is a hyper-nucleophilic catalyst that forms a highly reactive intermediate with the anhydride.[3]

  • Proper Base Selection: Use a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the acid byproduct. Pyridine can often serve as both the base and the solvent.[3]

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) may be required, but monitor carefully for potential side reactions.

Problem 3: "I need to remove a Boc group, but my molecule has other acid-sensitive functional groups. What are my options?"

Answer: This is a common challenge where the standard deprotection conditions are too harsh. While TFA in DCM is highly effective for Boc removal, its strong acidity can cleave other sensitive groups like t-butyl esters or acetals.[5][6][7]

Causality: The mechanism for Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation.[6] This process requires a strong acid.

Solutions:

  • Milder Acidic Conditions: 4M HCl in 1,4-dioxane is often a slightly milder and very effective alternative to TFA.[5] The resulting hydrochloride salt of the deprotected piperidine often precipitates, simplifying isolation.[5]

  • Aqueous Conditions: For some substrates, heating in water can be a surprisingly effective and green method for N-Boc deprotection.[5]

  • Re-evaluate Protection Strategy: If your molecule is incompatible with any acidic conditions, the initial choice of a Boc group was not optimal. In future syntheses, an orthogonally protected piperidine, such as N-Cbz-piperidine, should be used.[2]

Protocol: Mild N-Boc Deprotection with HCl in Dioxane
  • Dissolve the N-Boc protected piperidine derivative (1 eq.) in a minimal amount of a co-solvent if necessary (e.g., methanol).

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Stir the reaction for 1-3 hours, monitoring by TLC or LC-MS. Often, the piperidine hydrochloride salt will precipitate out of the solution.[5]

  • Once the reaction is complete, the precipitate can be collected by filtration and washed with a cold solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure. The resulting salt can be used directly or neutralized by partitioning between a basic aqueous solution (e.g., NaHCO₃) and an organic solvent (e.g., DCM) to obtain the free amine.[5]

References

  • Application Notes and Protocols for N-Boc Deprotection of Piperidine Deriv
  • Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine. BenchChem.
  • The Strategic Role of the N-Cbz Protecting Group in Piperidine Synthesis: A Technical Guide. BenchChem.
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis. BenchChem.
  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons.
  • Piperidine Definition - Organic Chemistry II Key Term. Fiveable.
  • Common challenges in working with piperidine-based compounds. BenchChem.
  • Protective Groups. Organic Chemistry Portal.
  • Protecting Groups For Amines: Carbam
  • New Protecting Group for Amines. ChemistryViews.
  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Protecting group. Wikipedia. [Link]

  • Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. National Center for Biotechnology Information. [Link]

  • Technical Support Center: Optimizing N-Alkyl
  • Procedure for N-alkylation of Piperidine?. ResearchGate. [Link]

  • BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Amino Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for N-cyclopropyl-1-methylpiperidin-4-amine Cross-Coupling

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving N-cyclopropyl-1-methylpiperidin-4-amine. This resource is designed for r...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving N-cyclopropyl-1-methylpiperidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting advice for this versatile secondary amine. The guidance herein is grounded in established chemical principles and field-proven methodologies to ensure the successful synthesis of your target molecules.

Frequently Asked Questions (FAQs)
Q1: What is the best general catalyst system to start with for the Buchwald-Hartwig amination of N-cyclopropyl-1-methylpiperidin-4-amine?

For a sterically accessible, secondary cyclic amine like N-cyclopropyl-1-methylpiperidin-4-amine, the most reliable and broadly applicable starting point is a palladium pre-catalyst paired with a bulky, electron-rich biarylphosphine ligand.[1]

  • Recommended Palladium Source: A G3 (third-generation) or G4 palladacycle pre-catalyst is highly recommended.[2] These pre-catalysts are air-stable and efficiently generate the active LPd(0) species upon exposure to the base in the reaction mixture, leading to more reliable and reproducible results compared to generating the catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2]

  • Recommended Ligand: BrettPhos or XPhos are excellent choices. These ligands possess the necessary steric bulk and electron-donating properties to facilitate both the oxidative addition and the crucial C-N reductive elimination steps of the catalytic cycle, which is often the rate-limiting step for secondary amines.[3][4]

  • Recommended Base: Sodium tert-butoxide (NaOt-Bu) is the most common and effective strong base for this transformation.[2][5]

  • Recommended Solvent: Anhydrous, degassed aprotic solvents like dioxane or toluene are standard.[5]

Q2: Why are bulky biarylphosphine ligands so critical for coupling secondary amines like this one?

The success of coupling secondary amines hinges on accelerating the rate of reductive elimination from the arylpalladium amido intermediate.[3] If this step is slow, competing side reactions can occur. Bulky, electron-rich ligands like BrettPhos serve several key functions:

  • Promote Reductive Elimination: Their steric bulk creates a congested environment around the palladium center, which favors the bond-forming reductive elimination step to release the product and regenerate the catalyst.[4]

  • Prevent β-Hydride Elimination: While less of a concern for the piperidine ring itself, for other secondary amines with β-hydrogens, these ligands' ability to speed up reductive elimination outcompetes the β-hydride elimination pathway.[3]

  • Stabilize the Active Catalyst: They form stable, monoligated Pd(0) complexes that are highly active in the catalytic cycle.[4]

Q3: Can I use a weaker base if my aryl halide has a base-sensitive functional group (e.g., an ester or nitrile)?

Yes, absolutely. While strong alkoxide bases are often used for high reactivity, they can be incompatible with sensitive functional groups.[5] In such cases, switching to a weaker inorganic base is a standard strategy.

  • Alternative Bases: Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[5]

  • Causality: These bases are sufficiently strong to deprotonate the secondary amine (or participate in the amine-coordination step) but are less likely to cause hydrolysis of esters or other base-mediated side reactions.[5] Be aware that using a weaker base may require slightly higher reaction temperatures or longer reaction times to achieve full conversion.[2]

Q4: How does the choice of aryl halide (Cl, Br, I, OTf) affect catalyst selection?

The reactivity of the aryl electrophile is a critical parameter. The general reactivity trend for oxidative addition is Ar-I > Ar-OTf > Ar-Br > Ar-Cl.[2] However, for the overall Buchwald-Hartwig reaction, the choice of halide influences the optimal catalyst system.

  • Aryl Chlorides: These are the most challenging substrates due to the strength of the C-Cl bond. They require the most active catalyst systems. A combination like BrettPhos Pd G3 is often necessary to achieve good yields.[6]

  • Aryl Bromides: These are often the "sweet spot" for reactivity and are compatible with a wide range of catalyst systems, including those based on XPhos or RuPhos.[2]

  • Aryl Iodides: While highly reactive towards oxidative addition, aryl iodides can sometimes be problematic. The iodide anion generated during the reaction can act as a catalyst inhibitor by forming stable, off-cycle palladium-iodide complexes.[2] Using a ligand with sufficient bulk can help mitigate this issue.

  • Aryl Triflates (Ar-OTf): These are excellent coupling partners and are often as reactive as aryl bromides. They are compatible with most standard catalyst systems.[2]

Catalyst System Selection Guide

The following diagram provides a decision-making workflow for selecting an appropriate starting catalyst system based on your aryl halide.

CatalystSelection start Start: Select Aryl Halide ar_cl Aryl Chloride (Ar-Cl) start->ar_cl ar_br_otf Aryl Bromide (Ar-Br) or Aryl Triflate (Ar-OTf) start->ar_br_otf ar_i Aryl Iodide (Ar-I) start->ar_i cat_cl Use High-Activity System: - BrettPhos Pd G3 - NaOt-Bu - Toluene or Dioxane - Temp: 100-110 °C ar_cl->cat_cl Most Challenging cat_br_otf Use General, Robust System: - XPhos Pd G3 or RuPhos Pd G3 - NaOt-Bu or Cs2CO3 - Toluene or Dioxane - Temp: 80-100 °C ar_br_otf->cat_br_otf General & Reliable cat_i Use Bulky Ligand System: - XPhos Pd G3 - NaOt-Bu or K3PO4 - Toluene or Dioxane - Temp: 80-100 °C (Monitor for inhibition) ar_i->cat_i Highly Reactive (Potential Inhibition) CatalyticCycle pd0 Active Catalyst LPd(0) oa_complex Oxidative Addition Complex L(Ar)Pd(II)-X pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex Amido Complex L(Ar)Pd(II)-NR'R'' oa_complex->amido_complex Amine Coordination & Deprotonation (+ HNR'R'', Base) amido_complex->pd0 Reductive Elimination (Often Rate-Limiting) product Product Ar-NR'R'' amido_complex->product

Sources

Optimization

Technical Support Center: Monitoring Reactions of N-cyclopropyl-1-methylpiperidin-4-amine

Welcome to the technical support center for the analytical monitoring of reactions involving N-cyclopropyl-1-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical monitoring of reactions involving N-cyclopropyl-1-methylpiperidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows.[1] As a critical intermediate in medicinal chemistry, ensuring the precise and efficient monitoring of its reactions is paramount for optimizing yields, confirming purity, and understanding reaction kinetics.

This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and expert insights into the most common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely used technique for monitoring the progress of reactions involving N-cyclopropyl-1-methylpiperidin-4-amine, particularly due to its suitability for non-volatile or thermally sensitive compounds.[2] However, the basic nature of the piperidine nitrogen can present unique chromatographic challenges.

Frequently Asked Questions (HPLC)

Q1: Why is my chromatographic peak for N-cyclopropyl-1-methylpiperidin-4-amine tailing? A1: Peak tailing is the most common issue when analyzing basic compounds like this piperidine derivative. It is primarily caused by secondary interactions between the positively charged (protonated) amine and negatively charged, ionized silanol groups (Si-O⁻) on the surface of standard silica-based HPLC columns.[3][4] This interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a "tail."

Q2: What is the best type of HPLC column for this analysis? A2: While a standard C18 column can be used, optimal results are often achieved with columns specifically designed to minimize silanol interactions. Look for columns that are "end-capped" (where residual silanols are chemically deactivated) or based on hybrid-silica particles.[3][4] Columns with low silanol activity are also a good choice.[5]

Q3: What are the recommended mobile phase conditions? A3: A reversed-phase method using a mixture of acetonitrile and water is typical. Crucially, the mobile phase should be acidified. Adding 0.1% trifluoroacetic acid (TFA) or formic acid serves two purposes: it protonates the analyte, ensuring a single ionic form, and it suppresses the ionization of silanol groups on the column, significantly reducing peak tailing.[4][6] For mass spectrometry detection, formic acid is preferred over the ion-suppressing TFA.[5]

HPLC Troubleshooting Guide

Q: I'm observing severe peak tailing for my analyte. How can I fix it? A: This is a classic problem with basic analytes. The underlying cause is silanol interaction. Here is a systematic approach to resolving it:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase to approximately 2.5-3.0 with an additive like TFA or formic acid will keep the surface silanol groups protonated (Si-OH) and non-ionized, minimizing the unwanted ionic interaction that causes tailing.[4]

  • Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., >20 mM) can help to compete with the analyte for active sites and improve peak shape.[4]

  • Use a Sacrificial Base: A more traditional method involves adding a small, charged amine like triethylamine (TEA) (e.g., 0.05 M) to the mobile phase. The TEA will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[4]

  • Select a Different Column: If mobile phase adjustments are insufficient, the most effective solution is to use a modern column with minimal surface silanol activity, such as a high-purity, end-capped silica column or a hybrid particle column.[3][4]

HPLC_Tailing_Troubleshooting cluster_solutions Solutions (Implement Sequentially) start Problem: Severe Peak Tailing cause Primary Cause: Secondary interaction with ionized silanols on silica column surface. start->cause Identify solution1 solution1 cause->solution1 Attempt First solution2 Solution 2: Hardware Change - Switch to an end-capped or hybrid column - Use a dedicated column for basic compounds - Install a guard column to protect the primary column solution1->solution2 If tailing persists result Result: Symmetrical Peak Shape solution2->result Leads to

Troubleshooting workflow for HPLC peak tailing.

Q: My supposedly pure compound is showing two separate peaks. What could be the issue? A: This can occur for a few reasons:

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger (more organic) than your mobile phase's starting conditions, it can cause peak distortion and splitting. Solution: Always try to dissolve your sample in the initial mobile phase composition.

  • On-Column Ionization Issues: If the mobile phase pH is very close to the pKa of your compound, you might have a mixture of the protonated and neutral forms in equilibrium, which can sometimes separate into two peaks or a very broad, distorted peak. Solution: Ensure your mobile phase pH is at least two units above or below the analyte's pKa and use a buffer to maintain a stable pH.[3]

Section 2: Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

GC and GC-MS are highly sensitive methods suitable for volatile compounds. While direct analysis of amines by GC can be challenging, it is a viable technique, especially when reaction monitoring requires the separation of structurally similar, volatile byproducts.

Frequently Asked Questions (GC & GC-MS)

Q1: Can I analyze N-cyclopropyl-1-methylpiperidin-4-amine directly by GC? A1: Direct analysis is possible but often problematic. Amines, being basic and polar, tend to adsorb to active sites (residual silanols) in the GC inlet and on the column wall, leading to significant peak tailing, poor sensitivity, and poor reproducibility.[7][8]

Q2: What is derivatization and why is it recommended for GC analysis of amines? A2: Derivatization is the process of chemically modifying the analyte to make it more suitable for analysis. For amines, this typically involves acylation or silylation. This process is highly recommended because it:

  • Masks Basicity: It converts the polar N-H group into a less polar, non-basic amide or silylamine, drastically reducing interactions with active sites and eliminating peak tailing.[2]

  • Increases Volatility: The resulting derivative is often more volatile, allowing for analysis at lower temperatures.[2]

  • Improves Thermal Stability: Derivatization can protect the analyte from degrading in the hot GC inlet.[2]

Q3: What type of GC column is required for amine analysis? A3: A "base-deactivated" column is essential. These columns have a stationary phase that has been specially treated to minimize active sites that interact with basic compounds. Using a general-purpose column will almost certainly result in severe peak tailing and potential loss of the analyte.[7]

GC-MS Troubleshooting Guide

Q: I'm trying direct injection, but my peaks are tailing and my results are not reproducible. A: This is the expected outcome when analyzing active amines without proper precautions.

GC_Amine_Analysis cluster_direct Direct Injection Path cluster_deriv Derivatization Path start Starting GC Analysis of N-cyclopropyl-1-methylpiperidin-4-amine decision Are you getting good peak shape and reproducibility? start->decision direct_ok Successful Analysis: Continue with method decision->direct_ok Yes direct_fail Problem: Peak Tailing & Poor Reproducibility decision->direct_fail No derivatize Derivatize Sample (e.g., Acylation with Acetic Anhydride) direct_fail->derivatize Recommended Solution analyze_deriv Analyze Derivatized Sample on Base-Deactivated Column derivatize->analyze_deriv deriv_ok Successful Analysis: Symmetrical Peaks, Good Reproducibility analyze_deriv->deriv_ok

Decision workflow for GC analysis of amines.

Q: I'm seeing ghost peaks in my chromatogram. A: Ghost peaks or carryover are common in GC.

  • Cause: Contamination from a previous, more concentrated injection is bleeding off the column. It can also be caused by septum bleed or contamination in the carrier gas line.

  • Solution: Run a solvent blank after a concentrated injection to see if carryover is present. If so, bake out the column at its maximum allowed temperature for 30-60 minutes.[9] Regularly replace the inlet septum and ensure high-purity carrier gas with appropriate traps.

Protocol: GC-MS Analysis via Derivatization

This protocol outlines a general method for acylation, which creates a more stable and less polar amide for analysis.

  • Sample Preparation (Acylation):

    • To ~1 mg of your reaction aliquot (in a suitable solvent like dichloromethane), add 100 µL of acetic anhydride and 50 µL of pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Allow to cool, then quench the reaction carefully with 1 mL of water.

    • Extract the organic layer containing the derivatized product for injection.

  • GC-MS Instrumentation and Conditions:

    • GC System: Gas chromatograph with a split/splitless inlet.

    • Column: Base-deactivated column (e.g., DB-5ms, HP-5ms).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[10]

      • Source Temperature: 230 °C.

      • Mass Range: Scan from m/z 40 to 500.[10]

  • Data Analysis: Monitor the reaction by observing the disappearance of the derivatized starting material and the appearance of the derivatized product.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and is inherently quantitative without the need for response factor calibration.[11][12] It allows for the unambiguous identification of reactants, products, intermediates, and byproducts in the reaction mixture.

Frequently Asked Questions (NMR)

Q1: How can I use NMR to get quantitative data on my reaction's progress? A1: By integrating the area of a specific, well-resolved peak corresponding to the starting material and a peak corresponding to the product, you can determine their relative molar ratio over time. For example, you can compare the integration of the N-methyl peak of the starting material to the N-methyl peak of the product.[11]

Q2: What characteristic ¹H NMR signals should I look for? A2: For N-cyclopropyl-1-methylpiperidin-4-amine, you would expect to see:

  • N-Methyl (CH₃): A singlet around 2.3-3.0 ppm.[13]

  • Piperidine Ring Protons: A series of complex multiplets.

  • Cyclopropyl Protons: Multiplets in the upfield region, typically ~0.5-1.0 ppm.

  • N-H Proton: A potentially broad signal whose chemical shift is highly dependent on solvent and concentration.[13]

Q3: Do I need expensive deuterated solvents to monitor a reaction? A3: Not necessarily for modern spectrometers. While traditional NMR requires deuterated solvents for the field-frequency lock, many instruments now support "no-D" locking. Furthermore, advanced solvent suppression pulse sequences can effectively eliminate the large signals from protonated solvents (e.g., acetonitrile, methanol), allowing you to observe the analyte signals clearly.[12] This is particularly useful for online reaction monitoring using a flow cell.[12]

NMR Troubleshooting Guide

Q: I can't find the N-H proton signal in my spectrum. Is something wrong? A: This is normal. The N-H proton signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. It can also exchange with trace amounts of water in the NMR solvent, causing it to become even broader or disappear entirely into the baseline.

  • Confirmation Trick: To confirm if a broad, low-intensity peak is your N-H proton, add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, and the signal will disappear.[13]

Q: My reaction has stopped, but the spectrum shows several unexpected new peaks. How do I identify them? A: This suggests the formation of stable intermediates or side-products.

  • Solution: Quench a sample of the reaction mixture and perform 2D NMR experiments.

    • A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping you piece together spin systems.

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will show which protons are directly attached to which carbon atoms, providing powerful connectivity information to help you elucidate the unknown structures.[14]

NMR_Workflow cluster_path Reaction Outcome Analysis cluster_2D 2D NMR Techniques start Monitor Reaction with 1D ¹H NMR check_completion Is reaction complete with expected product signals? start->check_completion complete Reaction Complete. Quantify yield. check_completion->complete Yes stalled Reaction Stalled or Byproducts Formed check_completion->stalled No elucidate Elucidate Unknown Structures stalled->elucidate cosy Run COSY (H-H Correlation) elucidate->cosy hsqc Run HSQC (C-H Correlation) elucidate->hsqc identify Identify Intermediates or Byproducts cosy->identify hsqc->identify

Workflow for NMR reaction monitoring and byproduct identification.

Section 4: Mass Spectrometry (MS) Data

Mass spectrometry, particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is invaluable for confirming the identity of reactants and products by providing molecular weight and fragmentation information.

Expected Mass Spectrometry Data for N-cyclopropyl-1-methylpiperidin-4-amine

Ion / FragmentFormulaCalculated m/zNotes
[M] C₉H₁₈N₂154.15Molecular Ion (more likely in EI)
[M+H]⁺ C₉H₁₉N₂⁺155.15Protonated Molecule (dominant in positive mode ESI)[15]
Fragment 1 C₈H₁₆N₂⁺141.13Loss of CH₂ from piperidine ring (α-cleavage)
Fragment 2 C₆H₁₂N⁺98.10Common fragment from piperidine ring cleavage

Note: The fragmentation pattern is highly dependent on the ionization method (EI vs. ESI) and collision energy. The values above represent plausible fragments based on typical fragmentation pathways of N-alkyl piperidines.[10] Under ESI-MS/MS, a common fragmentation pathway for piperidine derivatives is the neutral loss of small molecules.[10][16]

References

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  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Elucidation of N-cyclopropyl-1-methylpiperidin-4-amine Derivatives: X-ray Crystallography in Focus

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational fl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional orientations make it a privileged structure in drug discovery.[2][3][4][5][6] The introduction of a cyclopropyl group, a motif increasingly favored for its unique stereoelectronic properties and metabolic stability, further enriches the chemical space of these derivatives.[3][7][8][9][10] This guide provides a comparative analysis of analytical techniques for the structural characterization of N-cyclopropyl-1-methylpiperidin-4-amine derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography.

The Imperative of Unambiguous Structural Data in Drug Discovery

The journey of a drug candidate from conception to clinic is paved with data. Among the most critical data points is the precise three-dimensional arrangement of its atoms. For a molecule like an N-cyclopropyl-1-methylpiperidin-4-amine derivative, understanding its conformation is paramount. Is the cyclopropyl group positioned to optimize interactions with a target protein? How does the methylation of the piperidine nitrogen influence its pKa and, consequently, its behavior in a physiological environment? Answering these questions with certainty requires robust analytical techniques.

While several methods provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a precise and unambiguous atomic-level picture of a molecule in the solid state.[11][12] This guide will delve into the practical application of this powerful technique, comparing and contrasting the insights it provides with those gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

X-ray Crystallography: The Gold Standard for 3D Structure Determination

X-ray crystallography provides an unparalleled level of detail, revealing the precise coordinates of each atom in a crystalline lattice.[11] This information allows for the accurate determination of bond lengths, bond angles, and torsional angles, defining the molecule's conformation.

Experimental Workflow: From Powder to Picture

The path from a synthesized compound to a solved crystal structure is a multi-step process, each stage requiring careful execution and consideration.[11][13][14]

A generalized workflow for single-crystal X-ray crystallography.
Detailed Protocol: A Representative N-substituted Piperidine Derivative

While a crystal structure for N-cyclopropyl-1-methylpiperidin-4-amine itself is not publicly available, we can illustrate the process with a closely related, hypothetical derivative.

PART 1: Synthesis and Crystallization

  • Synthesis: The target N-cyclopropyl-1-methylpiperidin-4-amine derivative is synthesized via standard organic chemistry methods, such as reductive amination of 1-methyl-4-piperidone with cyclopropylamine, followed by any further derivatization.

  • Purification: Purity is paramount for successful crystallization. The crude product is purified to >98% purity, typically by column chromatography or recrystallization. Purity is assessed by HPLC and NMR.

  • Crystallization Screening: Growing diffraction-quality single crystals is often the most challenging step.[15][16] A variety of techniques should be screened:

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is left in a loosely capped vial to allow the solvent to evaporate slowly over days or weeks.[17]

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.[16][18]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.[17]

PART 2: Data Collection and Structure Solution

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction: The mounted crystal is placed in a single-crystal X-ray diffractometer and irradiated with a monochromatic X-ray beam.[13] The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Data Processing: The raw diffraction data is processed to determine the unit cell dimensions and the intensities of each reflection.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined to best fit the experimental data.[14]

Comparative Analysis: What Other Techniques Tell Us

While X-ray crystallography provides a static, solid-state picture, other techniques offer complementary information about the molecule's structure and behavior.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry, intermolecular interactions in the solid state.[11]Unambiguous and highly detailed structural information.Requires a single, diffraction-quality crystal; provides a static picture that may not represent the solution-state conformation.
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemical relationships, conformational dynamics in solution.[19][20][21][22]Provides information about the molecule's structure and behavior in solution, which is more biologically relevant.Structure is inferred from indirect measurements; can be difficult to resolve complex spectra.
Mass Spectrometry Precise molecular weight, elemental composition, fragmentation patterns for structural confirmation.[23][24][25][26]High sensitivity; requires very small amounts of sample.Provides no information about the 3D arrangement of atoms or stereochemistry.
Computational Modeling Theoretical prediction of stable conformers, electronic properties, and potential interactions with biological targets.[20][27]Can explore a wide range of conformations and predict properties before synthesis.Predictions must be validated by experimental data.

In-Depth Look at Alternatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[22] For an N-cyclopropyl-1-methylpiperidin-4-amine derivative, a suite of NMR experiments would be employed.

A typical workflow for structural elucidation using NMR spectroscopy.
  • ¹H NMR: Provides information about the number and chemical environment of protons. The coupling patterns would help to establish the connectivity of the piperidine ring protons and the cyclopropyl protons.

  • ¹³C NMR: Shows the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the overall connectivity of the molecule.

NMR can also provide insights into the conformational equilibrium of the piperidine ring (chair vs. boat/twist-boat) in solution, something that a single crystal structure cannot.[20][28]

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight of a compound.[23] For an N-cyclopropyl-1-methylpiperidin-4-amine derivative, high-resolution mass spectrometry (HRMS) would confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide corroborating evidence for the proposed structure.[24][26]

Synthesizing the Data: A Holistic Approach

The most complete understanding of a molecule's structure and properties comes from integrating data from multiple analytical techniques.

  • Initial Confirmation: NMR and MS are used to confirm the successful synthesis and purity of the target molecule.

  • Definitive 3D Structure: X-ray crystallography provides the unambiguous solid-state structure, which can serve as a starting point for computational studies.

  • Biologically Relevant Conformation: NMR data reveals the conformational preferences of the molecule in solution, which is more relevant to its interaction with biological targets.

  • Computational Validation: Computational modeling can be used to rationalize the observed conformations and to predict the energetic barriers between them.[27]

By employing this multi-faceted approach, researchers can gain a comprehensive understanding of their target molecules, enabling more informed decisions in the drug discovery and development process. The unparalleled detail provided by X-ray crystallography, when placed in the context of data from other techniques, provides the solid foundation upon which successful therapeutic design is built.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893. [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry.[Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing.[Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Creative BioMart.[Link]

  • Di Sarno, V., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(13), 4238. [Link]

  • Schindler, J., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6148. [Link]

  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog.[Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Request PDF.[Link]

  • Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(11), 3583–3584. [Link]

  • ResearchGate. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate.[Link]

  • McKeague, M., et al. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry, 87(15), 8036–8042. [Link]

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  • National Institutes of Health. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC.[Link]

  • White Rose Research Online. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online.[Link]

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  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.[Link]

  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (E)-N′-[4-(piperidin-1-yl)benzylidene]arylsulfonohydrazides. PubMed Central.[Link]

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  • ResearchGate. (2025). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. ResearchGate.[Link]

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Comparative

Efficacy of N-cyclopropyl-1-methylpiperidin-4-amine Derivatives as Kappa Opioid Receptor Agonists: A Comparative Guide

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. The N-cyclopropyl-1-methylpiperidin-4-amine scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with improved efficacy and safety profiles is a continuous endeavor. The N-cyclopropyl-1-methylpiperidin-4-amine scaffold has emerged as a promising starting point for the development of potent and selective kappa opioid receptor (KOR) agonists. This guide provides an in-depth comparison of the efficacy of derivatives based on this core structure, supported by experimental data and detailed protocols to aid in the design and evaluation of new chemical entities.

The activation of KOR presents a compelling therapeutic strategy for managing pain, pruritus, and certain substance use disorders. Unlike mu-opioid receptor (MOR) agonists, KOR agonists generally lack the high abuse potential and respiratory depression effects that plague traditional opioids.[1] However, the clinical development of KOR agonists has been hampered by centrally-mediated side effects such as dysphoria, sedation, and hallucinations.[1] The primary goal in derivatizing the N-cyclopropyl-1-methylpiperidin-4-amine core is to fine-tune its pharmacological properties to achieve potent G-protein signaling for analgesia while minimizing β-arrestin recruitment, which is associated with adverse effects.[2]

Structure-Activity Relationship (SAR) and Derivative Design

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold offers several points for chemical modification to explore the SAR and optimize for KOR activity. The core structure consists of a piperidine ring, a methyl group on the piperidine nitrogen, a cyclopropyl moiety, and an amine group at the 4-position.

Key areas for modification include:

  • Substitution on the 4-amino group: This position is critical for interaction with the KOR. Acylation or alkylation of this amine can significantly impact potency and selectivity.

  • Modification of the N-methyl group: While the methyl group may contribute to the overall physicochemical properties, its replacement with other small alkyl groups can be explored.

  • Alterations to the cyclopropyl moiety: This group often contributes to hydrophobic interactions within the receptor binding pocket. Modifications can influence both affinity and efficacy.

The following diagram illustrates the key modification points on the core scaffold:

SAR_Points cluster_0 N-cyclopropyl-1-methylpiperidin-4-amine Scaffold Scaffold R1 Substitution on 4-amino group (e.g., amides, substituted alkyls) Scaffold->R1 R2 Modification of N-methyl group Scaffold->R2 R3 Alterations to cyclopropyl moiety Scaffold->R3

Caption: Key modification points on the N-cyclopropyl-1-methylpiperidin-4-amine scaffold.

Comparative Efficacy of Hypothetical Derivatives

While a direct head-to-head comparison of a specific series of N-cyclopropyl-1-methylpiperidin-4-amine derivatives is not available in the public literature, we can extrapolate from studies on analogous 4-aminopiperidine scaffolds to present a hypothetical comparison. The following table summarizes the expected in vitro efficacy of a series of derivatives where the 4-amino group is modified with different acyl moieties.

Compound IDR1-Substitution (on 4-amino group)KOR Binding Affinity (Ki, nM)KOR Functional Activity (EC50, nM)MOR Binding Affinity (Ki, nM)Selectivity (MOR Ki / KOR Ki)
Parent -H>1000>1000>1000-
Deriv-A Acetyl150.2250.5>5000>33
Deriv-B Phenylacetyl25.845.22580100
Deriv-C 3,4-Dichlorophenylacetyl1.22.512001000
Deriv-D (5-Oxo-2-naphthyl)acetyl0.81.59501187

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the principles of SAR. The trends are based on published data for analogous piperidine-based KOR agonists.

From this hypothetical data, a clear SAR emerges. The introduction of an acyl group at the 4-amino position is essential for KOR activity. Increasing the aromaticity and introducing electron-withdrawing groups on the phenylacetyl moiety (Deriv-C) significantly enhances KOR binding affinity and functional potency, leading to a substantial increase in selectivity over the MOR. Further extension of the aromatic system, as in Deriv-D, can lead to even higher potency.[3]

Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of novel N-cyclopropyl-1-methylpiperidin-4-amine derivatives, a tiered approach involving in vitro and in vivo assays is recommended.

In Vitro Assays

1. Radioligand Binding Assay for KOR Affinity

This assay determines the binding affinity (Ki) of the test compounds for the kappa opioid receptor.

  • Cell Line: CHO or HEK293 cells stably expressing the human KOR.

  • Radioligand: [³H]-U69,593 or another suitable high-affinity KOR radioligand.

  • Procedure:

    • Prepare cell membranes from the KOR-expressing cell line.

    • Incubate a fixed concentration of the radioligand with varying concentrations of the test compound and the cell membranes in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • After incubation (e.g., 60 minutes at 25°C), separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the ability of a compound to activate G-protein signaling downstream of the KOR.

  • Cell Line: CHO or HEK293 cells stably expressing the human KOR.

  • Reagents: [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Procedure:

    • Incubate cell membranes with the test compound in the presence of GDP for a pre-incubation period.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After incubation, separate the bound and free [³⁵S]GTPγS by filtration.

    • Quantify the radioactivity on the filters.

    • Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist).

The following diagram illustrates the workflow for in vitro efficacy testing:

in_vitro_workflow cluster_0 In Vitro Efficacy Workflow Start Novel Derivative Synthesis Binding_Assay KOR Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay [35S]GTPγS Binding Assay (Determine EC50, Emax) Binding_Assay->Functional_Assay Selectivity_Panel Binding Assays for MOR and DOR (Determine Selectivity) Functional_Assay->Selectivity_Panel End Lead Candidate Identification Selectivity_Panel->End

Caption: A streamlined workflow for the in vitro evaluation of novel KOR agonists.

In Vivo Assays

1. Mouse Acetic Acid Writhing Test for Analgesia

This is a common preclinical model for assessing the analgesic effects of test compounds against inflammatory pain.

  • Animals: Male ICR mice.

  • Procedure:

    • Administer the test compound or vehicle subcutaneously (s.c.) or intraperitoneally (i.p.).

    • After a predetermined time (e.g., 30 minutes), inject a 0.6% acetic acid solution i.p.

    • Immediately after the acetic acid injection, place the mouse in an observation chamber and count the number of writhes (a characteristic stretching and constriction of the abdomen) over a 10-minute period.

    • A reduction in the number of writhes compared to the vehicle-treated group indicates an analgesic effect.

2. Conditioned Place Aversion (CPA) Test for Dysphoria

This assay is used to evaluate the aversive or dysphoric properties of a compound.

  • Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning phase: Allow the animals (mice or rats) to freely explore both chambers to determine any baseline preference.

    • Conditioning phase (several days): On alternating days, confine the animal to one chamber after administration of the test compound and to the other chamber after administration of the vehicle.

    • Test phase: Allow the animal to freely explore both chambers again in a drug-free state.

    • A significant decrease in the time spent in the drug-paired chamber compared to the pre-conditioning phase indicates conditioned place aversion, suggesting dysphoric effects.

Conclusion

The N-cyclopropyl-1-methylpiperidin-4-amine scaffold represents a versatile platform for the design of novel KOR agonists. Through systematic chemical modifications, particularly at the 4-amino position, and a robust pipeline of in vitro and in vivo assays, it is possible to develop derivatives with high potency, selectivity, and a reduced side-effect profile. The experimental protocols and comparative data framework provided in this guide offer a solid foundation for researchers to advance their drug discovery programs in this promising therapeutic area.

References

  • Glaudin, A. (2021). Determining Structure-Activity Relationships through Synthesis and Assessment of Kappa Opioid Receptor Analogs for the Development of Potent, Biased Opioid Analgesics. Honors Thesis, University of North Carolina at Chapel Hill. [Link]

  • Kawai, K., et al. (2008). Design, synthesis, and structure-activity relationship of novel opioid kappa-agonists. Bioorganic & Medicinal Chemistry, 16(20), 9188-9201. [Link]

  • Nagase, H., et al. (2016). Design and Synthesis of a Piperidinone Scaffold as an Analgesic through Kappa-Opioid Receptor: Structure-Activity Relationship Study of Matrine Alkaloids. Chemical & Pharmaceutical Bulletin, 64(5), 410-419. [Link]

  • Representative examples of common scaffolds in kappa opioid receptor ligands. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Di Martino, R. M., et al. (1996). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. Journal of Medicinal Chemistry, 39(10), 2038-2045. [Link]

  • Di Martino, R. M., et al. (1996). Selective kappa-opioid agonists: synthesis and structure-activity relationships of piperidines incorporating on oxo-containing acyl group. PubMed. [Link]

  • Che, T., et al. (2024). Discovery of Potent Kappa Opioid Receptor Agonists Derived from Akuammicine. Journal of Medicinal Chemistry, 67(23), 20842-20857. [Link]

  • Li, G., et al. (2025). Structure-Activity Relationship of N-Cyclopropylmethyl-7α-[ para-(arylcarboxamido)phenyl]-6,14- endo ethano-tetrahydronorthebaines as Potent and Selective Kappa Opioid Receptor Agonists. Journal of Medicinal Chemistry, 68(15), 15889-15909. [Link]

  • Schrempf, A., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 26(11), 3192. [Link]

  • Kodimuthali, A., et al. (2009). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Beilstein Journal of Organic Chemistry, 5, 13. [Link]

  • Olleik, H., et al. (2021). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules, 26(16), 4991. [Link]

  • Viswanathan, R., et al. (2011). Design and Synthesis of 4-arylpiperidinyl Amide and N-arylpiperdin-3-yl-cyclopropane Carboxamide Derivatives as Novel Melatonin Receptor Ligands. Bioorganic & Medicinal Chemistry Letters, 21(4), 1236-1242. [Link]

  • Goodwin, M. B., et al. (2014). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry Letters, 24(2), 647-651. [Link]

  • Pan, Z., et al. (2019). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 10(10), 1645-1658. [Link]

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Validation

A Comparative Guide to the In Vitro Biological Activity of Novel N-Cyclopropyl-1-methylpiperidin-4-amine Derivatives

Introduction: The N-Cyclopropyl-1-methylpiperidin-4-amine Scaffold - A Versatile Core for CNS Drug Discovery In the landscape of medicinal chemistry, the piperidine moiety is a ubiquitous and privileged scaffold, forming...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Cyclopropyl-1-methylpiperidin-4-amine Scaffold - A Versatile Core for CNS Drug Discovery

In the landscape of medicinal chemistry, the piperidine moiety is a ubiquitous and privileged scaffold, forming the core of numerous clinically significant therapeutics. Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for targeting a wide array of biological receptors. The specific scaffold, N-cyclopropyl-1-methylpiperidin-4-amine, introduces two key features: a tertiary amine with a methyl substituent, common in many centrally acting agents, and a cyclopropyl group attached to the 4-amino position. The cyclopropyl group is a fascinating bioisostere for larger alkyl groups or unsaturated moieties, often conferring unique pharmacological properties such as enhanced metabolic stability, increased potency, and altered receptor subtype selectivity.

This guide provides a comparative analysis of the in vitro biological activity of a series of hypothetical compounds derived from the N-cyclopropyl-1-methylpiperidin-4-amine core. As publicly available data on specific derivatives of this exact scaffold is limited, we will utilize a representative, illustrative dataset to showcase the experimental methodologies and data interpretation crucial for the preclinical assessment of novel compounds targeting G-protein coupled receptors (GPCRs), with a particular focus on the opioid receptor family. The principles and protocols detailed herein are widely applicable to the characterization of novel chemical entities in a drug discovery setting.

Comparative In Vitro Biological Profiling

The initial phase of characterizing any new chemical entity involves determining its affinity for its intended biological target and assessing its functional consequence upon binding. For potential opioid receptor modulators, this typically involves a combination of radioligand binding assays to determine affinity (Ki) and functional assays, such as GTPγS binding or cAMP inhibition assays, to measure efficacy (Emax) and potency (EC50).

Hypothetical Compound Series

For the purpose of this guide, we will consider three hypothetical derivatives of N-cyclopropyl-1-methylpiperidin-4-amine where the primary amine has been acylated with different aromatic moieties. These modifications are plausible synthetic steps to explore the structure-activity relationship (SAR) of this scaffold.

  • Compound A: N-(4-fluorophenyl)-N-(1-methylpiperidin-4-yl)cyclopropanecarboxamide

  • Compound B: N-(1-methylpiperidin-4-yl)-N-(pyridin-2-yl)cyclopropanecarboxamide

  • Compound C: N-(1-methylpiperidin-4-yl)-N-(thiazol-2-yl)cyclopropanecarboxamide

Data Summary: Opioid Receptor Binding and Functional Activity

The following table summarizes the hypothetical in vitro biological data for our compound series at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)µ-Opioid Receptor GTPγS Assay EC50 (nM)µ-Opioid Receptor GTPγS Assay Emax (%)
Compound A 2.51503201595
Compound B 15.24508008560
Compound C 50.8>1000>100035025

Interpretation of Results:

  • Binding Affinity (Ki): The Ki value represents the inhibition constant and is a measure of a compound's binding affinity for a receptor. A lower Ki value indicates a higher binding affinity. In our hypothetical dataset, Compound A displays the highest affinity for the µ-opioid receptor (Ki = 2.5 nM) and shows significant selectivity over the δ and κ receptors. Compound B has moderate affinity for the µ-receptor, while Compound C exhibits the weakest affinity. This suggests that the 4-fluorophenyl substituent in Compound A is favorable for µ-opioid receptor binding compared to the pyridine or thiazole moieties in Compounds B and C.

  • Functional Activity (EC50 and Emax): The GTPγS binding assay is a functional assay that measures the activation of G-proteins, an early step in the signaling cascade following agonist binding to a GPCR.[1]

    • The EC50 value is the concentration of an agonist that produces 50% of the maximal response, indicating the compound's potency. A lower EC50 value signifies higher potency.

    • The Emax value represents the maximum efficacy of the compound, expressed as a percentage relative to a standard full agonist.

    • Compound A demonstrates the highest potency (EC50 = 15 nM) and efficacy (Emax = 95%), suggesting it is a potent and highly efficacious µ-opioid receptor agonist.

    • Compound B is a less potent partial agonist (EC50 = 85 nM, Emax = 60%).

    • Compound C shows the lowest potency and efficacy, indicating it is a weak partial agonist at the µ-opioid receptor.

Experimental Protocols: A Step-by-Step Guide

The following protocols are detailed methodologies for conducting the key in vitro assays used to generate the data presented above. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Radioligand Competitive Binding Assay for Opioid Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Diagram: Experimental Workflow for Radioligand Binding Assay

G prep Reagent Preparation (Membranes, Radioligand, Test Compound) setup Assay Setup in 96-well Plate (Total, Non-specific, and Competitive Binding Wells) prep->setup incubate Incubation (e.g., 60 min at 25°C) to reach equilibrium setup->incubate filter Rapid Filtration (Cell harvester, GF/C filters) to separate bound and free ligand incubate->filter wash Washing (Ice-cold buffer) filter->wash count Scintillation Counting to quantify radioactivity wash->count analyze Data Analysis (IC50 determination, Ki calculation) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Materials and Reagents:

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A high-affinity radiolabeled ligand, such as [³H]-DAMGO for MOR, [³H]-Naltrindole for DOR, or [³H]-U69,593 for KOR.

  • Test Compounds: The novel N-cyclopropyl-1-methylpiperidin-4-amine derivatives.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled standard antagonist, such as Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Cocktail and Counter.

Step-by-Step Procedure:

  • Reagent Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of the test compounds in assay buffer. Prepare the radioligand solution at a concentration close to its Kd value.

  • Assay Setup: In a 96-well plate, set up the following in triplicate for each test compound concentration:

    • Total Binding: 100 µL of cell membranes, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding (NSB): 100 µL of cell membranes, 50 µL of Naloxone (10 µM final concentration), and 50 µL of radioligand.

    • Competitive Binding: 100 µL of cell membranes, 50 µL of test compound at various concentrations, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each test compound concentration: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.[1][2]

Diagram: Mu-Opioid Receptor (MOR) Gi/o Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Agonist->MOR Binds G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP (decreased) AC->cAMP G_alpha_GTP->AC Inhibits ATP ATP ATP->AC

Caption: Simplified Gi/o signaling pathway of the mu-opioid receptor.

Materials and Reagents:

  • Receptor Source: Cell membranes expressing the µ-opioid receptor.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compounds: The novel N-cyclopropyl-1-methylpiperidin-4-amine derivatives.

  • Standard Agonist: A known full agonist, such as DAMGO.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Apparatus and Scintillation Counter.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Test compound at various concentrations or standard agonist for the positive control.

    • Cell membranes.

    • GDP to a final concentration of 10-30 µM.

  • Pre-incubation: Incubate the plate for 15 minutes at 30°C.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of 0.1-0.5 nM.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis:

    • Subtract the basal binding (in the absence of agonist) from all values.

    • Plot the stimulated binding against the logarithm of the agonist concentration.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values. The Emax is expressed as a percentage of the stimulation produced by the standard full agonist.

Conclusion and Future Directions

This guide has outlined a systematic approach to the in vitro characterization of novel compounds derived from the N-cyclopropyl-1-methylpiperidin-4-amine scaffold, using a hypothetical series of µ-opioid receptor agonists as an example. The combination of radioligand binding assays to determine affinity and selectivity, alongside functional assays like GTPγS binding to assess potency and efficacy, provides a robust initial assessment of a compound's pharmacological profile.

The hypothetical data for Compounds A, B, and C illustrate how subtle changes in chemical structure can significantly impact biological activity. The superior profile of Compound A in this illustrative example would make it a promising lead for further optimization and in vivo testing. Future studies would involve expanding the SAR around the phenyl ring and the cyclopropylamide linker to further enhance potency and selectivity, as well as to investigate potential for biased agonism, a desirable property for developing safer opioid analgesics. Additionally, profiling these compounds in a cAMP inhibition assay would provide further insight into their functional activity at the cellular level.

References

  • Chakrabarti, S., et al. (2016). Radioligand-binding studies. Bio-protocol, 6(15), e1889. [Link]

  • Kovalevich, J., & Neuman, R. J. (2014). Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR). Methods in molecular biology (Clifton, N.J.), 1163, 177–190. [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489–508. [Link]

  • Eurofins DiscoverX. (n.d.). mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay. Eurofins Scientific. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Audet, N., et al. (2012). Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses. Molecular pharmacology, 82(4), 569–579. [Link]

  • Cai, W., & Chen, Z. J. (2011). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Science signaling, 4(175), tr6. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. [Link]

  • Selley, D. E., & Sim, L. J. (2004). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. Current protocols in pharmacology, Chapter 1, Unit 1.15. [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. National Center for Biotechnology Information. [Link]

  • Stoeber, M., et al. (2018). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 7, e32103. [Link]

  • Li, F., et al. (2009). Synthesis and SAR study of opioid receptor ligands: mono- and bis-indolomorphinans. Chemical biology & drug design, 74(4), 335–342. [Link]

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Comparative

A Comparative Guide to Validating the Mechanism of Action of N-cyclopropyl-1-methylpiperidin-4-amine Analogs

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, this guide provides a strategic framework for elucidating and validating the mechanism of action (MOA) of novel N-cyclopr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides a strategic framework for elucidating and validating the mechanism of action (MOA) of novel N-cyclopropyl-1-methylpiperidin-4-amine analogs. This class of molecules, bearing a core piperidine scaffold, is frequently associated with activity at G-protein coupled receptors (GPCRs) within the central nervous system (CNS). Therefore, this guide will focus on a systematic, multi-faceted approach to test the hypothesis that these analogs exert their effects through GPCR modulation. We will explore a suite of comparative experimental strategies, from initial target engagement to downstream functional consequences and in vivo validation.

Foundational Hypothesis: Targeting G-Protein Coupled Receptors

The N-cyclopropyl-1-methylpiperidin-4-amine structure is a privileged scaffold in medicinal chemistry, often directing compounds toward CNS targets. Given this, a primary hypothesis is that these analogs modulate the activity of one or more GPCRs. This family of receptors represents the largest class of drug targets, mediating a vast array of physiological responses.[1] Our validation strategy will, therefore, be geared towards a comprehensive interrogation of GPCR interaction and signaling.

The tiered approach to MOA Validation

A robust validation of a compound's MOA requires a multi-tiered experimental approach. This ensures that the observations are not artifactual and that the molecular mechanism translates to a cellular and, ultimately, a physiological response. Our comparative guide will follow a logical progression from confirming direct target interaction to characterizing the functional consequences of this interaction.

MOA_Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: In Vivo Validation Binding Assays Binding Assays Functional Assays Functional Assays Binding Assays->Functional Assays Confirms direct interaction Second Messenger Assays Second Messenger Assays Functional Assays->Second Messenger Assays Elucidates signaling pathway β-Arrestin Recruitment β-Arrestin Recruitment Second Messenger Assays->β-Arrestin Recruitment Investigates biased agonism Animal Models Animal Models β-Arrestin Recruitment->Animal Models Translates to physiological response

Caption: Tiered workflow for MOA validation of N-cyclopropyl-1-methylpiperidin-4-amine analogs.

Tier 1: Confirming Target Engagement with Binding Assays

The initial and most critical step is to demonstrate a direct interaction between the N-cyclopropyl-1-methylpiperidin-4-amine analogs and their putative GPCR target. Ligand binding assays are the gold standard for this purpose, providing quantitative measures of binding affinity.[2][3][4]

Comparative Ligand Binding Assay Protocol

This protocol describes a competitive radioligand binding assay, a robust method to determine the binding affinity (Ki) of unlabelled test compounds (our analogs) by measuring their ability to displace a radiolabeled ligand with known affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly overexpressing the GPCR of interest.

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist), and a range of concentrations of the N-cyclopropyl-1-methylpiperidin-4-amine analog.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a filter mat to trap the membranes with bound radioligand. Unbound radioligand will pass through the filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displaced against the concentration of the analog. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of analog that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Comparative Binding Affinities
AnalogStructureKi (nM) at Target GPCR
Analog AN-cyclopropyl-1-methylpiperidin-4-amine15
Analog BModification 15
Analog CModification 2150
Analog DModification 3>1000

Interpretation of Results: A lower Ki value indicates a higher binding affinity.[2] In this hypothetical dataset, Analog B shows the highest affinity for the target GPCR. This structure-activity relationship (SAR) data is crucial for lead optimization.

Tier 2: Characterizing Functional Activity

Once target engagement is confirmed, the next step is to determine the functional consequence of this binding. Does the analog act as an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist (reducing basal receptor activity)? A suite of functional assays is employed to answer this question.[5][6][7]

GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through various signaling pathways, primarily mediated by heterotrimeric G proteins and β-arrestins.[1][8][9]

GPCR_Signaling Ligand Ligand GPCR GPCR Ligand->GPCR binds G-protein (αβγ) G-protein (αβγ) GPCR->G-protein (αβγ) activates β-Arrestin β-Arrestin GPCR->β-Arrestin recruits Gα-GTP Gα-GTP G-protein (αβγ)->Gα-GTP Gβγ Gβγ G-protein (αβγ)->Gβγ Effector Enzyme Effector Enzyme Gα-GTP->Effector Enzyme modulates Gβγ->Effector Enzyme modulates Second Messenger Second Messenger Effector Enzyme->Second Messenger produces

Caption: Simplified overview of GPCR signaling pathways.

A. Second Messenger Assays

GPCR activation leads to the production of intracellular second messengers like cyclic AMP (cAMP) and the mobilization of intracellular calcium (Ca²+).[8] Measuring the levels of these second messengers provides a direct readout of G-protein-mediated signaling.

Experimental Protocol: cAMP Assay (for Gs or Gi coupled receptors)

  • Cell Culture: Use a cell line expressing the target GPCR.

  • Compound Treatment: Treat the cells with a range of concentrations of the N-cyclopropyl-1-methylpiperidin-4-amine analog. For Gi-coupled receptors, co-stimulate with an agent like forskolin to induce cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the cAMP levels against the analog concentration to generate a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists).

Experimental Protocol: Calcium Flux Assay (for Gq coupled receptors)

  • Cell Culture and Dye Loading: Plate cells expressing the target GPCR and load them with a calcium-sensitive fluorescent dye.

  • Compound Addition: Use a fluorescence plate reader with an automated injection system to add the analog to the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Quantify the peak fluorescence response for each analog concentration and plot a dose-response curve to determine the EC50.

B. β-Arrestin Recruitment Assays

In addition to G-protein signaling, many GPCRs also signal through β-arrestin pathways, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling cascades.[10][11] Assays that measure the recruitment of β-arrestin to the activated GPCR are crucial for understanding potential "biased agonism," where a ligand preferentially activates one pathway over another.

Experimental Protocol: β-Arrestin Recruitment Assay (e.g., PathHunter®)

  • Cell Line: Utilize a specially engineered cell line where the target GPCR is tagged with a fragment of β-galactosidase, and β-arrestin is fused to the complementing fragment.

  • Compound Treatment: Treat the cells with the N-cyclopropyl-1-methylpiperidin-4-amine analogs.

  • Enzyme Complementation: If the analog is an agonist, it will induce the recruitment of β-arrestin to the GPCR, bringing the two enzyme fragments together to form an active β-galactosidase enzyme.

  • Substrate Addition and Detection: Add a chemiluminescent substrate for β-galactosidase and measure the light output.

  • Data Analysis: Plot the chemiluminescent signal against the analog concentration to generate a dose-response curve and determine the EC50.

Data Presentation: Comparative Functional Profiles
AnalogBinding Ki (nM)cAMP EC50 (nM)Ca²+ Flux EC50 (nM)β-Arrestin EC50 (nM)Potency Rank
Analog A1525>10,000502
Analog B58>10,000121
Analog C150200>10,0003503
Analog D>1000>10,000>10,000>10,0004

Interpretation of Results: This table allows for a direct comparison of the analogs' performance across different assays. Analogs A and B are potent agonists in the cAMP pathway, suggesting the target GPCR is likely Gs-coupled. Their lack of activity in the calcium flux assay indicates they do not signal through the Gq pathway. The β-arrestin data can reveal any signaling bias.

Tier 3: In Vivo Validation in Preclinical Models

The ultimate validation of a drug candidate's MOA comes from demonstrating its efficacy in a relevant in vivo model.[12] For CNS-active compounds, this often involves using animal models of neurological or psychiatric disorders.[13][14][15][16]

Selecting an Appropriate Animal Model

The choice of animal model is critical and depends on the hypothesized therapeutic indication. For example, if the target GPCR is implicated in anxiety, a model such as the elevated plus maze or open field test would be appropriate. If a neurodegenerative disease is being targeted, a transgenic mouse model expressing a disease-causing mutation might be used.[14]

Experimental Design for In Vivo Studies
  • Compound Administration: Administer the N-cyclopropyl-1-methylpiperidin-4-amine analog to the animals at various doses.

  • Behavioral or Physiological Readouts: Assess the effects of the compound on relevant behavioral or physiological parameters.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlate the observed effects with the concentration of the compound in the brain and the engagement of the target receptor.

  • Target Engagement Biomarkers: Where possible, measure downstream biomarkers in the brain tissue to confirm that the compound is modulating the intended signaling pathway in vivo.

Conclusion: Building a Coherent Mechanistic Narrative

By systematically progressing through this tiered validation framework, researchers can build a comprehensive and compelling case for the mechanism of action of N-cyclopropyl-1-methylpiperidin-4-amine analogs. The comparative data generated for a series of analogs not only validates the MOA but also provides invaluable structure-activity relationships to guide further drug discovery efforts. This rigorous, evidence-based approach is fundamental to the successful development of novel therapeutics.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(11), 1735–1746. Retrieved from [Link]

  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Parsey, R. V., & Schjerve, E. (2009). Zebrafish: An in vivo model for the study of neurological diseases. CNS & Neurological Disorders - Drug Targets, 8(2), 108–117. Retrieved from [Link]

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  • ResearchGate. (2016). What is the best way to validate the mode of action of a novel anti-cancer compound?. Retrieved from [Link]

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  • Signal Transduction and Targeted Therapy. (2022). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link]

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  • Hill, S. J., & Kellam, B. (2023). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Terstappen, G. C., & Nick, K. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 10(3), 167–175. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]

  • Trends in Pharmacological Sciences. (2021). Chemical biology approaches to resolve the subcellular GPCR signaling landscape. Retrieved from [Link]

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  • Lee, S., & Lee, J. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(Supplement_1), i376–i382. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Retrieved from [Link]

  • ScienceDirect. (2023). Identifying novel drug targets with computational precision. Retrieved from [Link]

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  • Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372–384. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

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  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]

  • ResearchGate. (2012). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • Beilstein Journals. (2010). Synthesis of a novel analogue of DPP-4 inhibitor Alogliptin: Introduction of a spirocyclic moiety on the piperidine ring. Retrieved from [Link]

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Validation

A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of N-cyclopropyl-1-methylpiperidin-4-amine Based Inhibitors

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. An inhibitor's journey from a promising hit to a clinical candidate is paved with rigorou...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is a paramount objective. An inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing, and a critical component of this evaluation is understanding its interaction profile across the entire proteome. Off-target effects can lead to unforeseen toxicity or, in some cases, beneficial polypharmacology.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity of inhibitors built around the versatile N-cyclopropyl-1-methylpiperidin-4-amine scaffold.

While the N-cyclopropyl-1-methylpiperidin-4-amine moiety itself is a known chemical entity[4][5][6][7], its specific biological targets as a standalone inhibitor are not extensively documented in public literature. However, the piperidine core is a privileged scaffold found in a multitude of inhibitors targeting diverse protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes like farnesyltransferase.[8][9][10][11][12] Therefore, any inhibitor derived from this scaffold warrants a thorough investigation of its selectivity profile.

This guide is structured to provide researchers, scientists, and drug development professionals with the strategic insights and detailed methodologies required to build a comprehensive selectivity profile for any novel inhibitor. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to cross-reactivity assessment.

Part 1: Strategic Framework for Selectivity Profiling

A successful selectivity profiling campaign is not a monolithic endeavor but a tiered, logical progression of experiments. The goal is to move from broad, high-throughput methods that identify a wide range of potential interactions to more physiologically relevant assays that confirm target engagement in a cellular context.

Here, we present a logical workflow for assessing a novel inhibitor based on the N-cyclopropyl-1-methylpiperidin-4-amine scaffold.

G cluster_0 Tier 1: Broad Profiling (In Vitro) cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Proteome-Wide Confirmation cluster_3 Tier 4: In Silico Analysis a Primary Target Assay (e.g., Kinase IC50) b Large-Panel Biochemical Screen (e.g., Kinome Scan) a->b Initial Hit c Cellular Target Engagement Assay (e.g., CETSA) b->c Identified Potential Off-Targets d Phenotypic Screening (Relevant Cell Lines) c->d e Unbiased Off-Target Identification (e.g., Chemoproteomics) c->e Confirmed Cellular Off-Targets f Computational Off-Target Prediction f->b Predicted Hits to Guide Panel Selection

Caption: A tiered workflow for inhibitor selectivity profiling.

Part 2: Core Methodologies and Experimental Protocols

A multi-pronged experimental approach is essential for building a trustworthy selectivity profile. No single method is sufficient; instead, the convergence of data from biochemical, cellular, and computational assays provides the highest degree of confidence.

In Vitro Biochemical Profiling: The Kinome Scan

For inhibitors potentially targeting kinases, a broad biochemical screen against a large panel of kinases (a "kinome scan") is the industry-standard first step.[13][14] This approach provides IC50 or percent inhibition values against hundreds of kinases simultaneously, offering a panoramic view of the inhibitor's selectivity.[1][15]

Principle: These assays typically measure the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. Radiometric assays like HotSpot™ and non-radiometric assays like ADP-Glo or TR-FRET are common formats.[15][16]

Comparative Analysis of Service Providers:

Service ProviderTechnology Platform(s)Panel Size (Kinases)Key Advantages
Reaction Biology Radiometric (HotSpot™), ADP-Glo>700Gold-standard radiometric format, large panel size.[15]
Pharmaron TR-FRET, ADP-Glo>560High-throughput automation, customizable panels.[16]
AssayQuant Continuous Assay (KinSight™)VariesProvides kinetic insights beyond single-point IC50s.[17]
MtoZ Biolabs Mass Spectrometry-basedVariesCan provide quantitative data on phosphorylation events.[13]

Protocol: Representative Kinase Panel Screen (Single-Dose Inhibition)

This protocol outlines a typical workflow for submitting a compound for a broad kinase panel screen.

  • Compound Preparation: Solubilize the N-cyclopropyl-1-methylpiperidin-4-amine based inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Sample Submission: Provide the stock solution to the chosen contract research organization (CRO). Typically, a small volume (10-50 µL) is sufficient. Specify the final screening concentration (e.g., 1 µM or 10 µM).

  • Assay Execution (by CRO):

    • The inhibitor is diluted to the final concentration in the assay buffer.

    • The inhibitor is incubated with each kinase in the panel along with its specific substrate and ATP (often at or near the Km concentration).

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of product (phosphorylated substrate) is quantified using the specific detection method (e.g., radioactivity, luminescence, fluorescence).

  • Data Analysis:

    • The activity of each kinase in the presence of the inhibitor is compared to a vehicle control (e.g., DMSO).

    • Results are typically reported as Percent Inhibition (% Inhibition).

    • % Inhibition = (1 - (Signal_Inhibitor / Signal_Vehicle)) * 100

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >80%) are flagged as potential off-targets and selected for follow-up dose-response (IC50) determination.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)

A positive result in a biochemical assay does not guarantee that an inhibitor will engage its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[18][19][20][21]

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[18] When a protein binds to a ligand (like our inhibitor), it becomes more resistant to thermal denaturation. By heating cells to various temperatures, one can generate a "melting curve" for a target protein. A shift in this curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement.[20]

CETSA_Workflow cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Protein Extraction cluster_3 Quantification A Treat cells with Inhibitor or Vehicle B Heat cell aliquots to a range of temperatures A->B C Lyse cells and separate soluble vs. aggregated proteins (Centrifugation) B->C D Analyze soluble fraction (Western Blot, MS, etc.) C->D

Caption: The experimental workflow for a classic CETSA experiment.

Protocol: Western Blot-Based CETSA for a Specific Target

This protocol details how to validate the engagement of a primary target or a key off-target identified from a kinome scan.

  • Cell Culture: Grow a relevant cell line to ~80% confluency.

  • Compound Treatment: Treat cells with the N-cyclopropyl-1-methylpiperidin-4-amine based inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heating Step: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.[22]

  • Cooling and Lysis: Immediately cool the tubes at room temperature for 3 minutes. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen.[22]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]

  • Sample Preparation for Western Blot: Carefully collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the target protein.

    • Use a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify the band intensities for each lane.

    • For each treatment condition, plot the relative band intensity against the temperature.

    • A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and cellular engagement.

In Silico Profiling: Predicting Off-Targets

Computational methods can play a vital role in anticipating potential off-target interactions, helping to guide the design of biochemical screening panels and providing mechanistic hypotheses for observed phenotypes.[23][24] These methods use the 2D or 3D structure of the inhibitor to predict its binding to a large database of protein targets.

Principle: A variety of computational techniques exist. Ligand-based methods, like chemical similarity searching, compare the inhibitor to known ligands with established target profiles. Structure-based methods, such as molecular docking, attempt to fit the inhibitor into the 3D binding sites of different proteins.[23][25]

Hypothetical In Silico Data for an N-cyclopropyl-1-methylpiperidin-4-amine Based Inhibitor:

Prediction MethodPredicted Off-TargetConfidence ScoreRationale
Similarity Ensemble p38α MAP Kinase0.85Scaffold shares features with known quinazolinone-based p38 inhibitors.[26]
Molecular Docking Farnesyltransferase-8.5 kcal/molPiperidine core fits well into the Ras binding site.[8][9]
Machine Learning Serotonin Transporter (SERT)0.79Piperidine-based structures are known monoamine transporter inhibitors.[11]

This predictive data is not a substitute for experimental validation but serves as a powerful hypothesis-generating tool. For example, based on this table, a researcher would ensure that p38α, Farnesyltransferase, and SERT are included in subsequent experimental assays.

Part 3: Data Integration and Building a Case for Selectivity

The ultimate goal is to synthesize the data from these orthogonal approaches into a coherent selectivity profile.

Example Integrated Data Summary:

Let's hypothesize we have two inhibitors based on the core scaffold: Inhibitor A and Inhibitor B .

AssayTargetInhibitor AInhibitor BInterpretation
Biochemical IC50 Primary Target (Kinase X)15 nM25 nMBoth are potent inhibitors of the primary target.
Kinome Scan (% Inh @ 1µM) Off-Target (Kinase Y)92%15%Inhibitor A has a significant biochemical off-target liability.
CETSA (ΔTagg in cells) Primary Target (Kinase X)+8.5 °C+7.9 °CBoth compounds engage the primary target in cells.
CETSA (ΔTagg in cells) Off-Target (Kinase Y)+6.2 °CNo ShiftThe off-target activity of Inhibitor A is confirmed in a cellular context.

In this hypothetical comparison, while both inhibitors are potent against the primary target, Inhibitor B demonstrates a vastly superior selectivity profile. The kinome scan reveals a potential liability for Inhibitor A, which is then confirmed as a genuine cellular interaction by CETSA. This integrated dataset provides a strong, evidence-based rationale for advancing Inhibitor B over Inhibitor A.

Conclusion

Characterizing the cross-reactivity of a novel inhibitor is a critical exercise in due diligence that significantly de-risks a drug discovery program. For inhibitors based on a versatile scaffold like N-cyclopropyl-1-methylpiperidin-4-amine, a systematic and multi-pronged profiling strategy is not just recommended—it is essential. By combining broad biochemical screens with cellular target engagement assays and leveraging the predictive power of in silico tools, researchers can build a robust, trustworthy, and comprehensive understanding of their compound's selectivity, paving the way for the development of safer and more effective medicines.

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. National Institutes of Health (NIH). [Link]

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  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

  • Quantitative Kinome Profiling Services. CD Biosynsis. [Link]

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  • Cellular thermal shift assay (CETSA). Bio-protocol. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

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  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

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  • Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. Phys.org. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

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  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Target-Directed Approaches for Screening Small Molecules against RNA Targets. PubMed Central. [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. ResearchGate. [Link]

  • Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. [Link]

  • N-cyclopropyl-1-methylpiperidin-4-amine. Chemsrc. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

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Comparative

Benchmarking new derivatives against known inhibitors with similar scaffolds

A Guide to Benchmarking New Chemical Derivatives Against Known Inhibitors In the landscape of drug discovery, the synthesis of a novel chemical derivative with a promising scaffold is a moment of significant potential. H...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Benchmarking New Chemical Derivatives Against Known Inhibitors

In the landscape of drug discovery, the synthesis of a novel chemical derivative with a promising scaffold is a moment of significant potential. However, this potential can only be realized through rigorous, objective, and multi-faceted benchmarking against established inhibitors. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust benchmarking strategy. The core principle is not merely to generate data but to build a compelling narrative of your molecule's unique therapeutic promise, grounded in solid experimental evidence.

The journey from a newly synthesized molecule to a viable drug candidate is one of comparative analysis. We must ask not only "Is it active?" but also "How does its activity, selectivity, and safety profile compare to the current standards?" This guide will walk you through the essential in vitro assays, explaining the "why" behind each experimental choice and providing a clear path to generating decision-driving data.

The Foundational Triad of Benchmarking

A successful benchmarking campaign rests on three pillars of investigation, each providing a different and essential layer of understanding about your new derivative.

  • Biochemical Potency and Mechanism of Action (Is it potent and how does it work?): This is the initial litmus test. We need to quantify the direct interaction between your derivative and its intended biological target, typically an enzyme or receptor.

  • Cellular Efficacy and Target Engagement (Does it work in a biological system?): Moving from an isolated protein to a living cell introduces layers of complexity, including cell permeability and interaction with intracellular components. This is a critical step to bridge the gap between biochemical activity and potential in vivo efficacy.[1][2][3][4]

  • Biophysical Characterization of Binding (What is the nature of the interaction?): These assays provide a detailed look at the molecular interaction between your compound and its target, offering insights into binding affinity, kinetics, and thermodynamics.[5][6][7]

This guide will now delve into the practical execution of experiments within each of these pillars.

Pillar 1: Biochemical Potency and Mechanism of Action

The initial characterization of a new inhibitor begins with a precise measurement of its potency against the purified target protein. This is most commonly achieved through enzyme kinetics studies.[8][9]

Key Objectives:
  • Determine the half-maximal inhibitory concentration (IC50).

  • Elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[10]

  • Calculate the inhibitor constant (Ki), a true measure of binding affinity.

Experimental Workflow: Enzyme Inhibition Assay

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Purified Enzyme G Incubate Enzyme with Inhibitors A->G B Substrate H Initiate Reaction with Substrate B->H C New Derivative (Test Compound) F Prepare Serial Dilutions of Inhibitors C->F D Known Inhibitor (Positive Control) D->F E Vehicle (Negative Control, e.g., DMSO) E->G F->G G->H I Measure Reaction Rate over Time H->I J Plot Reaction Rate vs. Inhibitor Concentration I->J K Determine IC50 Values J->K L Perform Mechanism of Action Studies (Vary Substrate and Inhibitor Concentrations) K->L M Calculate Ki using Cheng-Prusoff or Non-linear Regression L->M

Caption: Workflow for determining biochemical potency and mechanism of action.

Detailed Protocol: Enzyme Inhibition Assay (Generic Kinase Example)
  • Reagent Preparation:

    • Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

    • Prepare serial dilutions of the new derivative and the known inhibitor in 100% DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Plate Preparation:

    • Add 2.5 µL of the serially diluted compounds to a 384-well assay plate.

    • Add 2.5 µL of DMSO to the positive and negative control wells.

  • Enzyme Incubation:

    • Add 5 µL of the 2X enzyme solution to all wells except the negative control wells (add 5 µL of assay buffer instead).

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Add 12.5 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Immediately begin measuring the reaction progress using a suitable plate reader (e.g., measuring ADP production for a kinase).

  • Data Analysis:

    • Calculate the initial reaction rates from the kinetic reads.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50.

    • To determine the mechanism of inhibition, repeat the experiment with multiple substrate concentrations. Analyze the data using Lineweaver-Burk or other linearized plots.[10][11]

Pillar 2: Cellular Efficacy and Target Engagement

While biochemical assays are essential, they don't predict how a compound will behave in a cellular context.[4] Cell-based assays are critical for understanding if your derivative can cross the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response.[1][2][3]

Key Objectives:
  • Determine the cellular potency (EC50) in a relevant cell line.

  • Confirm on-target activity by measuring the modulation of a downstream signaling event.

  • Assess cellular toxicity to establish a therapeutic window.

Experimental Workflow: Cellular Target Engagement and Potency

G cluster_prep Cell Culture & Treatment cluster_assays Parallel Assays cluster_analysis Data Analysis & Interpretation A Select and Culture Relevant Cell Line B Seed Cells in Assay Plates A->B D Treat Cells with Compounds for a Defined Time B->D C Prepare Serial Dilutions of Compounds C->D E Target Engagement Assay (e.g., Western Blot for p-Target) D->E F Cell Viability/Toxicity Assay (e.g., CellTiter-Glo, MTT) D->F G Quantify Western Blot Bands E->G H Measure Viability Signal (Luminescence/Absorbance) F->H I Plot Dose-Response Curves G->I H->I J Determine Cellular EC50 and CC50 I->J K Calculate Therapeutic Index (CC50/EC50) J->K

Caption: Workflow for assessing cellular efficacy and toxicity.

Detailed Protocol: Western Blot for Target Engagement (Phospho-Protein Downregulation)
  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line overexpressing the target kinase) in 6-well plates.

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with a serial dilution of your new derivative and the known inhibitor for a predetermined time (e.g., 2 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal versus the inhibitor concentration to determine the EC50 for target engagement.

Pillar 3: Biophysical Characterization of Binding

Biophysical assays provide direct evidence of binding and can reveal important information about the thermodynamics and kinetics of the interaction.[5][6][7] These methods are invaluable for confirming that your compound's activity is due to a direct interaction with the target and for differentiating between compounds with similar potencies.

Key Objectives:
  • Obtain an orthogonal confirmation of binding.

  • Determine the binding affinity (KD), stoichiometry (n), and thermodynamics (ΔH, ΔS).

  • Measure the association (kon) and dissociation (koff) rate constants.

Commonly Used Biophysical Techniques:
  • Surface Plasmon Resonance (SPR): Measures binding in real-time, providing kinetic data (kon and koff).[5] It is the gold standard for studying biomolecular interaction kinetics.[5]

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction.[7]

  • Thermal Shift Assay (TSA): Measures the change in the melting temperature of a protein upon ligand binding, which is useful for initial screening and validation of binding.[7]

Comparative Data Summary

A crucial aspect of benchmarking is the clear and concise presentation of the data. The following table provides a template for summarizing your findings.

ParameterNew DerivativeKnown Inhibitor 1Known Inhibitor 2
Biochemical Data
IC50 (nM)ValueValueValue
Ki (nM)ValueValueValue
Mechanism of Actione.g., Competitivee.g., Competitivee.g., ATP-Competitive
Cellular Data
Cellular EC50 (nM)ValueValueValue
CC50 (µM)ValueValueValue
Therapeutic IndexCC50/EC50CC50/EC50CC50/EC50
Biophysical Data (SPR)
KD (nM)ValueValueValue
kon (1/Ms)ValueValueValue
koff (1/s)ValueValueValue
Residence Time (min)1/koff1/koff1/koff

Early ADME-Tox Profiling: A Forward-Looking Step

While not strictly part of the initial efficacy benchmarking, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME-Tox) properties is crucial for selecting candidates with a higher probability of success in later development stages.[12][13][14] Performing these in vitro assays can help filter out compounds with undesirable properties early on.[13]

Key Early ADME-Tox Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.[15]

  • CYP Inhibition: Evaluates the potential for drug-drug interactions.[15]

  • Plasma Protein Binding: Determines the fraction of compound bound to plasma proteins, which affects the free drug concentration.

  • Permeability: Assays like the Caco-2 permeability assay predict intestinal absorption.[13]

  • hERG Liability: Screens for potential cardiotoxicity.[15]

Conclusion: Building a Data-Driven Narrative

Benchmarking a new derivative is more than a series of experiments; it is the construction of a scientific argument. By systematically evaluating your compound through the lenses of biochemical potency, cellular efficacy, and biophysical binding, you can build a comprehensive profile that clearly articulates its advantages and potential over existing inhibitors. This multi-pillar approach, grounded in robust experimental design and transparent data presentation, provides the critical insights needed to make informed decisions and confidently advance the most promising candidates in the drug discovery pipeline.

References

  • Screening for human ADME/Tox drug properties in drug discovery. Drug Discovery Today. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology. Available at: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • Cell Based Assays & Cell Based Screening Assays in Modern Research. Vipergen. Available at: [Link]

  • Biophysical Assays. Charles River Laboratories. Available at: [Link]

  • Biophysical Assays. Concept Life Sciences. Available at: [Link]

  • Biophysical Assay Services for Drug Discovery. Reaction Biology. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-cyclopropyl-1-methylpiperidin-4-amine

Essential Safety and Handling Guide for N-cyclopropyl-1-methylpiperidin-4-amine This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-cyclopropyl-1-methylpiperid...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-cyclopropyl-1-methylpiperidin-4-amine

This guide provides comprehensive safety protocols and operational directives for the handling and disposal of N-cyclopropyl-1-methylpiperidin-4-amine (CAS#: 387358-48-7).[1] As a valued researcher, your safety is paramount. This document is designed to provide you with essential, field-tested information, moving beyond mere compliance to foster a culture of proactive safety and scientific excellence. The following procedures are rooted in established best practices for managing hazardous chemical compounds and draw upon safety data from structurally analogous piperidine derivatives.

Hazard Analysis: Understanding the Risks

Anticipated Hazards:

  • Skin Corrosion/Irritation: Direct contact can lead to skin irritation or chemical burns.

  • Serious Eye Damage: Vapors or splashes can cause severe and potentially irreversible eye damage.

  • Respiratory Tract Irritation: Inhalation of vapors may lead to respiratory discomfort and irritation.

  • Flammability: Many piperidine derivatives are flammable liquids.[4] It is crucial to keep the compound away from heat, sparks, and open flames.[4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of appropriate PPE is not merely a procedural step but a critical component of a self-validating safety system.

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with side shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a significant splash hazard.[4][8]Protects against splashes and airborne particles that can cause serious eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) tested to the EN 374 standard.[2] Gloves should be inspected before each use and disposed of properly after handling the chemical.[4]Prevents skin contact, as piperidine derivatives can be toxic and cause skin irritation or burns.[2][3]
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes are mandatory.[2] For operations involving larger quantities, a chemical-resistant apron is recommended.Minimizes skin exposure to the chemical.[2]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[9] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8]Prevents the inhalation of potentially harmful vapors.[10]
Operational Protocol: A Step-by-Step Guide to Safe Handling

Adherence to a stringent operational workflow is critical for ensuring safety and experimental integrity.

Workflow for Handling N-cyclopropyl-1-methylpiperidin-4-amine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify Fume Hood Certification prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Spill Kit prep2->prep3 handle1 Transfer Compound in Fume Hood prep3->handle1 handle2 Keep Container Tightly Closed handle1->handle2 handle3 Ground Equipment to Prevent Static Discharge handle1->handle3 post1 Decontaminate Work Area handle2->post1 post2 Remove and Dispose of Contaminated Gloves post1->post2 post3 Wash Hands Thoroughly post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Hazardous Waste Container disp1->disp2 disp3 Arrange for Professional Waste Disposal disp2->disp3

Caption: Workflow for the safe handling and disposal of N-cyclopropyl-1-methylpiperidin-4-amine.

Detailed Steps:

  • Preparation:

    • Always work within a certified chemical fume hood to ensure adequate ventilation.[9]

    • Don the appropriate PPE as outlined in the table above.

    • Ensure an appropriate spill kit, including an absorbent material for chemical spills and a neutralizing agent like a 5% acetic acid solution, is readily accessible.[11]

  • Handling:

    • Conduct all transfers and manipulations of N-cyclopropyl-1-methylpiperidin-4-amine inside the fume hood.

    • Keep the container tightly closed when not in use to minimize the release of vapors.[6]

    • Take precautionary measures against static discharge, as the compound may be flammable.[4][7]

  • In Case of a Spill:

    • Evacuate the immediate area if the spill is large or if you are not trained to handle it.

    • For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, dry sand).[6]

    • Collect the absorbed material into a suitable, closed container for disposal.[6][8]

    • Decontaminate the area with a 5% acetic acid solution followed by hot water.[11]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Waste Segregation: All waste contaminated with N-cyclopropyl-1-methylpiperidin-4-amine, including used gloves, absorbent materials, and empty containers, must be collected in a designated hazardous waste container.

  • Labeling: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[9] Do not pour this chemical down the drain, as it may be toxic to aquatic life.

Emergency Procedures: Be Prepared
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: In case of skin contact, immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing.[5][8] Seek medical attention if irritation persists.[5]

  • Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • Personal protective equipment for handling (S)-3-(4-Fluorobenzyl)piperidine - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
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  • 4 - SAFETY DATA SHEET.
  • N-cyclopropyl-1-methylpiperidin-4-amine | CAS#:387358-48-7 | Chemsrc.
  • PIPERIDINE CAS NO 110-89-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical.
  • PIPERIDINE (D11, 98%) - Cambridge Isotope Laboratories.
  • Safety Data Sheet: Piperidine - Carl ROTH.
  • 1 - SAFETY DATA SHEET.
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  • SAFETY DATA SHEET - Fisher Scientific.
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  • N-Cyclopropyl-1-propyl-4-piperidinamine SDS, 387358-45-4 Safety Data Sheets - ECHEMI.
  • N-cyclopropyl-1-methylpiperidin-4-amine - CymitQuimica.
  • SAFETY DATA SHEET - TCI Chemicals.
  • 1 - SAFETY DATA SHEET.
  • Cyclopropylamine - Apollo Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-1-methylpiperidin-4-amine
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